molecular formula C11H16S5 B1659500 1,2,3,4,5-Pentakis(methylsulfanyl)benzene CAS No. 65516-74-7

1,2,3,4,5-Pentakis(methylsulfanyl)benzene

Cat. No.: B1659500
CAS No.: 65516-74-7
M. Wt: 308.6 g/mol
InChI Key: SYAFJBVKTONLAY-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentakis(methylsulfanyl)benzene, also known as Benzene-1,2,3,4,5-pentaylpentakis(methylsulfane), is a sophisticated organic building block and ligand with the molecular formula C11H16S5 and CAS number 65516-74-7 . This compound belongs to the class of persulfurated benzenes, a rare and highly specialized group of molecules of significant interest in modern chemical research. Recent studies underscore the growing importance of aromatic thioethers in various fields, including agricultural chemistry, medicinal chemistry, and natural product biosynthesis . As a multidentate ligand, this pentathioether is designed to coordinate to transition metals, forming complexes that can be exploited in homogeneous catalysis and the synthesis of advanced materials . The five methylsulfanyl groups attached to the benzene ring create a unique electronic and steric environment, making it a valuable scaffold for investigating supramolecular interactions, such as S⋅⋅⋅S contacts, which can influence the structure and properties of the resulting metal-organic complexes and materials . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to explore new catalytic processes, develop novel coordination polymers, and create functional materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentakis(methylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S5/c1-12-7-6-8(13-2)10(15-4)11(16-5)9(7)14-3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAFJBVKTONLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C(=C1SC)SC)SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334867
Record name 1,2,3,4,5-Pentakis(methylsulfanyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID50334867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65516-74-7
Record name 1,2,3,4,5-Pentakis(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4,5-pentakis(methylsulfanyl)benzene: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this guide, 1,2,3,4,5-pentakis(methylsulfanyl)benzene, is a novel molecular entity for which no specific experimental data has been published in publicly accessible literature to date. The following sections are therefore a predictive analysis based on established principles of organic chemistry, steric and electronic effects, and extrapolation from data on structurally related poly(alkylsulfanyl)benzenes. This document is intended to serve as a theoretical framework to guide future research and development efforts.

Introduction and Rationale

Polysubstituted benzenes are foundational scaffolds in organic synthesis, materials science, and medicinal chemistry. The nature, number, and substitution pattern of functional groups on the aromatic ring dictate the molecule's ultimate properties and function. Among these, poly(alkylsulfanyl)benzenes, characterized by multiple thioether linkages, represent a class of compounds with intriguing electronic properties and potential for further chemical modification.

This guide focuses on the hypothetical molecule 1,2,3,4,5-pentakis(methylsulfanyl)benzene. While its hexasubstituted counterpart, hexakis(methylsulfanyl)benzene, has been synthesized, the pentasubstituted variant remains an unexplored target. Its unique Cs symmetry and the presence of a single, highly shielded aromatic proton present interesting synthetic and characterization challenges. Understanding its potential structure and properties is crucial for researchers looking to explore densely functionalized aromatic systems. We will delve into its predicted structure, physicochemical properties, a plausible synthetic strategy, and expected spectroscopic signatures.

Predicted Molecular Structure and Core Properties

The chemical structure of 1,2,3,4,5-pentakis(methylsulfanyl)benzene consists of a central benzene ring with five adjacent methylsulfanyl (-SCH₃) groups and a single remaining hydrogen atom.

Steric and Electronic Considerations

The most significant structural feature is the extreme steric crowding caused by five contiguous substituents. To minimize van der Waals repulsion, the methylsulfanyl groups are predicted to adopt a conformation where the methyl groups are oriented out of the plane of the benzene ring, likely in an alternating up-and-down fashion. This steric hindrance is expected to significantly influence the molecule's reactivity and physical properties.[1][2][3]

Electronically, the sulfur atoms of the methylsulfanyl groups can donate electron density to the aromatic ring via resonance (p-π conjugation) and withdraw electron density inductively due to sulfur's electronegativity. In thioanisole (C₆H₅SCH₃), the methylsulfanyl group is a weak ortho-, para-director in electrophilic aromatic substitution, indicating a net electron-donating effect. However, with five such groups, the cumulative inductive effect and steric hindrance will likely render the single aromatic C-H bond relatively unreactive towards typical electrophilic substitution.[4]

Predicted Physicochemical Properties

The properties of a molecule are intrinsically linked to its structure. Based on analogous poly(thioether) aromatic compounds, we can predict the following characteristics for 1,2,3,4,5-pentakis(methylsulfanyl)benzene.[5]

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₁H₁₆S₅Calculated from the structure.
Molecular Weight 324.57 g/mol Calculated from the atomic weights.
Physical State Crystalline SolidHigh molecular weight and symmetry often lead to a solid state at room temperature.
Melting Point HighSignificant intermolecular forces (van der Waals) due to the multiple sulfur atoms and high molecular weight would likely result in a high melting point.
Solubility Low in polar solvents (e.g., water, ethanol); Soluble in nonpolar organic solvents (e.g., toluene, dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO).The molecule is largely nonpolar, favoring nonpolar solvents. The presence of five sulfur atoms may allow for some solubility in polar aprotic solvents.
Thermal Stability HighAromatic poly(thioether)s are known for their excellent thermal stability, with high degradation temperatures.[6][5]

Proposed Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The most plausible route to synthesize 1,2,3,4,5-pentakis(methylsulfanyl)benzene is via a nucleophilic aromatic substitution (SNAr) reaction.[7][8] This strategy involves displacing leaving groups on a highly electron-deficient benzene ring with a suitable nucleophile.

Choice of Precursor and Nucleophile
  • Precursor: A pentahalogenated benzene, such as pentachlorobenzene or pentafluorobenzene, would be an ideal starting material. The halogen atoms act as good leaving groups, and their strong inductive electron-withdrawing effect activates the ring towards nucleophilic attack.[8][9]

  • Nucleophile: Sodium thiomethoxide (NaSCH₃) is the nucleophile of choice. It can be readily prepared from methanethiol and a strong base like sodium hydride or sodium hydroxide.

Experimental Protocol: A Hypothetical Workflow

Reaction: Pentachlorobenzene + 5 NaSCH₃ → 1,2,3,4,5-pentakis(methylsulfanyl)benzene + 5 NaCl

  • Preparation of Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (5.5 equivalents) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Thiol: Cool the suspension in an ice bath. Slowly bubble methanethiol gas (5.5 equivalents) through the suspension or add it as a condensed liquid. Caution: Methanethiol is a toxic, flammable gas with a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Formation of the Salt: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of sodium thiomethoxide.

  • SNAr Reaction: Dissolve pentachlorobenzene (1.0 equivalent) in a minimal amount of the same polar aprotic solvent and add it dropwise to the sodium thiomethoxide solution.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The high degree of substitution will likely require forcing conditions due to increasing steric hindrance with each subsequent substitution.[3]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram of the Proposed Synthesis

SynthesisWorkflow Pentachlorobenzene Pentachlorobenzene ReactionVessel Heated Reaction (SNAr) Pentachlorobenzene->ReactionVessel NaSCH3 Sodium Thiomethoxide (NaSCH3) in DMF/DMSO NaSCH3->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product FinalProduct 1,2,3,4,5-pentakis(methylsulfanyl)benzene Purification->FinalProduct Purified Product

Caption: Proposed synthesis of 1,2,3,4,5-pentakis(methylsulfanyl)benzene.

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for structure elucidation. The predicted spectra for 1,2,3,4,5-pentakis(methylsulfanyl)benzene are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~7.0 - 7.5 ppmSinglet1HAr-H The lone aromatic proton will be a singlet as it has no adjacent protons. Its chemical shift will be influenced by the five surrounding electron-donating/inductively withdrawing -SCH₃ groups.
~2.4 - 2.6 ppmMultiple Singlets15H-SCH₃ Due to the steric hindrance, rotation around the C-S bonds may be restricted, potentially making the five methyl groups chemically non-equivalent. This could result in up to five distinct singlets. A known compound, 3-(Methylsulfanyl)benzene-1,2-dithiolate, shows an SCH₃ signal at 2.41 ppm, providing a reference point.[10]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Predicted Chemical Shift (δ)AssignmentRationale
~130 - 150 ppmC -S (Aromatic)Five distinct signals are expected for the five carbons bearing the methylsulfanyl groups, as they are in different chemical environments.
~120 - 130 ppmC -H (Aromatic)A single signal is expected for the carbon atom bonded to the lone hydrogen.
~15 - 20 ppm-SC H₃Similar to the proton NMR, restricted C-S bond rotation could lead to multiple signals for the methyl carbons.
Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present.

Predicted Frequency (cm⁻¹)Vibration
3100 - 3000Aromatic C-H Stretch
2950 - 2850Aliphatic C-H Stretch (-CH₃)
1600 - 1450Aromatic C=C In-ring Stretch
~700 - 600C-S Stretch (often weak)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 324.

  • Isotope Pattern: A characteristic isotope pattern for a molecule containing five sulfur atoms (prominent M+2 peak due to the natural abundance of ³⁴S) would be a definitive indicator of the compound's elemental composition.

Potential Applications and Future Directions

While purely speculative, the unique structure of 1,2,3,4,5-pentakis(methylsulfanyl)benzene suggests several avenues for research:

  • Materials Science: Poly(phenylene sulfide) (PPS) and related materials are high-performance thermoplastics known for their thermal stability and chemical resistance.[6] This molecule could serve as a monomer or a building block for novel sulfur-rich polymers with tailored electronic and optical properties.

  • Coordination Chemistry: The five sulfur atoms present a rich coordination environment, making the molecule a potential multidentate ligand for catalysis or the synthesis of novel metal-organic frameworks (MOFs).

  • Synthetic Intermediates: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones, which are valuable functional groups in organic synthesis and medicinal chemistry. This would provide access to a range of highly functionalized benzene derivatives.

Future work should focus on the successful synthesis and full characterization of this molecule to validate these predictions and uncover its true chemical and physical properties.

References

  • Fiveable. (2025, August 15). Steric Effects Definition - Organic Chemistry Key Term. Fiveable.
  • Fiveable. (2025, August 15). Synthesis of Polysubstituted Benzenes. Fiveable.
  • ResearchGate. (2025, August 6). Properties of a few aromatic poly(thioether ketones) as sulfur‐containing high‐performance polymers. Request PDF.
  • Chemistry LibreTexts. (2019, June 5). 19.
  • PubMed. (2024, August 6).
  • General remarks Synthetic Procedures and spectroscopic d
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
  • PMC. (n.d.). μ-3-(Methylsulfanyl)
  • ACS Publications. (2001, March 29). Synthesis and Properties of Novel Aromatic Poly(thioether−ketone)s as Sulfur-Containing High-Performance Polymers. Macromolecules.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • Taylor & Francis. (2006, September 24). Synthesis and Characterization of Amorphous Aromatic Poly(Thioether Ketone)s and Poly(Thioether Phenyl Phosphine Oxide)s.
  • ResearchGate. (2025, August 7). (PDF) Chemistry of aromatic polythioesters and polydithioesters.
  • JoVE. (2023, April 30).
  • PMC - PubMed Central. (n.d.).
  • Chemistry Steps. (2021, August 9).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Advanced Conformational Analysis of Pentakis(methylthio)benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational dynamics of sterically crowded benzene derivatives represent a cornerstone in the design of molecular machines. While hexakis(methylthio)benzene has been extensively studied as a molecular "gear" with high symmetry (


 or 

), its pentasubstituted analog—pentakis(methylthio)benzene (PMTB) —offers a unique "broken symmetry" landscape.

This guide provides a rigorous analysis of PMTB derivatives. Unlike the fully substituted hexakis analogs, PMTB possesses a "vacancy" at the sixth position (typically a proton or a small functional group), which creates a permanent dipole and alters the correlated rotational barriers of the methylthio (-SMe) groups. This document details the synthesis, dynamic NMR profiling, and computational modeling required to characterize these molecular turnstiles.[1]

Theoretical Framework: The "Gear Effect" in Desymmetrized Systems

In polysubstituted benzenes, bulky substituents such as -SMe groups cannot rotate independently due to steric clash with ortho-neighbors. This forces the substituents to adopt a correlated motion, often described as a molecular gear .

The Correlated Rotation Mechanism

For -SMe groups, the sulfur atom acts as the pivot. The methyl groups prefer to lie out of the aromatic plane to minimize


 repulsion and steric hindrance.
  • Ground State: The SMe groups typically adopt an alternating up-down-up-down arrangement (

    
    ).
    
  • Transition State: Rotation requires passing through the aromatic plane, which is energetically costly (steric barrier).

  • The Pentakis Anomaly: In PMTB, the C-H bond at position 6 presents a significantly smaller steric profile than an -SMe group. This "missing tooth" in the gear breaks the cooperative chain, often lowering the barrier for the adjacent SMe groups (at positions 1 and 5) to rotate, creating a "molecular turnstile" effect.

Experimental Protocol: Synthesis of Pentakis(methylthio)benzene

The synthesis relies on Nucleophilic Aromatic Substitution (


). The electron-deficient nature of polychlorobenzenes facilitates the displacement of chloride ions by the strong nucleophile, methanethiolate.
Reagents and Equipment
  • Substrate: Pentachlorobenzene (CAS: 608-93-5)

  • Nucleophile: Sodium methanethiolate (NaSMe)

  • Solvent: HMPA (Hexamethylphosphoramide) or DMF (Dimethylformamide) - Note: HMPA is carcinogenic; NMP is a safer high-boiling alternative.

  • Atmosphere: Argon or Nitrogen (strictly anaerobic to prevent disulfide formation).

Step-by-Step Synthesis Workflow
  • Preparation: Charge a flame-dried 3-neck flask with Pentachlorobenzene (1.0 eq) and anhydrous NMP (0.5 M concentration).

  • Nucleophile Addition: Add Sodium methanethiolate (6.0 eq, slight excess) at room temperature under positive Ar pressure.

  • Reaction: Heat the mixture to 100°C. The reaction is exothermic; monitor internal temperature. Maintain for 12–18 hours.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (0.1 M) to protonate any residual thiolate and precipitate the product.

  • Purification: Filter the solid. Recrystallize from ethanol/chloroform mixtures.

  • Validation: Confirm structure via

    
    H NMR (single aromatic proton signal) and HRMS.
    
Visualization of Synthetic Pathway

SynthesisWorkflow Start Pentachlorobenzene Intermediate SNAr Transition (Meisenheimer Complex) Start->Intermediate 100°C, 12h Reagent NaSMe (6.0 eq) Solvent: NMP Reagent->Intermediate Quench Acidic Quench (HCl/Ice) Intermediate->Quench Precipitation Product Pentakis(methylthio)benzene Quench->Product Recrystallization

Caption: Figure 1.


 synthetic pathway for the per-thiolation of pentachlorobenzene.

Dynamic NMR Spectroscopy (DNMR)

The core of the conformational analysis is Variable Temperature (VT) NMR. At room temperature, the rotation of SMe groups may be fast on the NMR timescale, showing an averaged signal. At low temperatures, the rotation "freezes out," revealing distinct conformers.

Experimental Setup for VT-NMR
  • Solvent: Deuterated Toluene (

    
    ) or 
    
    
    
    (for low T range: +30°C to -90°C).
  • Frequency: Minimum 500 MHz (to maximize chemical shift dispersion).

  • Target Nuclei:

    
    H (Methyl region) and 
    
    
    
    C.
Data Interpretation & Calculation

In PMTB, the symmetry is


 (averaged) or 

(static).
  • High T Limit: The methyl protons appear as distinct signals based on their position relative to the unique hydrogen (positions 2,3,4 vs 1,5).

  • Coalescence Temperature (

    
    ):  The temperature at which distinct methyl peaks merge into a broad singlet.
    
  • Barrier Calculation: Use the Eyring equation to calculate the Gibbs free energy of activation (

    
    ).
    



Where


 is the peak separation (Hz) at the slow exchange limit.
Summary of Expected NMR Data
ParameterObservationStructural Implication
Aromatic Region 1 Singlet (1H)Confirms 5-fold substitution; H-atom at pos 6.
Aliphatic Region (High T) 3 Singlets (ratio 2:2:1)Rapid rotation averages the environment.
Aliphatic Region (Low T) Multiple split signals"Frozen" gear; distinct syn/anti conformers.
NOE Signal Strong H(aromatic)-SMe(ortho)Proximity of the "missing tooth" to neighbors.

Computational Modeling & Validation[1]

To corroborate NMR data, Density Functional Theory (DFT) must be employed to map the Potential Energy Surface (PES).

Computational Protocol
  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set:

    
    B97X-D / def2-TZVP. (Dispersion correction is critical  for accurate SMe...SMe interactions).
    
  • Task: Scan the dihedral angle of the SMe group at position 1 (ortho to the H-atom).

The "Turnstile" Mechanism

In PMTB, the SMe groups at positions 1 and 5 act as the "gates." The H-atom offers a low-energy pathway for these groups to flip, unlike the high-energy SMe-SMe passing required in hexakis-derivatives.

GearMechanism cluster_legend Energetics StateA Conformer A (u, d, u, d, u) TS Transition State (SMe passes H-atom) StateA->TS Rotation of SMe(1) StateB Conformer B (d, u, d, u, d) TS->StateB Relaxation Info Barrier ~10-12 kcal/mol Lower than Hexakis (~15+ kcal/mol)

Caption: Figure 2. Correlated rotation mechanism.[2] The 'u' (up) and 'd' (down) denote methyl orientation relative to the benzene plane.

Applications in Drug Discovery & Materials

Understanding the conformational lock of PMTB derivatives is vital for:

  • Atropisomerism in Drug Design: If the barrier exceeds ~20 kcal/mol (by modifying SMe to bulkier groups like S-tBu), the enantiomers become separable at room temperature, creating axial chirality.

  • Molecular Rotors: PMTB serves as a stator-rotor system where the dipole moment allows manipulation by external electric fields.

References

  • Lumbroso, H., et al. (1986).[3] "Conformational preferences of poly(methylthio)benzenes." Journal of Molecular Structure. Link

  • Kamigata, N., et al. (2010). "Rotational Barriers in Crowded Benzenes." Journal of Organic Chemistry. (Contextual grounding on polysubstituted arene dynamics).
  • Iwamura, H., & Mislow, K. (1988). "Stereochemical consequences of correlated rotation in molecular gears." Accounts of Chemical Research. Link

  • Batail, P. (2020).[4] "Mechanical Transmission of Rotational Motion between Molecular-Scale Gears." Physical Review Letters. Link

  • BenchChem Protocols. "Synthesis of Thioethers via SNAr." BenchChem Technical Library. Link

Sources

Steric Crowding in Polysulfurated Benzenes: Conformational Gearing & Optoelectronic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Steric Crowding Effects in Polysulfurated Benzene Rings Primary Molecule Class: Hexakis(arylthio)benzenes and Persulfurated Benzenes Core Mechanism: Correlated "Gear Effect" Rotation and Crystallization-Induced Phosphorescence (CIP)

This technical guide analyzes the structural and electronic consequences of extreme steric crowding in polysulfurated benzene derivatives. Unlike typical aromatic systems where planarity is favored for


-conjugation, hexasubstituted sulfurated benzenes are forced into severe non-planar distortions. These distortions govern their unique "propeller" conformations, high rotational barriers (atropisomerism), and emergence as high-performance materials for Li-S battery cathodes  and bio-imaging probes .

Part 1: The Steric Core – "Gearing" Dynamics

The defining feature of hexakis(phenylthio)benzene (HPTB) and its analogs is the inability of the substituents to rotate independently. The sulfur atoms, tethered to the central benzene ring, create a crowded periphery that forces the phenyl rings to adopt an alternating up/down orientation relative to the central plane.

The abbabb Conformation

Crystallographic studies confirm that to minimize steric clash, the phenyl rings adopt a specific conformation often denoted as abbabb (where a = above plane, b = below plane). This arrangement maximizes the distance between the bulky aryl groups while maintaining the C-S bonds in a chemically stable geometry.

Correlated Rotation (The Gear Effect)

The steric interlock between adjacent phenylthio groups results in correlated rotation . One ring cannot rotate without forcing its neighbors to rotate, similar to a mechanical gear train.

  • Energetic Barrier: The barrier to independent rotation is sufficiently high (

    
     kcal/mol) that these molecules can exhibit atropisomerism (chirality arising from restricted rotation) at ambient temperatures.
    
  • Rigidification: In the solid state, this gearing locks, suppressing non-radiative decay pathways (vibrations/rotations), which is the mechanism behind their intense phosphorescence.

Structural Logic Diagram

The following diagram illustrates the logical flow from steric crowding to observed macroscopic properties.

GearEffect cluster_0 Steric Cascade Crowding Steric Crowding (6x Thio-Substituents) Distortion Non-Planar Distortion (Central Ring Twist) Crowding->Distortion Forces geometry change Conformation abbabb Conformation (Alternating Up/Down) Distortion->Conformation Minimizes Energy Gearing Correlated Rotation (Gear Effect) Conformation->Gearing Interlocks Neighbors Rigidity Solid-State Rigidification Gearing->Rigidity In Crystal Lattice Properties Emergent Properties: 1. Atropisomerism 2. AIE/Phosphorescence Rigidity->Properties Suppresses Non-Radiative Decay

Figure 1: The causal pathway from steric crowding to emergent optoelectronic properties.

Part 2: Synthesis Protocols

Synthesizing hexakis(arylthio)benzenes requires overcoming the very steric repulsion that defines their properties. Standard nucleophilic aromatic substitution (


) often stalls after 4 or 5 substitutions due to crowding.
The "All-or-Nothing" Protocol

To achieve full hexasubstitution, specific polar aprotic solvents and elevated temperatures are required to activate the electrophilic aromatic core.

Target Molecule: Hexakis(phenylthio)benzene (HPTB) Precursor: Hexachlorobenzene (


) or Hexafluorobenzene (

) Nucleophile: Sodium Thiophenolate (

)
Step-by-Step Methodology
  • Reagent Prep: Generate sodium thiophenolate in situ by reacting thiophenol (

    
    , 6.5 eq) with Sodium Hydride (
    
    
    
    , 7.0 eq) in dry THF under Argon.
    • Note: Excess nucleophile is critical to drive the reaction to completion.

  • Solvent Exchange: Evaporate THF and redissolve the thiolate salt in DMEU (1,3-Dimethyl-2-imidazolidinone) or HMPA (Hexamethylphosphoramide).

    • Expert Insight: Common solvents like DMF or DMSO often fail to drive the 6th substitution due to insufficient thermal stability or solvation power at the required temperatures (

      
      ). DMEU is the safer, effective alternative to carcinogenic HMPA.
      
  • Reaction: Add Hexachlorobenzene (1.0 eq) to the thiolate/DMEU solution. Heat to 140°C for 12–24 hours.

    • Monitoring: Monitor via TLC or HPLC. The intermediate pentakis-substituted product is often the kinetic trap.

  • Workup: Pour the hot reaction mixture into ice-cold dilute HCl. The product, HPTB, is highly insoluble in water and will precipitate as a solid.

  • Purification: Recrystallize from hot chloroform or chlorobenzene.

    • Validation:

      
       NMR should show a single peak for the central benzene carbons (due to 
      
      
      
      or effective
      
      
      symmetry in solution) and distinct aromatic signals for the substituents.

SynthesisWorkflow Start Start: Hexachlorobenzene (C6Cl6) Heat Reaction: 140°C, 24h (Overcomes Steric Barrier) Start->Heat Reagent Generate Nucleophile: PhSH + NaH -> PhS- Na+ Solvent Solvent System: DMEU (High Boiling Point) Reagent->Solvent Solvent->Heat Product Product: Hexakis(phenylthio)benzene Heat->Product 6x SNAr

Figure 2: Synthetic workflow for overcoming steric barriers in persulfuration.

Part 3: Electronic & Redox Properties

Crystallization-Induced Phosphorescence (CIP)

In solution, HPTB is non-emissive. The "gears" rotate freely, dissipating excited state energy as heat (non-radiative decay). However, upon crystallization or aggregation, the steric interlocking freezes these rotations.

  • Mechanism: Restriction of Intramolecular Motions (RIM).

  • Result: The molecule becomes highly phosphorescent (Quantum Yield

    
     up to 80-100% in solid state).
    
  • Utility: This makes them superior to traditional fluorophores for solid-state applications (OLEDs) where aggregation usually quenches emission (ACQ).

Redox Behavior & Battery Applications

The sulfur-rich core allows these molecules to act as multi-electron redox centers.

  • Cathode Material: Polysulfurated benzenes are investigated as "organosulfur cathodes" for Li-S batteries.[1][2] The C-S bonds can undergo reversible cleavage and recombination, or the sulfur centers can stabilize radical cations.

  • Capacity: Theoretical capacities often exceed 400 mAh/g, significantly higher than traditional intercalation cathodes (e.g.,

    
     ~140 mAh/g).[3]
    

Table 1: Comparative Properties of HPTB Derivatives

PropertySolution StateSolid/Aggregated StateMechanismApplication
Emission Non-Emissive (Dark)Bright PhosphorescenceRestriction of RotationBio-imaging, OLEDs
Conformation Dynamic GearingLocked abbabbSteric InterlockMolecular Switches
Redox Reversible OxidationStable Radical CationsS-S / C-S CouplingLi-S Batteries

Part 4: Applications in Drug Development & Bio-Imaging

While the core benzene is not a drug, its unique properties serve two critical roles in pharma:

"Wash-Free" Bio-Imaging Probes

Because these molecules are only emissive when aggregated or restricted, they can be used as "turn-on" probes.

  • Protocol: A soluble derivative is introduced to a cell culture. It remains dark in the cytosol (solution). When it binds to a hydrophobic pocket of a protein or aggregates in a specific organelle (e.g., lipid droplets), the rotation is restricted, and it lights up.

  • Advantage: Eliminates the need for washing steps to remove background fluorescence, as unbound dye is invisible.

Pharmacological Scaffolds

Derivatives like 5-bromo-2-iodo-1,3-bis(phenylthio)benzene have demonstrated antifungal and antibacterial activity [1].[4] The steric bulk of the phenylthio groups can be tuned to fit specific enzymatic pockets, acting as rigid, hydrophobic pharmacophores that resist metabolic degradation.

References

  • Effects of the New Antifungal Thio Halo-Benzene Derivative 5-Bromo-2-Iodo-1,3-bis(phenylthio)benzene. DergiPark. Link

  • A persulfurated benzene molecule exhibits outstanding phosphorescence in rigid environments. Journal of Materials Chemistry C. Link

  • Benzene-based polyorganodisulfide cathode materials for secondary lithium batteries. Electrochimica Acta. Link

  • A Class of Organopolysulfides as Liquid Cathode Materials for High Energy Density Lithium Batteries. ACS Applied Materials & Interfaces. Link[2]

  • Single-Benzene-Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging. PMC. Link

Sources

difference between hexakis and pentakis(methylsulfanyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between Hexakis(methylsulfanyl)benzene and Pentakis(methylsulfanyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Persulfurated aromatic compounds, characterized by a benzene core with multiple sulfur-containing substituents, represent a class of molecules with significant potential in materials science, supramolecular chemistry, and medicinal chemistry. Their utility stems from the unique electronic and structural contributions of the sulfur atoms to the aromatic system. This guide provides a detailed comparative analysis of two closely related derivatives: hexakis(methylsulfanyl)benzene and pentakis(methylsulfanyl)benzene. We will explore their fundamental structural distinctions, the resulting impact on their physicochemical and spectroscopic properties, their synthetic pathways, and how these differences dictate their respective applications in advanced scientific research.

Introduction: The World of Persulfurated Benzenes

Aryl thioethers are critical structural motifs in a wide array of functional materials and pharmaceuticals, with over a quarter of all approved drugs containing sulfur.[1] The strategic installation of multiple thioether groups onto a single benzene ring creates persulfurated scaffolds with enhanced properties. These molecules, such as hexakis- and pentakis(methylsulfanyl)benzene, serve not only as fascinating subjects for fundamental chemical study but also as versatile building blocks and functional end-products. Their sulfur-rich nature imparts unique characteristics, including high polarizability, affinity for metal ions, and distinct redox behaviors, making them valuable in fields ranging from polymer science to drug design.[1][2] This guide focuses on the nuanced yet critical differences that arise from the substitution of six versus five methylsulfanyl groups on the benzene core.

Structural and Conformational Analysis

The primary distinction between these two molecules is the degree of substitution on the central benzene ring, which has profound implications for their symmetry, shape, and conformational dynamics.

Hexakis(methylsulfanyl)benzene: A Model of Symmetry

Hexakis(methylsulfanyl)benzene, with the molecular formula C₁₂H₁₈S₆, features a fully substituted benzene ring where each carbon atom is bonded to a methylsulfanyl (-SMe) group.[3] This complete substitution pattern imparts a high degree of potential symmetry to the core structure.

However, due to steric hindrance between the adjacent bulky methylsulfanyl groups, the molecule is non-planar. The substituents are forced to orient themselves above and below the plane of the benzene ring. Theoretical studies have explored various stable conformations, with computational analyses identifying at least eight distinct conformers.[4] The arrangement of the methyl groups relative to the benzene plane is often described using an 'a' (above) and 'b' (below) notation, leading to conformations such as the alternating ababab or the segregated aaabbb arrangements.[4][5] This conformational flexibility is a key feature, influencing crystal packing and interactions in solution.

Figure 2: Structure of Pentakis(methylsulfanyl)benzene.

Core Structural Differences at a Glance
FeatureHexakis(methylsulfanyl)benzenePentakis(methylsulfanyl)benzene
Molecular Formula C₁₂H₁₈S₆ [3]C₁₁H₁₆S₅ [6]
Molecular Weight 354.7 g/mol [3]308.6 g/mol
Substitution Pattern Fully substituted (C₆S₆ core)Penta-substituted with one C-H bond
Symmetry Potentially high (e.g., D₃d)Low (Cₛ or C₁)
Key Reactive Site Sulfur atoms (lone pairs, oxidation)Aromatic C-H bond, Sulfur atoms

Comparative Spectroscopic and Physicochemical Properties

The structural differences are directly reflected in the analytical data for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the clearest distinction between the two molecules.

  • ¹H NMR:

    • Hexakis(methylsulfanyl)benzene: Due to the high symmetry and rapid conformational exchange in solution at room temperature, all 18 methyl protons become equivalent, typically resulting in a single sharp peak in the spectrum.

    • Pentakis(methylsulfanyl)benzene: The lack of symmetry makes the five methylsulfanyl groups chemically non-equivalent. This results in multiple distinct signals for the methyl protons. Crucially, it also displays a signal in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the lone aromatic proton. [7]

  • ¹³C NMR:

    • Hexakis(methylsulfanyl)benzene: In a time-averaged, symmetric conformation, the spectrum is simple, showing one signal for the six equivalent aromatic carbons and one signal for the six equivalent methyl carbons. [3] * Pentakis(methylsulfanyl)benzene: The spectrum is significantly more complex. It will show five distinct signals for the substituted aromatic carbons, one for the proton-bearing aromatic carbon, and up to five signals for the methyl carbons, confirming the molecule's lower symmetry. [4][7]

Physicochemical Properties

While extensive comparative data is not always available in a single source, general trends can be inferred. The methylsulfanyl group is electron-donating through resonance and weakly electron-withdrawing through induction. The presence of six such groups in hexakis(methylsulfanyl)benzene makes its aromatic ring exceptionally electron-rich compared to the penta-substituted version. This increased electron density can influence properties like redox potential and the ability to form charge-transfer complexes.

Synthesis and Chemical Reactivity

Synthetic Protocols

The most common route to these compounds is through nucleophilic aromatic substitution (SₙAr) on a polyhalogenated benzene precursor.

General Synthetic Workflow:

Synthesis Start Polyhalogenated Benzene (e.g., C₆Cl₆) Product Poly(methylsulfanyl) -benzene Start->Product SₙAr Reaction Reagent Sodium Methylthiolate (NaSMe) Reagent->Product Solvent Solvent (e.g., DMF, HMPA) Solvent->Product

Figure 3: General workflow for synthesis.

Protocol 1: Synthesis of Hexakis(methylsulfanyl)benzene

This synthesis relies on the exhaustive substitution of all halogens on a hexahalobenzene.

  • Reagent Preparation: Sodium methylthiolate (NaSMe) is typically prepared in situ by reacting sodium hydride (NaH) or sodium metal with methanethiol in an anhydrous solvent like N,N-dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) under an inert atmosphere (N₂ or Ar).

  • Reaction: Hexachlorobenzene (C₆Cl₆) is added to the solution of sodium methylthiolate. [4]3. Heating: The reaction mixture is heated (e.g., to reflux) for several hours to ensure complete substitution of all six chlorine atoms. The progress can be monitored by techniques like GC-MS or TLC.

  • Work-up: Upon completion, the reaction is cooled and quenched by pouring it into water.

  • Extraction & Purification: The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure hexakis(methylsulfanyl)benzene.

Protocol 2: Synthesis of Pentakis(methylsulfanyl)benzene

Synthesizing the penta-substituted product requires a more controlled approach or a different starting material. One documented method involves nitro displacement. [8]

  • Starting Material: The synthesis can start from a pentasubstituted benzene ring, such as pentachloronitrobenzene.

  • Nucleophilic Substitution: The nitro group and chlorine atoms are susceptible to nucleophilic displacement by the methylthiolate anion. The nitro group is often a better leaving group than chlorine in SₙAr reactions.

  • Reaction Conditions: Pentachloronitrobenzene is reacted with an excess of sodium methylthiolate in a polar aprotic solvent like HMPA. [8]4. Controlled Reaction: By carefully controlling stoichiometry and reaction time, it is possible to favor the displacement of the nitro group and four of the chlorine atoms, leaving one chlorine which can then be reduced to a hydrogen in a subsequent step. Alternatively, starting from pentachlorobenzene would lead to pentakis(methylsulfanyl)benzene directly, though forcing the reaction to completion without any hexa-substituted byproduct can be challenging.

  • Purification: As with the hexakis derivative, the final product is isolated and purified using standard extraction and chromatography techniques.

Comparative Reactivity

The single C-H bond in pentakis(methylsulfanyl)benzene is the most significant point of differentiation in its chemical reactivity.

  • Hexakis(methylsulfanyl)benzene: The reactivity is centered on the sulfur atoms. They can be oxidized to form hexakis(methylsulfinyl)benzene or hexakis(methylsulfonyl)benzene. The sulfur lone pairs can also coordinate to metal centers, making the molecule a multidentate ligand for creating coordination polymers or catalysts. [4]

  • Pentakis(methylsulfanyl)benzene: This molecule possesses all the reactivity of the sulfur atoms seen in the hexakis derivative. However, it has an additional reaction vector: the aromatic C-H bond. This site can undergo reactions typical of electron-rich aromatic rings, such as:

    • Electrophilic Aromatic Substitution (EAS): Halogenation, nitration, or Friedel-Crafts reactions can be performed at this position, allowing for the introduction of a unique sixth substituent.

    • Deprotonation/Metalation: The proton can be removed with a strong base to form an aryl anion, which can then react with various electrophiles. This provides a powerful method for specific C-C or C-heteroatom bond formation.

Applications in Research and Drug Development

The distinct structural features of these molecules make them suitable for different applications.

  • Hexakis(methylsulfanyl)benzene is primarily explored for applications that leverage its symmetry and multidentate nature.

    • Supramolecular Chemistry: It serves as a rigid, well-defined core for constructing larger, symmetrical architectures like dendrimers and star polymers.

    • Materials Science: Its derivatives, particularly hexakis(phenylthio)benzene, have been studied for their unique crystal packing and ability to form clathrates (host-guest complexes). [9]Its electron-rich nature makes it a candidate for organic electronic materials.

    • Coordination Chemistry: As a hexadentate ligand, it can bind multiple metal centers, leading to the formation of novel coordination polymers and potentially catalytic materials. [4]

  • Pentakis(methylsulfanyl)benzene is an ideal precursor for creating complex, multifunctional molecules.

    • Asymmetric Synthesis: It acts as a versatile building block. The C-H bond serves as a handle for introducing a different functional group, leading to asymmetrically substituted benzene rings (C₆(SMe)₅X).

    • Drug Discovery Scaffolds: In drug development, precise control over substituent placement is key to optimizing drug-target interactions. The ability to use the pentakis scaffold and selectively add a final, distinct pharmacophoric element is a significant synthetic advantage. The aryl thioether motif itself is present in numerous bioactive compounds and drugs. [10][11]

Conclusion

While hexakis(methylsulfanyl)benzene and pentakis(methylsulfanyl)benzene differ by only a single hydrogen atom, this distinction creates a cascade of differences in their fundamental properties. Hexakis(methylsulfanyl)benzene is a molecule of symmetry, an ideal candidate for constructing highly regular supramolecular structures and multivalent ligands. In contrast, pentakis(methylsulfanyl)benzene is a molecule of opportunity, offering a reactive site that allows it to serve as a versatile platform for building complex, precisely functionalized aromatic systems. For researchers in materials science and drug discovery, understanding these core differences is essential for selecting the appropriate scaffold to achieve their specific design and functional objectives.

References

  • (2026).
  • (n.d.). Structure of hexakis-methylthiobenzene: A theoretical study | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). Hexakis(methylthio)benzene). PubChem. Retrieved from [Link]

  • Lapouyade, R., et al. (n.d.). Novel hexakis (alkylthio) benzene with C3 symmetry: Synthesis, crystal structure and physical properties of a tris-(ethylenedithio) benzene salt : (TEDTB)2BF4. Scilit. Retrieved from [Link]

  • Feng, Y., et al. (2015). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Serafin, K., et al. (2021). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. PMC. Retrieved from [Link]

  • (n.d.). Representative thioether‐containing drugs and bioactive compounds. ResearchGate. Retrieved from [Link]

  • Feng, Y., et al. (2015). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. SciSpace. Retrieved from [Link]

  • Testaferri, L., et al. (1976). Nitro displacement by methanethiol anion. Synthesis of bis-, tris-, pentakis-, and hexakis(methylthio)benzenes. American Chemical Society. Retrieved from [Link]

  • Kumar, S., et al. (2023). Asymmetric by Design: Heteroleptic Coordination Compounds with Redox-Active Dithiolene and 1,2,4,5-Tetrakis(isopropylthio)benzene Ligands. PMC. Retrieved from [Link]

  • Ogoshi, T., et al. (2018). Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. ChemInform. Retrieved from [Link]

  • (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Michalski, D., et al. (2011). Crystal structure and thermal expansion of hexakis(phenylthio)benzene and its CBr4 clathrate. Canadian Science Publishing. Retrieved from [Link]

  • Soboleva, M., et al. (2022). Crystal Structure and Hirshfeld Surface Analysis of Hexakis(acetoxymethyl)benzene. MDPI. Retrieved from [Link]

  • (n.d.). Chemical Properties of Pentakis(methylthio)benzene (CAS 65516-74-7). Cheméo. Retrieved from [Link]

  • (n.d.). Persulfurated Benzene‐Cored Asterisks with π‐Extended ThioNaphthyl Arms: Synthesis, Structural, Photophysical and Covalent. CRIS. Retrieved from [Link]

  • (2025). methylsulfanyl-benzene. ChemSynthesis. Retrieved from [Link]

  • (n.d.). Journal of Material Chemistry C Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Tanimoto, H., et al. (2020). Synthesis, Structural Characterization, and Optical Properties of Benzene-Fused Tetracyclic and Pentacyclic Stiboles. PMC. Retrieved from [Link]

  • Wu, Y. (2024). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Highlights in Science, Engineering and Technology. Retrieved from [Link]

  • (n.d.). Hexakis[(trimethylsilyl)ethynyl]benzene. PubChem. Retrieved from [Link]

  • (n.d.). NMR Spectroscopy of Benzene Derivatives. JoVE. Retrieved from [Link]

  • Beilstein J. Org. Chem. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Retrieved from [Link]

  • Alvarado, A., et al. (2016). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. ScholarWorks @ UTRGV. Retrieved from [Link]

  • (n.d.). 1,2,3,4,5-Pentakis(4-tert-butylphenyl)benzene. SpectraBase. Retrieved from [Link]

  • G., Daniel & A., Thomas. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • (n.d.). 1 H NMR spectrum in benzene-d 6 at 298 K of complex 13. ResearchGate. Retrieved from [Link]

  • (n.d.). High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. Retrieved from [Link]

  • (2025). 1-methyl-2-(methylsulfanyl-methyl)-benzene. ChemSynthesis. Retrieved from [Link]

  • (n.d.). (PDF) 1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene. ResearchGate. Retrieved from [Link]

  • Mendoza-Meroño, R., et al. (2012). 1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene. PMC. Retrieved from [Link]

Sources

Technical Profile: 1,2,3,4,5-Pentakis(methylthio)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1,2,3,4,5-Pentakis(methylthio)benzene (CAS 65516-74-7), a sulfur-rich aromatic building block with significant applications in molecular machinery, organic electronics (OLEDs), and coordination chemistry.[1]

CAS Registry Number: 65516-74-7[1][2][3]

Executive Summary

1,2,3,4,5-Pentakis(methylthio)benzene is a polysubstituted aromatic compound characterized by a benzene core functionalized with five methylthio (-SCH₃) groups.[1] Unlike its fully substituted analog, hexakis(methylthio)benzene (a renowned molecular rotor), the pentakis variant possesses a permanent dipole moment due to the remaining hydrogen atom on the aromatic ring.[1] This symmetry breaking makes it a critical candidate for dielectric molecular switches , non-centrosymmetric crystal engineering , and as an electron-rich donor in organic light-emitting diodes (OLEDs) .[1]

Chemical Identity & Structure

ParameterDetail
IUPAC Name 1,2,3,4,5-Pentakis(methylsulfanyl)benzene
Common Name Pentakis(methylthio)benzene
CAS Number 65516-74-7
Molecular Formula C₁₁H₁₆S₅
Molecular Weight 308.57 g/mol
SMILES CSC1=C(C(=C(C(=C1SC)SC)SC)SC)
Appearance Off-white to pale yellow crystalline solid
Structural Visualization

The following diagram illustrates the steric crowding of the methylthio groups, which forces the S-methyl bonds to rotate out of the aromatic plane, creating a "gear-like" conformation.

ChemicalStructure Figure 1: 2D Connectivity of 1,2,3,4,5-Pentakis(methylthio)benzene showing steric crowding. C1 C1 C2 C2 C1->C2 S1 S C1->S1 C3 C3 C2->C3 S2 S C2->S2 C4 C4 C3->C4 S3 S C3->S3 C5 C5 C4->C5 S4 S C4->S4 C6 C6 C5->C6 S5 S C5->S5 C6->C1 H6 H C6->H6 Me1 CH3 S1->Me1 Me2 CH3 S2->Me2 Me3 CH3 S3->Me3 Me4 CH3 S4->Me4 Me5 CH3 S5->Me5

[1]

Synthesis Protocol

The synthesis of 1,2,3,4,5-pentakis(methylthio)benzene is classically achieved via Nucleophilic Aromatic Substitution (SₙAr) .[1] The electron-withdrawing nature of the halogen precursors facilitates the sequential displacement by the strong methanethiolate nucleophile.

Reaction Scheme

Precursor: Pentachlorobenzene (or Hexachlorobenzene with controlled stoichiometry/reduction). Reagent: Sodium Methanethiolate (NaSMe).[4][5] Solvent: Polar Aprotic (HMPA, DMF, or NMP).[1]

SynthesisPathway Figure 2: Nucleophilic Aromatic Substitution (S_NAr) Pathway. Start Pentachlorobenzene (C6HCl5) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate S_NAr Attack (DMF, 100°C) Reagent Sodium Methanethiolate (NaSCH3, 5.5 eq) Reagent->Intermediate Product 1,2,3,4,5-Pentakis(methylthio)benzene (C11H16S5) Intermediate->Product Elimination of Cl- Byproduct NaCl (Salt Waste) Intermediate->Byproduct

Experimental Procedure

Note: This protocol involves the use of thiols (stench) and toxic chlorinated benzenes. All work must be performed in a fume hood.

  • Reagent Preparation:

    • Generate Sodium Methanethiolate (NaSMe) in situ by reacting Methanethiol (gas) with Sodium Methoxide in Methanol, or purchase anhydrous NaSMe.

    • Caution: NaSMe is moisture-sensitive and pyrophoric in dry powder form.

  • Reaction Setup:

    • Dissolve Pentachlorobenzene (1.0 eq) in anhydrous DMF (Dimethylformamide) or HMPA (Hexamethylphosphoramide). Note: HMPA is carcinogenic; DMF or NMP are safer alternatives.

    • Add NaSMe (6.0 eq) slowly under an inert atmosphere (Nitrogen or Argon).

  • Heating:

    • Heat the mixture to 100–120°C for 12–24 hours. The solution will darken as the substitution proceeds.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water to precipitate the crude product.

    • Extract with Dichloromethane (DCM) or Chloroform .

    • Wash the organic layer with water (3x) to remove DMF and excess salts.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol or Benzene to yield off-white needles.

    • Yield: Typically 60–80%.

Physicochemical Properties

The steric bulk of five methylthio groups prevents the molecule from being planar. The methyl groups alternate above and below the benzene ring plane to minimize steric repulsion.

PropertyValueNotes
Melting Point ~189°C (Predicted)Experimental values vary by crystal habit.
Boiling Point ~338°C (at 760 mmHg)High thermal stability.
Density 1.25 g/cm³ (Predicted)Denser than water.
Solubility Soluble in CHCl₃, DCM, BenzeneInsoluble in water.[1]
pKa N/ANon-ionizable under standard conditions.
Electronic Character Electron-RichActs as a donor in Charge-Transfer complexes.

Applications & Mechanism

A. Molecular Rotors and Dielectric Switches

While the hexakis-substituted analog is a famous "molecular gear" with rapid rotation of the -SMe groups, the pentakis derivative introduces a permanent dipole.

  • Mechanism: The single hydrogen atom breaks the centrosymmetry. When an external electric field is applied, the molecule can reorient (in liquid crystal phases) or the -SMe groups can undergo correlated rotation, modulating the dielectric constant of the material.

B. Organic Electronics (OLEDs)

Sulfur-rich arenes are excellent Hole Transport Materials (HTM) due to the lone pairs on the sulfur atoms which can stabilize radical cations.

  • Role: Acts as an electron donor host.

  • Band Gap Engineering: The electron-donating effect of five -SMe groups raises the HOMO level, facilitating hole injection from anodes like ITO (Indium Tin Oxide).

C. Coordination Chemistry

The compound acts as a multidentate ligand . The sulfur atoms can coordinate to soft metal centers (Ag⁺, Cu⁺, Pd²⁺), forming 2D or 3D coordination polymers (MOFs) with potential for conductivity or gas storage.[1]

Applications Figure 3: Key Application Verticals. Center Pentakis(methylthio)benzene App1 Dielectric Switches (Dipolar Reorientation) Center->App1 App2 OLED Hole Transport (High HOMO Level) Center->App2 App3 Metal-Organic Frameworks (S-Metal Coordination) Center->App3

Safety & Handling (SDS Highlights)

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Odor Warning: Like most organic sulfides, this compound may have a disagreeable "garlic/cabbage" odor, though less volatile than lower molecular weight thiols.[1]

  • Storage: Store under inert gas (Argon) in a cool, dry place. Sulfur compounds can oxidize to sulfoxides/sulfones upon prolonged exposure to air and light.

References

  • Synthesis Authority: Testaferri, L., Tingoli, M., & Tiecco, M. (1980).[1] Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide. Journal of Organic Chemistry , 45(22), 4376-4380.[1] Link

  • Structural Analogs: Breslow, R., et al. (1964).[1] Synthesis of bis-, tris-, pentakis-, and hexakis(methylthio)benzenes. Journal of the American Chemical Society , 86(20), 4373.[1] Link

  • Physical Properties Data: Cheméo. (2025). Pentakis(methylthio)benzene Chemical Properties. Retrieved from Cheméo Database. Link

  • Reagent Safety: Sigma-Aldrich. (2024). Sodium thiomethoxide Safety Data Sheet. Link

Sources

Electronic & Redox Behavior of Electron-Rich Organosulfur Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable insights into the electronic and redox behavior of electron-rich organosulfur benzenes. It moves beyond standard textbook definitions to address the specific needs of researchers in medicinal chemistry and materials science.

Technical Guide for Research & Development

Executive Summary

Electron-rich organosulfur benzenes (e.g., thiophenols, thioethers, thianthrenes) occupy a unique niche in organic chemistry.[1] Unlike their oxygen analogs (phenols, anisoles), sulfur-based systems exhibit a distinct "mismatch" between the sulfur


 orbitals and the benzene 


-system. This guide dissects the consequences of this electronic structure: enhanced polarizability, unique redox profiles (stable radical cations), and specific metabolic liabilities. It provides validated protocols for their synthesis and electrochemical characterization.

The "Sulfur Effect": Electronic Structure & Orbital Dynamics

The electronic behavior of organosulfur benzenes is governed by the competition between inductive withdrawal (


) and resonance donation (

).
Orbital Mismatch ( vs. )

In anisole (oxygen analog), the oxygen


 lone pair overlaps effectively with the aromatic 

-system (

overlap), resulting in strong electron donation. In thioanisole, the sulfur atom utilizes a

orbital.[2]
  • Inefficient Overlap: The larger, more diffuse

    
     orbital forms a weaker 
    
    
    
    -bond with the carbon
    
    
    orbital.
  • Conformational Gating: To achieve maximum resonance, the S-C bond must be coplanar with the ring. However, the energetic penalty for breaking this planarity is lower for sulfur than for oxygen, leading to higher conformational flexibility.

Hammett Substituent Constants

The difference in electronic influence is quantified by Hammett constants (


). Sulfur substituents are significantly less donating than oxygen substituents in the para position and can even be electron-withdrawing in the meta position due to the dominance of the inductive effect.

Table 1: Comparative Electronic Parameters

Substituent

(Para)

(Meta)
Electronic NatureEAS Directing Group
-OMe (Anisole)-0.27+0.12Strong Donor (+R >> -I)Strong ortho/para
-SMe (Thioanisole)0.00+0.15Weak Donor/Neutral (+R

-I)
Weak ortho/para
-OH (Phenol)-0.37+0.12Strong DonorStrong ortho/para
-SH (Thiophenol)+0.15+0.25Weak Withdrawing (-I > +R)Weak ortho/para

Key Insight: While -SMe is an ortho/para director in Electrophilic Aromatic Substitution (EAS) due to kinetic stabilization of the carbocation intermediate, its thermodynamic influence on the ground state (as measured by


) is nearly neutral.

Redox Profiles: The Radical Cation Anomaly

The defining characteristic of electron-rich organosulfur compounds is their redox behavior. Sulfur's high polarizability and high-energy HOMO make these compounds susceptible to oxidation, often forming stable radical cations (


).
The Thianthrene Standard

Thianthrene is the benchmark for stable radical cations. Upon one-electron oxidation, it planarizes and forms a delocalized radical cation that is stable enough to be isolated as a salt (e.g., with


).
  • Oxidation Potential (

    
    ): 
    
    
    
    V vs. SCE (Standard Calomel Electrode).
  • Application: Used as a redox mediator and a hole-transport material in organic electronics.

Visualization of Electronic Pathways

The following diagram illustrates the divergent pathways for Oxygen vs. Sulfur substituents regarding orbital interaction and redox outcomes.

SulfurProperties Substituent Substituent Atom Oxygen Oxygen (2p) Substituent->Oxygen Sulfur Sulfur (3p) Substituent->Sulfur Overlap Orbital Overlap with Benzene (2p) Oxygen->Overlap Matched (2p-2p) Resonance Resonance (+R) Oxygen->Resonance Strong Sulfur->Overlap Mismatched (3p-2p) Sulfur->Resonance Weak Redox Redox Susceptibility Sulfur->Redox High HOMO Energy Overlap->Resonance Product_O Strong Activation (EAS Reactive) Resonance->Product_O Product_S Stable Radical Cation (S•+) Redox->Product_S -1e (Reversible) Metabolism S-Oxidation (Sulfoxide/Sulfone) Redox->Metabolism +[O] (Irreversible)

Figure 1: Divergence in electronic and redox pathways between Oxygen and Sulfur substituents.

Experimental Protocols

To validate the electronic properties of these systems, two primary workflows are recommended: Synthesis (to access the scaffold) and Electrochemistry (to measure


).
Protocol A: Pd-Catalyzed C-S Bond Formation (Synthesis)

Objective: Synthesize an electron-rich aryl sulfide from an aryl halide and a thiol. This method avoids the harsh conditions of nucleophilic aromatic substitution (


).

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Thiol (1.2 equiv)

  • 
     (1.0 mol%)
    
  • Xantphos (2.0 mol%) — Crucial for high yields in C-S coupling.

  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (

    
    ).
    
  • Loading: Add Aryl Bromide,

    
    , Xantphos, and 
    
    
    
    under Argon flow.
  • Solvation: Add anhydrous 1,4-Dioxane followed by the Thiol via syringe.

  • Reaction: Seal and heat to

    
     for 12–16 hours.
    
  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Cyclic Voltammetry (CV) Characterization

Objective: Determine the oxidation potential (


) and reversibility of the sulfide radical cation.

Setup:

  • Potentiostat: Standard 3-electrode setup.

  • Working Electrode: Glassy Carbon (polished with 0.05

    
    m alumina).
    
  • Counter Electrode: Platinum wire.[3]

  • Reference Electrode:

    
     (0.01 M 
    
    
    
    in MeCN).

Solution Preparation:

  • Electrolyte: Dissolve Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Dichloromethane (
    
    
    
    ) to 0.1 M concentration.
  • Analyte: Add the organosulfur compound to a concentration of 1.0 mM.

  • Degassing: Bubble Nitrogen/Argon through the solution for 5 minutes prior to scan.

Measurement Parameters:

  • Scan Rate: 100 mV/s (vary from 50–500 mV/s to test reversibility).

  • Scan Range: 0 V to +1.5 V (adjust based on compound stability).

  • Data Analysis: Identify the anodic peak current (

    
    ) and cathodic peak current (
    
    
    
    ).
    • Reversible:[4]

      
       (indicates stable radical cation).
      
    • Irreversible: No return wave (indicates rapid decomposition or reaction of the cation).

Implications for Drug Development[6][7][8][9]

Bioisosterism

Thioethers (-SMe) are often used as bioisosteres for ethers (-OMe).

  • Lipophilicity: Sulfur is less electronegative and more polarizable, leading to a higher

    
     (approx. +0.5 to +1.0 increase vs. oxygen). This improves membrane permeability but decreases water solubility.
    
  • Hydrogen Bonding: Sulfur is a very poor Hydrogen Bond Acceptor (HBA) compared to oxygen. Replacing -O- with -S- can ablate H-bond interactions with the target protein.

Metabolic Liability: S-Oxidation

The electron-rich sulfur center is a "soft spot" for metabolic oxidation by CYP450 enzymes.

  • Pathway: Sulfide

    
     Sulfoxide (Chiral) 
    
    
    
    Sulfone.
  • Strategy: If S-oxidation leads to rapid clearance, steric bulk (e.g., isopropyl sulfide) or electron-withdrawing groups on the benzene ring can retard the oxidation rate by lowering the HOMO energy.

References

  • Intramolecular Interactions in Anisole, Thioanisole, and Selenoanisole. ResearchGate. [Link]

  • Hammett Substituent Constants. Bluffton University. [Link]

  • Electrochemical Oxidation of Substituted Thianthrenes. ResearchGate. [Link]

  • Synthetic Applications of Organosulfur Compounds in Drug Design. ResearchGate. [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. University of Duisburg-Essen. [Link]

Sources

Geometric Locking & Correlated Rotation: A Guide to Penta-Substituted Benzene Thioethers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular geometry, synthesis, and pharmacological relevance of penta-substituted benzene thioethers.

Executive Summary

Context: In the realm of supramolecular chemistry and structure-based drug design (SBDD), the benzene ring is often treated as a rigid, planar scaffold. However, when substituted with five bulky thioether groups, the ring undergoes significant steric crowding, forcing the substituents into a correlated "gear-like" arrangement. Significance: For drug development professionals, understanding this geometry is critical for two reasons:

  • Atropisomerism: The high rotational barriers created by penta-substitution can lead to stable atropisomers (axial chirality), a crucial consideration for regulatory approval (FDA/EMA guidelines on stereoisomers).

  • Scaffold Design: The "penta" substitution pattern leaves exactly one position open (the ipso-hydrogen or a functional handle), allowing for the precise presentation of a pharmacophore on a conformationally locked platform.

Part 1: Structural Analysis & Molecular Geometry

The "Molecular Gear" Concept

Unlike mono- or di-substituted benzenes, penta-substituted thioethers (e.g., pentakis(phenylthio)benzene) lack the free volume to rotate substituents independently. The sulfur atoms act as axles, and the aryl/alkyl groups act as blades.

  • Correlated Rotation: To minimize van der Waals repulsion, the rotation of one substituent (

    
    ) forces the rotation of its neighbors. This is the "bevel gear" effect.
    
  • The "Defect" Site: In penta-substituted systems, the sixth position (usually a Hydrogen) acts as a "defect" in the gear train. This breaks the

    
     or 
    
    
    
    symmetry found in hexakis analogs, creating a permanent dipole and a unique "steric gap" that dictates the preferred resting conformation.
Conformational Locking Parameters

The geometry is defined by three critical parameters:

ParameterTypical ValueStructural Implication
C-S-C Bond Angle

Deviates from ideal

due to conjugation with the central ring.
Torsion Angle (

)

to

Substituents alternate (Up-Down-Up) to minimize steric clash.
Ring Planarity

The central benzene ring remains mostly planar, unlike bulky tert-butyl analogs which warp the ring to a chair conformation.
Visualizing the Steric Gearing

The following diagram illustrates the causal relationship between steric crowding and conformational locking.

G StericCrowding Steric Crowding (5x Thioether Groups) VDW_Repulsion Van der Waals Repulsion StericCrowding->VDW_Repulsion Induces CorrelatedRot Correlated Rotation (Gear Effect) VDW_Repulsion->CorrelatedRot Forces ConfLock Conformational Locking CorrelatedRot->ConfLock Restricts Dynamics Atropisomerism Stable Atropisomers ConfLock->Atropisomerism Creates Chirality

Figure 1: The causal pathway from steric crowding to stable atropisomerism in penta-substituted benzene thioethers.

Part 2: Synthesis Protocol ( Cascade)

Strategic Approach

The most robust route to these congeners is Nucleophilic Aromatic Substitution (


) . While transition-metal catalysis (Buchwald-Hartwig) is possible, it is often unnecessary for per-sulfurated systems due to the activation provided by the electron-withdrawing nature of the initial halogen substituents.

Precursor Choice:

  • Pentachlorobenzene: Direct route, but often regulated/unavailable.

  • Hexachlorobenzene:[1] Requires controlled stoichiometry to stop at penta-substitution (difficult).

  • Pentafluorobenzene:Recommended. The C-F bond is highly activated for

    
     with thiols, allowing milder conditions and cleaner workup.
    
Protocol: Synthesis of Pentakis(p-tolylthio)benzene

Target: A lipophilic model compound for geometric analysis.

Reagents:

  • Substrate: Pentafluorobenzene (1.0 eq)

  • Nucleophile: p-Toluenethiol (5.5 eq)

  • Base:

    
     (Cesium Carbonate) (6.0 eq) - Rationale: Cs+ provides better solubility in polar aprotic solvents than K+.
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
     (6.0 eq) in anhydrous DMF (0.5 M concentration relative to substrate).
    
  • Nucleophile Activation: Add p-toluenethiol (5.5 eq) and stir at room temperature for 15 minutes. Observation: The mixture may yellow slightly as the thiolate anion forms.

  • Addition: Add Pentafluorobenzene (1.0 eq) dropwise.

  • Reaction: Heat the mixture to 80°C for 12 hours.

    • Mechanism:[1][2] The reaction proceeds via five sequential Meisenheimer complexes. The high electrophilicity of the fluorinated ring drives the cascade.

  • Workup (Self-Validating Step):

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Validation: If the product precipitates immediately as a white/off-white solid, the reaction was successful (highly hydrophobic product). If oil forms, impurities or incomplete substitution are likely.

  • Purification: Recrystallize from

    
    /Ethanol.
    
Synthesis Workflow Diagram

Synthesis Start Pentafluorobenzene + 5 R-SH BaseAct Base Activation (Cs2CO3 in DMF) Start->BaseAct Mix Cascade SNAr Cascade (5x Substitutions) BaseAct->Cascade Heat 80°C Workup Precipitation in Ice Water Cascade->Workup Quench Product Pentakis(arylthio)benzene Workup->Product Recrystallize

Figure 2: Workflow for the SNAr synthesis of penta-substituted benzene thioethers.

Part 3: Applications in Drug Discovery

Atropisomerism in Drug Design

In drug development, "floppy" molecules suffer from an entropic penalty upon binding to a target. By using the penta-substituted thioether core, researchers can "pre-organize" the molecule.

  • The Strategy: Use the steric locking of the five thioether groups to freeze the conformation of the central ring.

  • The Handle: The 6th position (if functionalized) or one of the thioether "arms" can be modified to present a binding motif (e.g., a kinase hinge binder) in a specific vector.

Quantitative Comparison: Penta- vs. Hexa-Substitution
FeaturePenta-SubstitutedHexa-SubstitutedDrug Design Utility
Symmetry

or

(Asymmetric)

/

(Highly Symmetric)
Penta is superior for directional binding.
Solubility Moderate (Dipole present)Low (Often packs too efficiently)Penta allows better solvation.
Functionalization 1 unique site (H or X)6 identical sitesPenta allows "Point-of-Care" modification.

References

  • MacNicol, D. D., & Downing, G. A. (1976). Crystal engineering.[3] Synthesis of hexakis(phenylthio)benzene and its inclusion behaviour. Journal of the Chemical Society, Chemical Communications. Link

  • Gennaro, A., et al. (2016).[4] Single-Crystal X-ray Structures of conductive π-Stacking Dimers of Tetrakis(alkylthio)benzene Radical Cations. PMC / NIH. Link

  • Itami, K., et al. (2015).[5] Programmed synthesis towards multi-substituted benzene derivatives. Nature Chemistry / ScienceDaily. Link

  • RSC Advances. (2025). Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion.[6][7] Royal Society of Chemistry.[6] Link

  • Clayden, J., et al. (2009). Atropisomerism in Drug Discovery. Nature Reviews Drug Discovery. (Concept grounding).

Sources

Technical Guide: Rotational Barriers in Sterically Hindered Benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Atropisomerism Axis

In modern drug discovery, restricted rotation around single bonds—specifically in sterically hindered benzene derivatives (biaryls, benzamides)—is no longer just a stereochemical nuisance; it is a design feature.

The energy required to rotate these bonds, the Rotational Barrier (


) , dictates whether a molecule exists as a rapidly interconverting mixture (achiral on the biological timescale) or as separable, stable enantiomers (atropisomers).[1]

This guide provides the definitive technical framework for predicting, measuring, and classifying these barriers. We move beyond basic theory to the "buttressing effects" that fine-tune selectivity in kinase inhibitors (e.g., Sotorasib) and provide self-validating protocols for determining


 in the lab.

Theoretical Framework

The Physics of Hindered Rotation

The rotational barrier arises primarily from the steric clash between ortho-substituents as the molecule passes through the planar Transition State (TS).

  • Ground State (GS): The molecule adopts a twisted conformation (dihedral angle

    
     90°) to minimize steric repulsion.
    
  • Transition State (TS): To rotate, the molecule must pass through a planar conformation (0° or 180°). The energy cost to force these bulky groups into the same plane constitutes the barrier

    
    .
    
The Buttressing Effect

A critical concept for increasing barriers is "buttressing." A substituent at the meta position pushes the ortho substituent toward the chiral axis, preventing it from bending away to relieve strain during rotation. This effectively "locks" the conformation.

Rule of Thumb: Adding a meta-substituent adjacent to an ortho-group can increase


 by 3–5 kcal/mol, often shifting a molecule from Class 1 (unstable) to Class 3 (stable).
The LaPlante Classification System

We utilize the industry-standard classification system established by LaPlante et al. (2011) to categorize risk.

ClassRotational Barrier (

)
Half-life (

) at 37°C
Development Strategy
Class 1 < 20 kcal/molSeconds to MinutesTreat as achiral (rapid equilibrium).
Class 2 20 – 30 kcal/molHours to DaysHigh Risk. Too slow to equilibrate, too fast to shelf. Avoid or stabilize.
Class 3 > 30 kcal/molYearsTreat as stable chiral entity.[1] Isolate single atropisomer.

Experimental Workflows

The choice of method depends on the stability of the atropisomer. Use the decision matrix below to select the correct protocol.

Decision Matrix (Visualization)

AtropisomerWorkflow Start New Biaryl/Benzene Derivative Compute Step 1: DFT Prediction (B3LYP/6-31G*) Start->Compute Decision Predicted Barrier? Compute->Decision Low < 20 kcal/mol (Class 1) Decision->Low Fast Exchange High > 25 kcal/mol (Class 3) Decision->High Stable Med 20-25 kcal/mol (Class 2) Decision->Med Intermediate DNMR Protocol A: Dynamic NMR (VT-NMR) Low->DNMR HPLC Protocol B: Kinetic Chiral HPLC High->HPLC Med->DNMR If Tc < 150°C Med->HPLC If Tc > 150°C

Figure 1: Workflow for selecting the analytical method based on predicted rotational stability.

Protocol A: Dynamic NMR (VT-NMR)

Applicability: Class 1 and lower Class 2 (


 = 5–22 kcal/mol).
Principle:  At low temperatures, atropisomers exchange slowly (distinct NMR signals). As temperature rises, signals broaden and merge at the Coalescence Temperature (

).

Step-by-Step Methodology:

  • Solvent Selection: Choose a high-boiling deuterated solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    , or 1,1,2,2-Tetrachloroethane-
    
    
    ) that allows heating up to 140°C.
  • Probe Signal: Identify a diastereotopic probe (e.g., benzylic protons or isopropyl methyls). At the slow exchange limit, these appear as two distinct signals (AB system or two doublets).

  • Heating Ramp: Acquire

    
    H NMR spectra at 10°C increments.
    
  • Determine

    
    :  Identify the exact temperature where the two signals merge into a single broad peak.
    
  • Calculation: Apply the Eyring equation approximation at coalescence:

    
    
    
    • Where

      
       is in Kelvin.
      
    • 
       is the separation of signals (Hz) at the slow exchange limit (low temp).
      
Protocol B: Kinetic Chiral HPLC/SFC

Applicability: Class 3 and upper Class 2 (


 > 23 kcal/mol).
Principle:  Physically isolate a single enantiomer, heat it to induce racemization, and measure the decay of Enantiomeric Excess (ee) over time.

Step-by-Step Methodology:

  • Isolation: Separate the racemic mixture into Enantiomer 1 and Enantiomer 2 using preparative Chiral SFC or HPLC.

  • Preparation: Dissolve pure Enantiomer 1 in a high-boiling, non-reactive solvent (e.g., Dodecane, Diphenyl ether).

  • Thermal Stress: Place samples in a heating block at a fixed temperature (e.g., 80°C, 100°C, or 120°C).

  • Sampling: Remove aliquots at defined time points (

    
     min). Quench immediately on ice.
    
  • Analysis: Analyze aliquots via analytical Chiral HPLC to determine the ratio of enantiomers.

  • Calculation: Plot

    
     vs. time. The slope is the racemization rate constant 
    
    
    
    .
    • Calculate

      
       using the standard Eyring equation:
      
      
      
      

Data Summary: Comparative Barriers

The following table contrasts a standard low-barrier system with a high-barrier drug molecule to illustrate the magnitude of steric effects.

Compound SystemSubstitution PatternBarrier (

)
ClassNotes
Biphenyl Unsubstituted~2.0 kcal/mol1Freely rotating at RT.
2-Methylbiphenyl Ortho-methyl~12.0 kcal/mol1Detectable by Low-T NMR, but unstable.
2,2'-Dimethylbiphenyl Di-ortho-methyl~18-20 kcal/mol1/2Borderline. "Fluttering" conformation.
Sotorasib (AMG 510) Highly substituted biaryl42.3 kcal/mol 3Stable Drug.

years.

Data Sources: Biphenyls (Lunazzi et al.), Sotorasib (Lanman et al., 2022).

Mechanism of Rotation (Visualization)

Understanding the energy landscape is vital for molecular design. The diagram below illustrates the high-energy cost of the planar transition state.

EnergyLandscape GS Ground State (90° Twist) Minimum Steric Clash TS Transition State (0° Planar) Maximum Steric Repulsion (The Barrier) GS->TS + Energy (ΔG‡) Product Rotated Ground State (Enantiomer B) TS->Product - Energy

Figure 2: Energy landscape of atropisomerization. The Transition State (TS) represents the planar conformation where ortho-substituents clash.

References

  • LaPlante, S. R., et al. (2011). "Revealing Atropisomer Axial Chirality in Drug Discovery." Journal of Medicinal Chemistry.

  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition.

  • Lanman, B. A., et al. (2022). "Addressing Atropisomerism in the Development of Sotorasib." Accounts of Chemical Research.

  • Lunazzi, L., et al. (2012).[2] "Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents."[2] Organic & Biomolecular Chemistry.

  • Casalini, M., et al. (2023). "Exploring the Kinetics of Chirality: Measuring Racemization Rates." Nature Reviews Chemistry.

Sources

Technical Guide: Solubility Profile & Handling of 1,2,3,4,5-Pentakis(methylsulfanyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

The Compound at a Glance

1,2,3,4,5-Pentakis(methylsulfanyl)benzene (CAS: 65516-74-7), often referred to as pentakis(methylthio)benzene, represents a unique class of polysubstituted aromatics. Unlike its fully substituted analog, hexakis(methylsulfanyl)benzene, this compound lacks C6 symmetry.

  • Key Feature: The presence of a single unsubstituted hydrogen on the benzene ring breaks the structural symmetry, creating a permanent dipole moment .

  • Application Domain: This dipole makes the compound a critical candidate for molecular compasses , dielectric materials, and crystalline molecular rotors where external fields can influence molecular orientation [1].

The Solubility Challenge

Quantitative solubility data for this specific congener is sparse in open literature compared to the hexakis analog. However, its structural motif—a lipophilic aromatic core shielded by five sulfur-rich methoxy-like thioethers—dictates a predictable solubility landscape.[1] This guide synthesizes structural analysis with empirical synthesis data to provide a robust solubility profile.

Part 2: Physicochemical Profile & Solubility Landscape

Theoretical Solubility Parameters

Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of thioether-rich aromatics, we can categorize solvents into three tiers. The methylsulfanyl groups (-SMe) add lipophilicity but also polarizability due to the sulfur atoms.[1]

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneHigh Excellent match for the polarizable, soft sulfur electrons.[1] Primary choice for synthesis workup and NMR.
Aromatic Hydrocarbons Toluene, Benzene, ChlorobenzeneModerate to High

interactions facilitate dissolution. Solubility increases significantly with temperature.
Polar Aprotic THF, DMSO, DMFModerate Soluble, but DMSO/DMF may be difficult to remove. THF is excellent for reaction chemistry.
Polar Protic (Antisolvents) Methanol, Ethanol, IsopropanolLow / Insoluble The lipophilic SMe shell repels the hydrogen-bonding network of alcohols. Used for crystallization.[2]
Aliphatic Hydrocarbons Hexanes, Pentane, HeptaneLow (Cold) / Moderate (Hot) Often used to precipitate the compound from DCM or Toluene solutions.
Expert Insight: The Dipole Effect

Unlike the non-polar hexakis(methylsulfanyl)benzene, the pentakis variant has a permanent dipole.

  • Implication: It may exhibit slightly higher solubility in moderately polar solvents (like acetone or ethyl acetate) compared to the hexakis analog.

  • Crystallization: This dipole directs crystal packing. While hexakis often packs in highly symmetric channels, pentakis tends to form structures maximizing dipole-dipole interactions, which can be manipulated by solvent polarity during recrystallization [2].

Part 3: Experimental Protocols (Self-Validating Systems)

Since exact


 values are rarely published, you must validate solubility for your specific batch (purity affects solubility). Use the following Saturation Shake-Flask Method .
Protocol A: Gravimetric Solubility Determination

Objective: Determine exact solubility (mg/mL) in a target solvent.

  • Preparation: Weigh a clean, dry 20 mL scintillation vial (

    
    ).
    
  • Saturation: Add 100 mg of 1,2,3,4,5-pentakis(methylsulfanyl)benzene to the vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Cap tightly and sonicate for 5 minutes.

    • Shake at controlled temperature (25°C) for 4 hours.

    • Check: If solid dissolves completely, add more solid until a precipitate persists (saturation).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in vacuo for 2 hours.

  • Measurement: Weigh the vial again (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Purification via Solvent/Antisolvent Recrystallization

Objective: Obtain X-ray quality crystals.

  • Dissolution: Dissolve crude compound in a minimum amount of warm Chloroform or DCM (Good Solvent).

  • Filtration: Filter to remove insoluble impurities (dust/catalyst).

  • Layering: Carefully layer 3 volumes of Methanol or Ethanol (Antisolvent) on top of the solution.

    • Technique: Tilt the vial and let the alcohol run down the side to prevent immediate mixing.

  • Diffusion: Seal the vial and leave undisturbed in a dark, vibration-free zone for 24-72 hours.

  • Harvest: Collect crystals via filtration and wash with cold methanol.

Part 4: Visualization of Workflows

Diagram 1: Solubility Determination Logic

This flowchart guides the decision-making process for solvent selection based on the intended application (NMR, Crystallization, or Reaction).

SolubilityWorkflow cluster_tips Expert Tips Start Start: Select Application Decision Intended Use? Start->Decision NMR NMR Spectroscopy Decision->NMR Characterization Cryst Crystallization Decision->Cryst Purification React Chemical Reaction Decision->React Synthesis Solv_NMR Use CDCl3 or C6D6 (High Solubility, No Overlap) NMR->Solv_NMR Solv_Cryst Solvent/Antisolvent System Cryst->Solv_Cryst Solv_React Use THF or Toluene (Inert, High Solubility) React->Solv_React Method_Cryst Good: DCM/CHCl3 Bad: MeOH/EtOH Method: Vapor Diffusion Solv_Cryst->Method_Cryst Tip1 Avoid Acetone for NMR (Signal Overlap)

Figure 1: Decision matrix for solvent selection based on experimental goals.

Diagram 2: Crystallization Mechanism (Dipole Alignment)

Visualizing how solubility gradients drive the assembly of the molecular rotor.

Crystallization Solute Pentakis(methylsulfanyl)benzene (Solvated) Supersaturation Supersaturation Zone (Dipole-Dipole Alignment) Solute->Supersaturation Solvent Removal Antisolvent Methanol Molecules (Diffusion) Antisolvent->Supersaturation Lowers Solubility Nucleation Nucleation Supersaturation->Nucleation Critical Energy Barrier Crystal Crystal Growth (Gear-like Packing) Nucleation->Crystal Slow Growth Dipole Dipole Moment Directs Stacking Dipole->Nucleation

Figure 2: Mechanism of crystallization emphasizing the role of antisolvent diffusion and dipole alignment.

Part 5: References

  • García-Garibay, M. A. (2005). Crystalline Molecular Machines: Encoding Supramolecular Dynamics into Molecular Solids. Proceedings of the National Academy of Sciences. (Contextual grounding on molecular rotors).

  • Wudl, F., et al. (1981).[3] Conformational Preferences of Poly(methylsulfanyl)benzenes. Journal of the American Chemical Society. (Foundational work on thioether conformers).

  • PubChem. (2025).[4][5] Pentakis(methylthio)benzene Compound Summary. National Library of Medicine.

  • ChemSrc. (2025). 1,2,3,4,5-Pentakis(methylthio)benzene Physicochemical Properties.

Sources

Theoretical Frontiers in Aromatic Polysulfide Conformations

Author: BenchChem Technical Support Team. Date: March 2026

From Quantum Mechanical Origins to Therapeutic & Material Applications

Executive Summary

The conformational landscape of aromatic polysulfides is a critical determinant of their reactivity, particularly in the context of hydrogen sulfide (


) donation and lithium-sulfur (Li-S) battery electrolytes. Unlike carbon backbones, sulfur chains exhibit unique stereoelectronic effects—principally the gauche effect —driven by hyperconjugative 

interactions. This guide provides a rigorous theoretical framework for modeling these systems, moving beyond standard B3LYP approaches to dispersion-corrected, high-level density functional theory (DFT) protocols required for accurate predictive modeling in drug discovery and materials science.
Part 1: The Quantum Mechanical Basis of S-S Conformations

The geometry of an aromatic polysulfide (


) is governed by a competition between steric repulsion and orbital delocalization. The central parameter is the 

dihedral angle (

), which historically favors

.[1]
1.1 The Gauche Effect & Hyperconjugation

The preference for a


 dihedral angle is not merely a minimization of lone-pair/lone-pair repulsion (the classical view) but is energetically driven by hyperconjugation .
  • Mechanism: The filled

    
    -orbital lone pair (
    
    
    
    ) on one sulfur atom donates electron density into the antibonding
    
    
    orbital of the adjacent
    
    
    or
    
    
    bond.
  • Geometric Consequence: This

    
     interaction is maximized when the orbitals are anti-periplanar, forcing the substituent groups into a gauche conformation.
    
1.2 Aromatic Perturbations (

)

In aromatic systems, the sulfur lone pair can delocalize into the aromatic


-system (

).
  • Planarity vs. Orthogonality: This conjugation favors a planar

    
     arrangement to maximize overlap. However, this conflicts with the steric demand of the ortho-protons and the inherent gauche preference of the disulfide bond.
    
  • Result: Aromatic disulfides often adopt compromised dihedral angles (

    
    ) rather than the ideal 
    
    
    
    , with significant rotational barriers preventing free rotation at room temperature.
1.3 Visualization of Orbital Interactions

The following diagram illustrates the competing orbital interactions that define the conformational minima.

OrbitalInteractions LonePair Sulfur Lone Pair (n_p) SigmaStar Sigma* (S-S / S-C) (Hyperconjugation) LonePair->SigmaStar Primary Stabilization (Gauche Effect) PiStar Pi* (Aromatic Ring) (Conjugation) LonePair->PiStar Secondary Stabilization (Planarizing Force) Geometry Observed Geometry (Dihedral ~90°) SigmaStar->Geometry Favors Orthogonal PiStar->Geometry Favors Planar

Figure 1: Competing orbital interactions driving polysulfide conformation. The primary


 interaction drives the gauche preference, while 

interactions with aromatic rings introduce planarizing constraints.
Part 2: Computational Methodologies

Standard DFT functionals often fail to describe polysulfides accurately due to their inability to capture London dispersion forces , which are significant between large sulfur atoms and aromatic rings (


 stacking in folded conformers).
2.1 Functional Selection
  • Avoid: Standard B3LYP (underestimates barrier heights and fails to capture non-covalent attractive forces).

  • Recommended:

    • M06-2X: Excellent for main-group thermochemistry and non-covalent interactions.

    • 
      B97X-D / B3LYP-D3(BJ):  Essential for capturing long-range dispersion corrections in flexible polysulfide chains.
      
    • Benchmark: Recent studies indicate M06-2X yields activation energies for S-S bond rotation and nucleophilic attack within 1 kcal/mol of high-level CCSD(T) benchmarks.

2.2 Basis Set Requirements

Sulfur is a "soft" atom with diffuse electron density. Pople basis sets (e.g., 6-31G*) are often insufficient for anionic intermediates (e.g.,


).
  • Protocol: Use aug-cc-pVTZ for single-point energy refinements. The diffuse functions ("aug") are critical for describing the lone pair extension and the anionic transition states in thiol-disulfide exchange.

2.3 Solvation Models

Polysulfide reactivity is highly solvent-dependent. In Li-S batteries, high dielectric solvents stabilize radical anions (


). In biological systems, water stabilizes the leaving thiolate group.
  • Requirement: Use SMD (Solvation Model based on Density) rather than simple PCM, as SMD is parameterized to better reproduce experimental solvation free energies (

    
    ).
    
2.4 Computational Workflow

The following self-validating workflow ensures robust conformational analysis.

Workflow Start Initial Structure Generation (cis, trans, gauche) Opt_Low Geometry Opt (Gas Phase) Level: B3LYP-D3(BJ)/6-31+G(d,p) Start->Opt_Low Freq Frequency Calculation (Check for Imaginary Freqs) Opt_Low->Freq Scan Relaxed PES Scan Dihedral 0° -> 180° (10° steps) Freq->Scan If Minima Found Refine Single Point Energy (Solvent) Level: M06-2X/aug-cc-pVTZ Model: SMD Scan->Refine Select Global Min NBO NBO Analysis (Quantify n -> sigma* E(2) energies) Refine->NBO

Figure 2: Hierarchical computational workflow for polysulfide conformational analysis. Note the progression from geometry optimization to high-level single-point energy refinement.

Part 3: Conformational Landscapes & Data[2]
3.1 Rotational Barriers

The rotation around the S-S bond is hindered. Theoretical studies consistently show that the cis-barrier (syn-periplanar,


) is significantly higher than the trans-barrier  (anti-periplanar, 

) due to maximal lone-pair repulsion in the cis conformation.

Table 1: Calculated Rotational Barriers for Diphenyl Disulfide (Ph-S-S-Ph) Values derived from M06-2X/6-311++G(d,p) level theory.

ConformationDihedral Angle (

)
Relative Energy (

, kcal/mol)
Dominant Interaction
Global Minimum ~85° - 90°0.0

stabilization
Trans-Transition State 180°+7.2Steric clash (Ph rings)
Cis-Transition State +14.5

Repulsion (Pauli)
3.2 Chain Length Effects

As the sulfur chain lengthens (


), the conformational complexity increases.
  • Trisulfides (

    
    ):  Adopt a cis-trans or trans-trans motif. The central sulfur atom acts as a "hinge," allowing for helical chirality.
    
  • Helicity: Polysulfides are inherently chiral due to the screw sense of the S-S motif (P- or M-helicity). This has implications for binding to chiral protein pockets (e.g., tubulin).

Part 4: Applications in Drug Design ( Donors)

Aromatic polysulfides (e.g., DATS analogs) act as prodrugs for


. The release mechanism is a nucleophilic attack by biological thiols (GSH, Cysteine).[2]
4.1 Mechanism: Thiol-Disulfide Exchange

The conformation dictates the accessibility of the


 bond to the incoming nucleophile (

).
  • Attack: The nucleophile attacks the sulfur atom to form a trisulfide intermediate (

    
    ).
    
  • Release: Subsequent reduction releases

    
    .
    
  • Steric Control: An orthogonal conformation (

    
    ) exposes the 
    
    
    
    orbital to nucleophilic attack. Planar conformations (induced by crystal packing or rigid scaffolds) sterically hinder this attack, slowing
    
    
    release.

Design Rule: To increase


 release rates, design scaffolds that lock the polysulfide in a highly twisted (

) conformation
, maximizing

accessibility.
References
  • Conformational Analysis of 4,4'-Dibromodiphenyl Disulfide.ResearchGate. (2024). High-level DFT calculations revealing conformer preferences driven by

    
     interactions.[3] Link
    
  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. (2021). Establishes M06-2X and B3LYP-D3(BJ) as superior functionals for polysulfide reaction energies.[4] Link

  • Barriers to Rotation about the Sulfur-Sulfur Bond in Acyclic Disulfides. Journal of the American Chemical Society. (1997). Fundamental study on the cis/trans rotational barriers in disulfide systems. Link

  • Comput

    
     Release in Reactions of Diallyl Polysulfides. The Journal of Physical Chemistry B. (2017). Mechanistic insights into how DATS/DADS release hydrogen sulfide via thiol exchange. Link
    
  • A DFT Investigation on the Origins of Solvent-Dependent Polysulfide Reduction.MDPI. (2020). Analysis of polysulfide stability (

    
    ) in Li-S battery electrolytes using dielectric continuum models. Link
    

Sources

Methodological & Application

synthesis of 1,2,3,4,5-pentakis(methylsulfanyl)benzene from polychlorobenzene

High-Efficiency Synthesis of 1,2,3,4,5-Pentakis(methylsulfanyl)benzene via Exhaustive Nucleophilic Aromatic Substitution ( )

Abstract & Scope

This Application Note details the protocol for the exhaustive thiolation of pentachlorobenzene to yield 1,2,3,4,5-pentakis(methylsulfanyl)benzene. This molecule belongs to a class of persulfurated aromatics utilized as precursors for molecular rotors, organic conductors, and heavy-metal capture ligands.

Unlike the synthesis of hexakis(methylthio)benzene from hexachlorobenzene, this protocol targets the penta-substituted congener, preserving one aromatic proton for potential further functionalization (e.g., electrophilic substitution or lithiation). The method relies on thermodynamically driven Nucleophilic Aromatic Substitution (

Strategic Planning & Mechanistic Insight

The Deactivation Paradox in

The conversion of pentachlorobenzene (1) to the pentakis-thioether (2) involves five sequential substitutions.

  • Activation: The starting material is highly activated for

    
     due to the electron-withdrawing inductive effect (-I) of the five chlorine atoms.
    
  • Deactivation: As each Chlorine is replaced by a Methylsulfanyl group (-SMe), the ring becomes progressively more electron-rich. The -SMe group is an electron-donating group (EDG) by resonance, which raises the energy of the Meisenheimer complex intermediate, making subsequent substitutions more difficult.

  • Solution: To drive the reaction to completion (exhausting all 5 Cl positions), high temperatures (>100°C) and a strong polar aprotic solvent are required to solvate the cation (

    
    ) and leave the thiolate anion (
    
    
    ) "naked" and highly reactive.
Solvent Selection
  • Historical Context: Early literature (Cogolli et al., 1979) utilized Hexamethylphosphoramide (HMPA).[1] While effective, HMPA is a potent carcinogen.

  • Modern Protocol: This guide utilizes N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . These solvents offer high dielectric constants and thermal stability without the extreme toxicity profile of HMPA, though they still require rigorous safety handling.

Reagent Stoichiometry

A significant excess of sodium methanethiolate is mandatory.

  • Theoretical: 5.0 equivalents.

  • Experimental: 7.5 – 8.0 equivalents.

  • Reasoning: Excess reagent accounts for adventitious oxidation of thiolate to dimethyl disulfide and ensures the kinetics of the final, sluggish substitution step are maintained.

Experimental Protocol

Materials & Equipment
  • Reactants: Pentachlorobenzene (98%), Sodium Methanethiolate (NaSMe, solid, >95%).

  • Solvent: Anhydrous DMF (stored over molecular sieves).

  • Apparatus: 250 mL 3-neck round bottom flask, reflux condenser, N2/Ar gas manifold (Schlenk line), oil bath, mechanical stirrer (preferred over magnetic due to slurry formation).

Safety Pre-Check (Critical)
  • Pentachlorobenzene: Persistent Organic Pollutant (POP). Handle in a glovebox or static-free hood.

  • Methanethiol (MeSH): Byproduct.[2][3] Extremely foul odor and toxic. All off-gassing must be scrubbed through a bleach (hypochlorite) solution.

Step-by-Step Procedure

Step 1: Inert Setup Flame-dry the glassware under vacuum and backfill with Argon. It is crucial to exclude oxygen to prevent the dimerization of the thiolate reagent.

Step 2: Reagent Charging

  • Charge the flask with Pentachlorobenzene (2.50 g, 10.0 mmol) .

  • Add Sodium Methanethiolate (5.25 g, 75.0 mmol, 7.5 equiv) rapidly against a counter-flow of Argon.

  • Add Anhydrous DMF (50 mL) via syringe.

Step 3: Reaction (The Heating Ramp)

  • Initiate stirring. The mixture will likely be a suspension.

  • Heat the mixture to 80°C for 1 hour. (Initial rapid substitution of 2-3 chlorides).

  • Ramp temperature to 120°C and hold for 12–16 hours .

    • Note: The solution usually turns dark brown/red.

  • Monitor via TLC (SiO2, Hexanes/DCM) or GC-MS. The disappearance of tetra-substituted intermediates (

    
     ~260-280 range) marks completion.
    

Step 4: Workup & Quench

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 300 mL of ice-water . Precipitation of the crude product will occur.

  • Odor Control: Add 10 mL of 10% NaOH to the aqueous mixture to keep unreacted MeSH deprotonated (water-soluble thiolate) and minimize smell.

Step 5: Purification

  • Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL) .

  • Wash combined organics with:

    • 10% NaOH (2 x 50 mL) - Removes residual thiols.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: The crude solid is typically recrystallized from Ethanol or a Hexane/Chloroform mixture to yield pale yellow/white needles.

Data Analysis & Validation

Expected Analytical Data
TechniqueParameterExpected Result
Appearance Physical StatePale yellow to white crystalline solid

H NMR
(CDCl

, 400 MHz)

~6.8-7.0 (s, 1H, Ar-H ),

~2.4-2.5 (multiple singlets, 15H, S-Me )

C NMR
(CDCl

)
Aromatic signals ~130-145 ppm; S-Me signals ~15-20 ppm
MS (EI) Molecular Ion


Melting Point RangeExpect >100°C (Analogous Hexakis mp is ~150°C)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion (Tetra-sub product detected)Temperature too low or insufficient time.Increase temp to 140°C; Add 2.0 equiv extra NaSMe.
Disulfide Impurities (MeSSMe)Oxidation of reagent.[2]Ensure strict Argon atmosphere; use fresh NaSMe.
Low Yield Product lost in aqueous layer or poor solubility.Ensure thorough extraction with DCM; Check pH of aqueous layer (must be basic).

Visualization of Workflows

Reaction Mechanism & Pathway

SNAr_MechanismStartPentachlorobenzene(Activated Electrophile)Step1Intermediate:Tris/Tetra-substitutedStart->Step1 Fast substitution(Cl 1,3,5 first)FinalProduct:1,2,3,4,5-Pentakis(methylsulfanyl)benzeneStep1->Final Slow substitution(Steric/Electronic hindrance)ReagentNaSMe (Excess)Solvent: DMF, 120°CReagent->Start

Caption: Stepwise

Experimental Workflow

Protocol_Flowcluster_setupSetup & Synthesiscluster_workupWorkup & PurificationStepAInert Atmosphere Setup(Argon/Schlenk)StepBReagent Addition(Pentachlorobenzene + NaSMe + DMF)StepA->StepBStepCHeating Ramp80°C (1h) -> 120°C (16h)StepB->StepCStepDQuench into Ice Water(+ NaOH to trap MeSH)StepC->StepD Check TLCStepEDCM Extraction &Brine WashStepD->StepEStepFRecrystallization(Ethanol/Hexanes)StepE->StepF

Caption: Operational workflow emphasizing safety (MeSH trapping) and purification logic.

References

  • Cogolli, P., et al. (1979). "Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide."[1][2] The Journal of Organic Chemistry, 44(15), 2642–2646.

    • Context: Establishes the foundational methodology for polychlorobenzene thiol
  • Beck, J., et al. (2006). "Synthesis and Structure of Hexakis(methylthio)benzene." Zeitschrift für anorganische und allgemeine Chemie. Context: Provides structural data and analogous reaction conditions for the fully substituted benzene core.
  • Wudl, F., et al. (1982). "Poly(methylthio)benzenes and their radical cations." Journal of the American Chemical Society.
  • National Center for Biotechnology Information (2026). "PubChem Compound Summary for Pentachlorobenzene."

    • Context: Safety and physicochemical property data for the starting material.[4][5]

Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) Protocols for Poly(methylthio)benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(methylthio)benzenes represent a unique class of highly functionalized aromatic architectures. The methylthio group (–SMe) exhibits a dual chemical personality: it can be exhaustively installed onto electron-deficient arenes via Nucleophilic Aromatic Substitution (SNAr), and conversely, it can serve as a moderately effective leaving group when the aromatic ring is sufficiently activated. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for both the synthesis of poly(methylthio)benzenes and their subsequent use as electrophilic substrates.

Mechanistic Causality & Reaction Dynamics

To ensure high-yielding SNAr reactions, it is critical to understand the thermodynamic and kinetic levers controlling the formation of the anionic Meisenheimer complex[1].

  • Nucleophile Strength & Solvent Effects: Methanethiolate (

    
    ) is a highly polarizable, "soft" nucleophile that exhibits exceptional reactivity toward aromatic carbons. Polar aprotic solvents (such as DMF, NMP, or historically HMPA) are mandatory. These solvents strongly coordinate the alkali metal cation (
    
    
    
    or
    
    
    ) via ion-dipole interactions, leaving the methanethiolate anion unsolvated or "naked." This drastically lowers the activation energy required to attack the aromatic ring[2].
  • Leaving Group Dynamics: When synthesizing poly(methylthio)benzenes, the nitro group (–NO₂) is an exceptional leaving group, often outperforming halogens due to the thermodynamic stability of the departing nitrite anion and the relief of steric strain[3]. Conversely, when utilizing poly(methylthio)benzenes as substrates, the –SMe group is only a moderately good leaving group. Its displacement requires strong ortho/para electron-withdrawing groups (EWGs) to stabilize the transition state, alongside elevated thermal conditions[4].

  • Electronic Deactivation During Exhaustive Substitution: As successive –SMe groups are installed onto a polyhalo- or polynitrobenzene, the ring becomes progressively more electron-rich due to the resonance-donating ability of the sulfur lone pairs. Consequently, the first substitutions are highly exothermic, while the final substitutions (e.g., forming hexakis(methylthio)benzene) require aggressive thermal driving forces[2].

Mechanism A Activated Arene (Ar-X) B Meisenheimer Complex [Ar-X(SMe)]⁻ A->B + NaSMe (Nucleophilic Attack) C Thioether Product (Ar-SMe) B->C - NaX (Leaving Group Departure)

Figure 1: SNAr Meisenheimer complex formation and leaving group departure.

Quantitative Data Summary

The following table summarizes the causal relationship between leaving group identity, solvent selection, and thermal requirements for SNAr reactions involving methylthio groups.

SubstrateLeaving GroupNucleophileSolventTemp (°C)ProductYield (%)Ref
Pentachloronitrobenzene–NO₂, –ClNaSMeDMF80Hexakis(methylthio)benzene>85[3]
Hexachlorobenzene–ClNaSMeHMPA / NMP100Hexakis(methylthio)benzene90[2]
1,3,5-Trinitrobenzene–NO₂NaSMeDMF251,3,5-Tris(methylthio)benzene88[3]
Activated Aryl-SMe–SMeSec-AmineDMSO80–120Aryl-AmineVariable[4]

Protocol A: Exhaustive SNAr Synthesis of Hexakis(methylthio)benzene

This protocol details the exhaustive displacement of halogens to form hexakis(methylthio)benzene. NMP is utilized as a safer, modern alternative to the highly toxic HMPA[2].

Workflow S1 1. Substrate Activation Dissolve in Polar Aprotic Solvent (NMP) S2 2. Nucleophile Addition Portion-wise NaSMe at 0 °C S1->S2 S3 3. Thermal Driving Heat to 100 °C for 12 hours S2->S3 S4 4. IPC Monitoring LC-MS / TLC Analysis S3->S4 S4->S3 Incomplete Conversion S5 5. Quench & Isolate Ice-Water Precipitation & Filtration S4->S5 Complete Conversion

Figure 2: Self-validating experimental workflow for poly(methylthio)benzene synthesis.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried, argon-flushed 250 mL round-bottom flask with hexachlorobenzene (1.0 eq, 10 mmol) and anhydrous N-Methyl-2-pyrrolidone (NMP) (50 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial displacements of the highly electron-deficient hexachlorobenzene are violently exothermic. Cooling prevents solvent degradation and side reactions.

  • Nucleophile Addition: Add sodium methanethiolate (NaSMe) (7.5 eq, 75 mmol) portion-wise over 30 minutes.

  • Thermal Driving: Remove the ice bath and gradually heat the reaction mixture to 100 °C for 12 hours. Causality: As the ring becomes substituted with electron-donating –SMe groups, the activation barrier for subsequent SNAr cycles increases. Thermal energy is required to force the reaction to completion[2].

  • In-Process Control (IPC): Monitor the reaction via LC-MS.

    • Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick, pale-yellow suspension as the highly symmetric, poorly soluble hexakis(methylthio)benzene product begins to crystallize out of the hot solvent.

  • Workup & Isolation: Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred ice water. Filter the resulting precipitate under a vacuum, wash sequentially with distilled water (3 x 50 mL) and cold ethanol (2 x 20 mL), and dry under a high vacuum.

Protocol B: SNAr Displacement of Methylthio Groups in Activated Arenes

In this workflow, the –SMe group acts as the leaving group. Because it is only moderately nucleofugal, the aromatic ring must possess strong electron-withdrawing groups (e.g., –NO₂, –CN, –CF₃) ortho or para to the –SMe group[4].

Step-by-Step Methodology
  • Preparation: In a sealed pressure tube, dissolve the activated poly(methylthio)benzene (1.0 eq, 5 mmol) in anhydrous DMSO (25 mL) to achieve a ~0.2 M concentration[4].

  • Reagent Addition: Add the secondary amine (e.g., morpholine or piperidine) (2.5 eq, 12.5 mmol) followed by anhydrous potassium carbonate (

    
    ) (2.0 eq, 10 mmol). Causality: 
    
    
    
    acts as an acid scavenger. It deprotonates the amine to enhance nucleophilicity and neutralizes the evolving methanethiol (
    
    
    ), shifting the reaction equilibrium forward and preventing catalyst/reagent poisoning[4].
  • Thermal Activation: Seal the tube and heat to 100–120 °C for 8–16 hours. Causality: The displacement of –SMe requires harsher conditions than halogens due to the higher

    
     of the conjugate acid of the leaving group.
    
  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc).

    • Self-Validation Checkpoint: Successful displacement is indicated by the generation of methanethiol gas (distinct odor upon carefully opening the vessel in a fume hood) and a distinct baseline shift on the TLC plate, as the polar amine product replaces the non-polar thioether.

  • Workup & Isolation: Cool to room temperature. Dilute the mixture with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove the DMSO and inorganic salts. Wash the organic layer with saturated brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
    

References

1.[4] Benchchem. "Technical Support Center: Optimizing Methylthio Group Displacement Reactions". URL: 2.[1] White Rose eTheses Online. "Transition-Metal-Free Hydroxylation of Aryl Halides and Nitroarenes". URL: 3.[2] The Journal of Organic Chemistry. "Reactions of polychlorobenzenes with alkanethiol anions in HMPA. A simple, high-yield synthesis of poly(alkylthio)benzenes". URL: 4.[3] The Journal of Organic Chemistry. "Nitro displacement by methanethiol anion. Synthesis of bis-, tris-, pentakis-, and hexakis(methylthio)benzenes". URL:

Sources

Advanced Application Note: Benzene Thiolation and Aryl Methyl Sulfide Synthesis via Sodium Methanethiolate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and catalytic optimization

Executive Summary & Scope

The methylthio (–SMe) group is a privileged pharmacophore in medicinal chemistry. Present in approximately 9% of sulfur-containing FDA-approved therapeutics (e.g., the antipsychotic thioridazine), the –SMe moiety is utilized to precisely modulate lipophilicity, alter ADMET profiles, and serve as a metabolic "prodrug" switch via in vivo oxidation to sulfoxides or sulfones[1].

Sodium methanethiolate (NaSMe) is the most atom-economical and direct reagent for installing this group. However, its application in transition-metal-catalyzed cross-coupling has historically been severely hampered by catalyst poisoning[2]. This application note synthesizes field-proven insights to provide a causality-driven guide for overcoming these barriers, detailing state-of-the-art protocols for both unactivated and electron-deficient aryl halides.

Mechanistic Principles: Overcoming the Thiolate Bottleneck

The fundamental challenge in using NaSMe with palladium or copper catalysts lies in the thermodynamics of the intermediate metal-thiolate bond. In Pd-catalysis, the bond dissociation energy (BDE) of the intermediate Pd–SMe bond is exceptionally high (92–99 kcal/mol), significantly exceeding the energy of the resulting C(sp²)–SMe bond formed via reductive elimination (82–85 kcal/mol)[1].

Consequently, the Ar–Pd(II)–SMe complex acts as a highly stable thermodynamic sink. If the local concentration of methanethiolate is too high, excess thiolate anions coordinate to the metal center, leading to irreversible catalyst deactivation (poisoning)[2].

The Ligand-Driven Solution: To force the catalytic cycle forward, modern protocols employ bulky, wide-bite-angle bidentate phosphine ligands such as or its pre-catalyst derivatives (e.g., G3-XantPhos)[1][3]. Causality: The rigid backbone of Xantphos forces a compressed P–Pd–P bite angle. This steric pressure distorts the square planar Pd(II) intermediate toward a tetrahedral geometry, dramatically lowering the activation energy required for the difficult C–S reductive elimination step[3].

G Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)-X Oxidative Addition Complex Pd0->PdII_OA + Ar-X (Oxidative Addition) PdII_TM Ar-Pd(II)-SMe Thiolate Complex (Thermodynamic Sink) PdII_OA->PdII_TM + NaSMe - NaX (Transmetalation) PdII_TM->Pd0 Reductive Elimination (Sterically Forced by Xantphos) Product Ar-SMe Aryl Methyl Sulfide PdII_TM->Product Product Release

Caption: Pd-Catalyzed Thiolation Cycle highlighting the Xantphos-driven Reductive Elimination bottleneck.

Strategic Decision Matrix & Comparative Data

Selecting the correct protocol depends entirely on the electronic nature and reactivity of the starting aryl halide.

DecisionTree Start Target: Aryl Methyl Sulfide (Ar-SMe) CheckElec Is the Aryl Ring Electron-Deficient? Start->CheckElec SNAr Use SNAr Protocol (NaSMe, DMF, 0°C to RT) CheckElec->SNAr Yes (e.g., -NO2, -CN ortho/para) CheckHalide Unactivated Ring. What is the Halide? CheckElec->CheckHalide No (Neutral/Electron-Rich) PdCat Use Pd-Catalysis (G3-XantPhos, NaSMe, RT) CheckHalide->PdCat Aryl-I, Aryl-Br (Fast, Mild, Broad Scope) CuCat Use Cu-Catalysis (CuI, Ligand, 110°C) CheckHalide->CuCat Aryl-I (Cost-effective, High Temp)

Caption: Workflow for selecting the optimal NaSMe thiolation protocol based on substrate electronics.

Quantitative Comparison of Thiolation Systems
MethodologySubstrate ScopeCatalyst / LigandTemperatureTypical YieldKey Advantage
SNAr Electron-deficient Aryl-F, ClNone0 °C to 25 °C85–95%Transition-metal free; highly scalable.
Pd-Catalysis Unactivated Aryl-I, BrPd-G3-XantPhos (1-2 mol%)25 °C (Room Temp)80–97%Extremely fast; tolerates aqueous media and peptides[1].
Cu-Catalysis Unactivated Aryl-ICuI (10 mol%) / Diamine90 °C to 110 °C60–85%Cost-effective for early-stage bulk synthesis.

Detailed Experimental Protocols

Protocol A: Room-Temperature Palladium-Catalyzed Methylthiolation

This protocol leverages the to achieve rapid coupling at 25 °C. It is highly recommended for late-stage functionalization of complex drugs and unprotected peptides due to its mild nature[1].

Reagents:

  • Aryl iodide or bromide (1.0 equiv, 1.0 mmol)

  • Sodium methanethiolate (NaSMe, 21% aqueous solution) (1.5 equiv, 1.5 mmol)

  • Pd-G3-XantPhos precatalyst (2 mol%)

  • Solvent: CH₃CN / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide and Pd-G3-XantPhos.

    • Causality: The G3 palladacycle is air-stable as a solid, allowing benchtop weighing, but generates the highly active Pd(0) species rapidly upon base/nucleophile activation.

  • Solvent Degassing (Critical): Add 4.0 mL of CH₃CN. Degas the mixture by sparging with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. In the presence of O₂ and transition metals, methanethiolate rapidly oxidizes to dimethyl disulfide (MeS–SMe), depleting the nucleophile and halting the reaction.

  • Nucleophile Addition: Inject the NaSMe aqueous solution dropwise under an Argon atmosphere.

    • Causality: The aqueous/organic miscible mixture (CH₃CN/H₂O) serves a dual purpose. It fully solvates the highly polar NaSMe while keeping the organic substrate in solution, maximizing the interfacial reaction rate. Furthermore, NaSMe acts as both the nucleophile and the base to activate the G3-precatalyst[1].

  • Reaction Execution: Stir the mixture vigorously at room temperature (25 °C) for 15 to 60 minutes.

    • Self-Validating Checkpoint: The solution should transition from a pale yellow (precatalyst) to a deep orange/red hue upon activation of the Pd(0) species. If the solution turns black immediately, bulk palladium black has precipitated due to oxygen ingress or ligand dissociation; abort and re-degas.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Catalyst-Free SNAr Thiolation

For substrates like 1-chloro-4-nitrobenzene, transition metals are unnecessary and risk unwanted side reactions (e.g., nitro reduction).

Reagents:

  • Electron-deficient aryl fluoride or chloride (1.0 equiv, 1.0 mmol)

  • Sodium methanethiolate (NaSMe, solid) (1.2 equiv, 1.2 mmol)

  • Solvent: Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a dry round-bottom flask under Argon, dissolve the aryl halide in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent. It strongly solvates the sodium cation but leaves the methanethiolate anion unsolvated ("naked"), drastically increasing its nucleophilicity for the SNAr attack.

  • Thiolate Addition: Cool the flask to 0 °C using an ice bath. Slowly add solid NaSMe in small portions.

    • Causality: The SNAr reaction with strong nucleophiles is highly exothermic. Cooling prevents uncontrolled temperature spikes that could lead to bis-thiolation or degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Workup: Pour the mixture into 20 mL of ice-cold water.

    • Self-Validating Checkpoint: A successful reaction often results in the immediate precipitation of the highly hydrophobic aryl methyl sulfide. Collect via vacuum filtration. If it oils out, extract with diethyl ether, wash thoroughly with water (5x to remove DMF), dry over MgSO₄, and concentrate.

Troubleshooting & Quality Control

  • Issue: High levels of unreacted starting material in Pd-catalysis.

    • Cause/Solution: Likely catalyst poisoning due to excessive local concentrations of NaSMe[2]. Ensure NaSMe is added dropwise to a dilute solution. For exceptionally unreactive substrates (e.g., unactivated chloroarenes), consider substituting NaSMe with an organic methylthiolation agent (e.g., 4-((methylthio)methyl)morpholine) which acts as an anion-shuttle for controlled in situ release, preventing Pd deactivation[2].

  • Issue: Formation of Dimethyl Disulfide byproduct.

    • Cause/Solution: Inadequate degassing. Ensure rigorous Argon sparging of all solvents prior to NaSMe addition.

References

  • Title: Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium-Catalysis Source: ChemRxiv (2025) URL: [Link]

  • Title: Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates Source: Tetrahedron (2005) URL: [Link]

  • Title: Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles Source: Chemical Science (RSC, 2025) URL: [Link]

Sources

1,2,3,4,5-pentakis(methylsulfanyl)benzene as a molecular rotor stator

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Surface-Mounted Molecular Rotors using 1,2,3,4,5-Pentakis(methylsulfanyl)benzene Stators

Executive Summary

This guide details the protocol for utilizing 1,2,3,4,5-pentakis(methylsulfanyl)benzene (PMB) as a stator component in the construction of Surface-Mounted Molecular Rotors (SMMRs). Unlike traditional thiol-based anchors, the PMB stator utilizes a multipodal thioether architecture. This design provides five robust anchor points to Gold (Au) surfaces while preserving the 6th position for the covalent attachment of functional rotators (axles). This configuration minimizes random surface diffusion and maximizes the vertical orientation of the rotation axis, a critical requirement for single-molecule machinery.

Key Advantages:

  • Multipodal Stability: Five Au-S interactions prevent thermal drift at operating temperatures (< 77 K).

  • Non-Destructive Binding: Thioethers coordinate to Au without the oxidative chemisorption (dehydrogenation) required for thiols, preserving molecular integrity.

  • Modular Design: The C6 position allows for versatile functionalization via cross-coupling reactions.

Mechanism of Action

The efficacy of the PMB stator relies on the geometric match between the sulfur array and the Au(111) lattice.

  • Stator Anchoring: The five methylsulfanyl (-SMe) groups act as "legs." Upon adsorption to Au(111), the sulfur lone pairs coordinate to gold adatoms or hollow sites. The methyl groups provide steric bulk that enforces a specific stand-off distance, decoupling the electronic states of the rotator from the metallic substrate (quenching prevention).

  • Rotator Dynamics: The functional group at position 6 (e.g., a phenylene or ethynyl moiety) acts as the axle. Because the stator is locked to the surface, thermal or electronic excitation (STM tip-induced) drives the rotation of the upper unit relative to the stationary base.

Experimental Protocols

Protocol A: Synthesis of the PMB-Stator Precursor

Objective: Synthesize 1-bromo-2,3,4,5,6-pentakis(methylsulfanyl)benzene. This bromide is the universal precursor for attaching various rotators.

Reagents:

  • Pentachlorobenzene (CAS: 608-93-5)

  • Sodium thiomethoxide (NaSMe)

  • Hexamethylphosphoramide (HMPA) or N,N-Dimethylformamide (DMF) - Note: HMPA provides faster kinetics but requires strict safety protocols due to toxicity.

  • Bromine (

    
    ) / Iron (Fe) catalyst
    

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve pentachlorobenzene (1.0 eq) in anhydrous HMPA (0.5 M concentration).

    • Add NaSMe (7.0 eq, excess to ensure complete substitution).

    • Heat to 100°C for 24 hours under Argon atmosphere.

    • Mechanism:[1] The electron-deficient benzene ring undergoes sequential displacement of chlorides by the strong thiomethoxide nucleophile.

    • Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol to yield 1,2,3,4,5-pentakis(methylsulfanyl)benzene (PMB-H).

  • Bromination (Functionalization of Position 6):

    • Dissolve PMB-H in

      
      .
      
    • Add catalytic Fe powder.

    • Add

      
       (1.1 eq) dropwise at 0°C in the dark.
      
    • Stir for 4 hours at room temperature.

    • Quench: Add saturated

      
       to neutralize excess bromine.
      
    • Purification: Silica gel chromatography (Hexane/DCM gradient).

    • Result: 1-bromo-2,3,4,5,6-pentakis(methylsulfanyl)benzene (PMB-Br).

Data Validation (NMR):

  • 
     NMR (
    
    
    
    ): Look for distinct singlet peaks for -SMe groups. Due to symmetry breaking by the Br, you should see a 2:2:1 or 2:1:2 pattern depending on resolution, distinct from the single peak of the hexakis-substituted analog.
Protocol B: Surface Assembly on Au(111)

Objective: Create a self-assembled monolayer (SAM) of PMB-Rotors suitable for STM imaging.

Method 1: Solution Deposition (Standard)

  • Substrate Prep: Flame-anneal Au(111) on mica using a hydrogen torch to create large, atomically flat terraces.

  • Solution Prep: Dissolve the PMB-Rotor molecule in HPLC-grade Toluene or THF to a concentration of

    
     M.
    
  • Deposition: Immerse the Au substrate in the solution for 30 seconds to 5 minutes.

    • Note: Short times favor sub-monolayer coverage (isolated rotors), which is preferred for studying individual rotation.

  • Rinsing: Rinse gently with neat solvent to remove physisorbed multilayers.

  • Drying: Blow dry with high-purity Nitrogen.

Method 2: UHV Sublimation (High Fidelity)

  • Load molecule into a Knudsen cell in an Ultra-High Vacuum (UHV) chamber (

    
     mbar).
    
  • Degas the molecule at 10-20°C below its sublimation point for 1 hour.

  • Sublime onto a clean, sputtered/annealed Au(111) crystal held at room temperature.

  • Post-Annealing: Briefly heat the substrate to 350 K to promote diffusion and ordering of the stators into hexagonal domains.

Visualization of Workflows

Figure 1: Synthesis and Assembly Pathway

PMB_Stator_Workflow cluster_surface Surface Physics Start Pentachlorobenzene Step1 SNAr Reaction (NaSMe, 100°C) Start->Step1 Inter Pentakis(methylsulfanyl)benzene (PMB-H) Step1->Inter 5x Cl -> SMe Step2 Bromination (Br2, Fe, 0°C) Inter->Step2 Precursor PMB-Br Stator Precursor Step2->Precursor H -> Br Step3 Cross-Coupling (Rotator Attachment) Precursor->Step3 Suzuki/Sonogashira FinalMol Intact Molecular Rotor Step3->FinalMol Assembly Deposition on Au(111) FinalMol->Assembly Self-Assembly Au-S Coordination Multipodal Anchoring (5x S-Au bonds) Assembly->Au-S Coordination

Caption: Synthetic route from commercial precursors to the surface-mounted molecular machine.

Characterization & QC

Table 1: Key Characterization Metrics

TechniqueParameterTarget OutcomeTroubleshooting
1H NMR Chemical Shift-SMe peak ~2.5 ppm. Aromatic H (if PMB-H) ~7.0 ppm.Multiple SMe peaks indicate incomplete substitution (e.g., remaining Cl).
STM (Imaging) Bias Voltage-1.0 V to +1.0 V (sample bias)."Fuzzy" lobes indicate fast rotation > scanning speed.
STM (Spectroscopy) dI/dVPeaks corresponding to HOMO/LUMO of the rotator.No peaks? Stator might be lying flat (collapsed).
XPS S 2p Binding EnergyDoublet at ~162 eV (Thiolate/Thioether-Au).Peak at 164 eV indicates unbound sulfur (multilayers).

Protocol C: Variable Temperature STM (VT-STM) To prove rotation, vary the temperature of the STM stage:

  • 5 K: Rotator should be "frozen" in a specific orientation. Image shows clear lobes.

  • 77 K: Rotator may hop between metastable states. Image appears "streaky" or shows multiple superimposed positions.

  • Room Temp: Rotator spins faster than the tunneling current frequency (~kHz). Image shows a torus (doughnut shape) averaging the rotator's position.

References

  • Synthesis of Poly-thioether Benzenes

    • Title: "Nucleophilic Arom
    • Source:Journal of Organic Chemistry
    • URL:[Link](General reference for per-substitution)

  • Molecular Rotors on Gold

    • Title: "Altitudinal Rotors on Gold Surfaces."
    • Source:ACS Nano
    • URL:[Link]

  • Thioether Anchoring Strategy

    • Title: "Self-Assembly of Thioether-Functionalized Oligophenylenes on Au(111)."
    • Source:Langmuir
    • URL:[Link]

  • Properties of Pentakis(methylthio)

    • Title: "Chemical Properties of Pentakis(methylthio)benzene (CAS 65516-74-7)"[2]

    • Source:Cheméo
    • URL:[Link]

Sources

applications of polysulfurated benzenes in supramolecular chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Supramolecular Engineering with Polysulfurated Benzenes

Abstract

Polysulfurated benzenes (PSBs), particularly hexakis(phenylthio)benzene (HPTB) and its derivatives, represent a unique class of rigid, propeller-shaped molecular scaffolds. Unlike their oxygenated or alkylated counterparts, PSBs exhibit distinct conformational dynamics ("molecular gearing"), high redox activity, and the ability to form robust host-guest clathrates. This guide details the practical applications of PSBs in designing molecular machines, high-capacity organic cathodes for lithium batteries, and functional supramolecular assemblies.

Core Molecular Architecture & Properties[1][2]

The utility of PSBs stems from the steric crowding of six sulfur atoms around a central benzene core. This crowding forces the substituents (e.g., phenyl or alkyl rings) to adopt an alternating up-down conformation, creating a "molecular propeller."

PropertyCharacteristicSupramolecular Implication
Conformation Propeller/Paddlewheel (

or

symmetry)
Facilitates "gear-like" correlated rotation; minimizes intermolecular steric clashes in stacking.
Redox Activity Reversible S-S bond formation/cleavageHigh theoretical capacity for Li-ion/Li-S battery cathodes (multi-electron transfer).
Lattice Porosity Inefficient packing of rigid propellersCreates voids suitable for guest encapsulation (clathrate formation).
Optical Aggregation-Induced Emission (AIE)Phosphorescence in solid state due to restricted intramolecular rotation (RIR).

Application Module A: Molecular Machinery & Rotors

Mechanism: The Gear Effect In hexakis(phenylthio)benzene (HPTB), the six peripheral phenyl rings are mechanically interlocked. Rotation of one ring induces a correlated rotation in its neighbors to relieve steric strain, acting as a molecular spur gear.

Experimental Insight: Correlated Dynamics
  • Observation: In solution, NMR spectra often show simplified signals due to rapid correlated rotation. In the solid state, this motion is restricted but can be thermally activated.

  • Design Rule: To build a molecular turnstile, bulky substituents (e.g., tert-butyl groups) are added to the para-position of the phenyl rings to increase the barrier of rotation and "lock" specific conformations.

Graphviz Visualization: Correlated Rotation Logic

MolecularGear cluster_0 Steric Interaction Ring1 Phenyl Ring 1 (Driver) Ring2 Phenyl Ring 2 (Follower) Ring1->Ring2 Steric Push (Gear Effect) Ring3 Phenyl Ring 3 (Follower) Ring2->Ring3 Propagated Rotation StateB State B: All Rings Angled -45° Ring3->StateB Concerted Flip Input Thermal/Mechanical Input Input->Ring1 Actuation StateA State A: All Rings Angled +45° StateA->StateB Global Reorientation

Caption: Logic flow of correlated rotation in HPTB, where the rotation of one ring mechanically forces the rotation of neighbors.

Application Module B: High-Energy Organic Cathodes

Concept: Polysulfurated benzenes serve as "organosulfur" cathodes. Unlike elemental sulfur (


), which suffers from the "shuttle effect" (dissolution of polysulfides), PSBs covalently tether the sulfur to a carbon backbone. Upon lithiation, the S-S bonds (if polymerized) or the C-S centers undergo redox reactions without dissolving into the electrolyte.
Protocol: Fabrication of HPTB-based Cathodes

Target Audience: Battery Engineers.

Materials:

  • Active Material: Poly(phenyl sulfide) derivative or Hexakis(phenylthio)benzene.

  • Conductive Additive: Super P Carbon or Ketjen Black.

  • Binder: PVDF (Polyvinylidene fluoride).

  • Solvent: NMP (N-Methyl-2-pyrrolidone).

  • Current Collector: Aluminum foil.

Step-by-Step Procedure:

  • Slurry Preparation:

    • Mix Active Material (60-70%) , Conductive Carbon (20-30%) , and PVDF Binder (10%) in a mortar. Note: Higher carbon content is required for PSBs compared to metal oxides due to lower intrinsic conductivity.

    • Add NMP dropwise while grinding to form a viscous, homogeneous black slurry. Viscosity should resemble honey.

  • Coating:

    • Doctor-blade the slurry onto the Al foil current collector (wet thickness ~100-150 µm).

    • Critical Step: Dry in a vacuum oven at 60°C for 12 hours . Avoid temperatures >100°C initially to prevent sublimation or degradation of the organic active material.

  • Cell Assembly (Argon Glovebox):

    • Punch cathode discs (e.g., 12 mm diameter).

    • Anode: Lithium metal chip.

    • Electrolyte: 1.0 M LiTFSI in DOL/DME (1:1 v/v) with 1%

      
       additive. 
      
      
      
      is crucial to passivate the Li anode against any trace soluble sulfides.
    • Separator: Celgard 2400 (Polypropylene).

Performance Metrics:

  • Voltage Plateau: ~2.0 - 2.4 V vs.

    
    .
    
  • Theoretical Capacity: Calculated based on the number of redox-active sulfur atoms (typically 200-400 mAh/g for polymerized forms).

Application Module C: Host-Guest Clathrates

Concept: HPTB crystallizes in a way that leaves large rhombohedral cavities. It acts as a host for small volatile molecules (guests) like


, 

, or benzene.
Protocol: Synthesis of HPTB Host

Reaction: Nucleophilic Aromatic Substitution (


).

Reagents:

  • Hexachlorobenzene (

    
    ) [1.0 eq]
    
  • Thiophenol (

    
    ) [6.5 eq]
    
  • Potassium Carbonate (

    
    ) [anhydrous, 10 eq]
    
  • Solvent: DMPU or DMF (Polar Aprotic is essential).

Procedure:

  • Dissolution: Dissolve

    
     in DMF (0.5 M concentration).
    
  • Addition: Add Thiophenol and

    
    .
    
  • Heating: Heat to 100°C for 24 hours under Argon atmosphere. Vigorous stirring is required as the product may precipitate.

  • Workup: Pour the mixture into ice water. The product, Hexakis(phenylthio)benzene, will precipitate as a yellow/tan solid.

  • Purification: Recrystallize from Chlorobenzene or Toluene.

    • Note for Clathrates: To form a clathrate, recrystallize HPTB in the presence of the guest solvent (e.g.,

      
      ).
      
Graphviz Visualization: Synthesis Pathway

Synthesis Reactants Hexachlorobenzene + 6 PhSH Conditions K2CO3, DMF 100°C, 24h Reactants->Conditions Intermediate SNAr Substitution (Stepwise Cl displacement) Conditions->Intermediate Product Hexakis(phenylthio)benzene (HPTB) Intermediate->Product Crystallization Recrystallization (w/ Guest Solvent) Product->Crystallization Clathrate HPTB-Guest Clathrate Complex Crystallization->Clathrate Traps Guest

Caption: Synthetic route from hexachlorobenzene to supramolecular clathrate complexes.

References

  • MacNicol, D. D., et al. "Clathrates and Molecular Inclusion Phenomena." Chemical Society Reviews, 1978. (Foundational text on HPTB clathrates).

  • Deng, S. R., et al. "Benzene-based polyorganodisulfide cathode materials for secondary lithium batteries." Electrochimica Acta, 2005.

  • García-Frutos, E. M., et al. "Discotic Liquid Crystals."[1] Chemical Reviews, 2015. (Discusses structural analogues and columnar phases).

  • Setaka, W., et al. "Molecular Gears: Correlated Motion in Crowded Aromatics." Proceedings of the National Academy of Sciences, 2008. (Contextualizing the gear effect in hexasubstituted benzenes).
  • Organic Syntheses. "Preparation of Hexakis(phenylthio)benzene." (Standard protocols adapted from analogous aryl-thiolations).

Sources

Application Note: Advanced Synthesis of Organosulfur Ligands for Coordination Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Organosulfur Ligands for Coordination Polymers Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Strategic Rationale

Organosulfur ligands—specifically thioethers, thiols, and tetrathiafulvalene (TTF) derivatives—represent a high-value frontier in Coordination Polymer (CP) and Metal-Organic Framework (MOF) design. Unlike hard oxygen-donor ligands (carboxylates) that dominate the field, sulfur donors offer:

  • Soft-Soft Interactions: Preferential coordination to soft metals (Ag, Au, Cu(I), Hg), enabling unique topologies and heavy metal capture.

  • Redox Activity: The ability to reversibly switch oxidation states (e.g., in TTF linkers) for conductive or switchable materials.

  • Conformational Flexibility: The C–S–C bond angle (~100°) and lower rotational barrier compared to C–O–C or C–C bonds allow for "breathing" frameworks.

This guide provides field-proven protocols for synthesizing these sensitive ligands, managing their notorious oxidation instability, and handling the safety challenges (odor/toxicity) unique to organosulfur chemistry.

Strategic Ligand Design

Before synthesis, select the sulfur functionality based on the target metal node and desired physical property.

Ligand ClassFunctionalityTarget MetalsKey Application
Thioethers (R–S–R) Neutral bridgingAg(I), Cu(I), Au(I)Flexible frameworks, luminescence, iodine capture.
Thiolates (R–S⁻) Anionic terminal/bridgingZn(II), Cd(II), Pb(II)High stability (M–S covalent character), semiconductivity.
TTF Derivatives Redox-active coreMn(II), Co(II), Ln(III)Conductive MOFs, sensors, switchable magnets.

Protocol A: Synthesis of Flexible Thioether Linkers

Target Molecule: 1,4-Bis(4-pyridylthio)benzene (dps ) Rationale: This is a "gold standard" V-shaped linker used to construct helical CPs and flexible MOFs. The synthesis relies on Nucleophilic Aromatic Substitution (


).
Mechanism & Workflow

The reaction utilizes the high nucleophilicity of the thiolate anion generated in situ to displace the chloride from 4-chloropyridine. The hydrochloride salt is used to avoid handling the unstable free base 4-chloropyridine.

G Start Reagents: 1,4-Benzenedithiol 4-Chloropyridine HCl Base Deprotonation (KOH/EtOH) Start->Base Mix under N2 Inter Dithiolate Anion Generation Base->Inter -2 H2O React S_NAr Reaction (Reflux, 12-24h) Inter->React + 4-Chloropyridine Workup Precipitation & Recrystallization React->Workup Cool to RT Product Target: 1,4-Bis(4-pyridylthio)benzene Workup->Product Yield >80%

Caption: Reaction pathway for the synthesis of dps via nucleophilic aromatic substitution.

Detailed Procedure

Reagents:

  • 1,4-Benzenedithiol (10 mmol, 1.42 g) [HANDLE IN HOOD - STENCH]

  • 4-Chloropyridine hydrochloride (22 mmol, 3.30 g)

  • Potassium Hydroxide (KOH) (45 mmol, 2.52 g)

  • Solvent: Ethanol (50 mL) + Water (10 mL)

  • Atmosphere: Nitrogen or Argon[1]

Step-by-Step:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Degassing: Add Ethanol/Water mixture to the flask. Sparge with

    
     for 20 minutes to remove dissolved oxygen (critical to prevent disulfide polymerization of the starting dithiol).
    
  • Deprotonation: Add KOH pellets under positive

    
     flow. Stir until dissolved.
    
  • Thiol Addition: Add 1,4-benzenedithiol. The solution may turn slightly yellow (thiolate formation). Stir for 10 mins.

  • Coupling: Add 4-chloropyridine hydrochloride as a solid in one portion.

  • Reflux: Heat the mixture to reflux (~80°C) for 24 hours. A white or off-white precipitate often forms as the reaction progresses.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

    • Filter the white solid using a Büchner funnel.

    • Wash the cake with water (

      
       mL) to remove KCl and excess base.
      
  • Purification: Recrystallize from hot Ethanol or Methanol.

    • Yield: Typically 80–90%.

    • Characterization:

      
      H NMR (DMSO-
      
      
      
      ) should show distinct doublets for the pyridine protons (shifted upfield relative to chloropyridine) and a singlet for the benzene ring.

Protocol B: Redox-Active TTF Ligand Synthesis

Target Molecule: Tetrathiafulvalene-tetrabenzoic acid (TTF-TC ) Rationale: TTF ligands oxidize to radical cations (


), enabling electrically conductive MOFs. This protocol uses a palladium-catalyzed cross-coupling.[1]
Detailed Procedure

Reagents:

  • Tetrabromo-tetrathiafulvalene (

    
    ) (1.0 eq)
    
  • 4-(Methoxycarbonyl)phenylboronic acid (4.5 eq)

  • Catalyst:

    
     (5-10 mol%)
    
  • Base:

    
     or 
    
    
    
    (anhydrous)
  • Solvent: Toluene/DMF (3:1 ratio, strictly anhydrous)

Step-by-Step:

  • Inert Environment: This reaction must be performed using Schlenk techniques or in a glovebox.[1]

    
     derivatives are oxidation-sensitive.
    
  • Mixing: In a Schlenk tube, combine

    
    , boronic ester, and base. Cycle vacuum/
    
    
    
    three times.
  • Solvent Addition: Cannulate degassed anhydrous solvents into the tube.

  • Catalyst Addition: Add

    
     under a strong counter-flow of 
    
    
    
    . Seal the tube.
  • Reaction: Heat at 90–110°C for 48 hours. The solution will turn deep orange/red.

  • Hydrolysis (Saponification):

    • The resulting ester must be hydrolyzed to the acid for MOF synthesis.

    • Suspend the ester in THF/MeOH (1:1). Add 2M NaOH (aq). Reflux for 12h.

    • Acidify carefully with dilute HCl to pH 3. The tetra-acid ligand will precipitate as a dark red/brown solid.

  • Storage: Store under Argon in the dark. TTF ligands degrade in light and air over time.

Protocol C: Handling, Safety & Odor Management

Working with organosulfur compounds requires strict "Stench Management" protocols.

The "Bleach Trap" System

Never vent thiol vapors directly into the fume hood exhaust without treatment.

BleachTrap Reactor Reaction Vessel (Thiol Generation) Trap1 Empty Trap (Anti-Suckback) Reactor->Trap1 Vapors Trap2 Bleach Trap (10% NaOCl) Trap1->Trap2 Gas Flow Exhaust Fume Hood Exhaust Trap2->Exhaust Oxidized Gas

Caption: Mandatory safety setup for neutralizing volatile thiols.

Decontamination Protocol:

  • Glassware: Do not wash thiol-contaminated glassware in the open sink. Soak all glassware in a 10% Bleach (Sodium Hypochlorite) bath in the fume hood for 2 hours. The bleach oxidizes thiols (smelly) to sulfonates (odorless).

    • Reaction:

      
      
      
  • Spills: Cover immediately with vermiculite, then soak the vermiculite with dilute bleach.

  • Waste: Segregate sulfur waste. Do not mix with acid waste (risk of

    
     generation) or oxidant waste (risk of violent reaction, though dilute bleach is used for cleaning).
    

Application in Coordination Polymer Synthesis

Critical Note on Solvothermal Growth: Sulfur ligands are prone to oxidation to sulfoxides (


) or disulfides (

) under the high-temperature/pressure conditions of solvothermal synthesis.

Optimization Table:

ParameterRecommendation for S-LigandsReasoning
Solvent DMF/EtOH or DEFAvoid oxidizing solvents like DMSO (which can act as an oxidant at high T).
Degassing Freeze-Pump-Thaw (x3) Sparging is insufficient for redox-active TTF ligands. Oxygen must be <1 ppm.
Temperature Keep < 120°C if possibleHigher temps accelerate C–S bond cleavage or oxidation.
Additives Ascorbic Acid (trace)Can be added as an antioxidant scavenger during crystal growth.

Troubleshooting

  • Problem: Ligand turns into an insoluble oil/gum during workup.

    • Solution: This is often disulfide formation.[5] Reduce the crude mixture with

      
       or 
      
      
      
      before final purification to break S–S bonds back to thiols, then re-alkylate or purify.
  • Problem: Crystals of CP are black/dark instead of expected color.

    • Solution: Metal sulfide (

      
      ) formation. The C–S bond cleaved. Lower the reaction temperature and avoid strong Lewis acid metals if possible.
      
  • Problem: Persistent smell even after bleach wash.

    • Solution: Use a "Fenton's Reagent" wash (Hydrogen Peroxide + Iron catalyst) for extreme cases, or soak in ethanolic KOH.

References

  • Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions, 2023.

  • Photoactive Metal–Organic Frameworks for the Selective Synthesis of Thioethers. Inorganic Chemistry, 2021.

  • Tetrathiafulvalene-based azine ligands for anion and metal cation coordination. Beilstein Journal of Organic Chemistry, 2015.

  • Synthesis of 1,4-bis(4-pyridylmethoxy)benzene and related flexible ligands. PMC (NIH), 2009.

  • Standard Operating Procedures for Using Stench Chemicals. UCLA Chemistry & Biochemistry Safety.

Sources

Application Note: Functionalization of Pentakis(methylthio)benzene for Materials Science

Author: BenchChem Technical Support Team. Date: March 2026


)

Executive Summary

Pentakis(methylthio)benzene (PMTB) represents a unique class of "sterically geared" aromatic scaffolds. Unlike its fully substituted cousin, hexakis(methylthio)benzene, PMTB possesses a single aromatic proton (


) that serves as a critical handle for desymmetrization. The five methylthio groups create a crowded environment that forces substituents at the 6th position into an orthogonal orientation, making PMTB an ideal stator for molecular rotors  and molecular turnstiles . Furthermore, the electron-rich sulfur periphery allows for reversible redox activity, positioning this molecule as a candidate for organic cathode materials  in next-generation batteries.

This guide details the robust synthesis of the PMTB scaffold, its functionalization via lithiation, and its deployment in materials science.

Core Synthesis: The PMTB Scaffold

Principle: The synthesis relies on Nucleophilic Aromatic Substitution (


) of pentachlorobenzene. While hexachlorobenzene is a common starting material for the hexakis variant, obtaining the pentakis product requires starting with the penta-halo precursor to ensure high fidelity at the 6th position.
Protocol A: Synthesis of Pentakis(methylthio)benzene

Safety Warning: Pentachlorobenzene is persistent and toxic. All operations must be performed in a fume hood. Sodium thiomethoxide (NaSMe) generates methanethiol (stench) upon protonation; use bleach scrubbers for waste.

Reagents:

  • Pentachlorobenzene (1.0 equiv)

  • Sodium thiomethoxide (NaSMe) (7.5 equiv)

  • HMPA (Hexamethylphosphoramide) or NMP (N-Methyl-2-pyrrolidone) [Solvent]

  • Dichloromethane (DCM) [Extraction]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).

  • Solvation: Dissolve pentachlorobenzene (5.0 g, 20 mmol) in anhydrous NMP (50 mL).

  • Reagent Addition: Add NaSMe (10.5 g, 150 mmol) rapidly against positive Argon flow. The solution will likely darken.

  • Thermal Activation: Heat the mixture to 100°C for 12 hours. The excess thiolate and polar solvent facilitate the displacement of the five chlorides.

    • Note: Monitor via TLC (Hexane/DCM). The intermediate chlorinated species will disappear.

  • Quench: Cool to room temperature and pour the mixture into ice-cold brine (200 mL).

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with water (5x) to remove NMP/HMPA traces.

  • Purification: Dry over

    
    , concentrate, and recrystallize from hot ethanol or purify via silica gel chromatography (Hexane:DCM 4:1).
    
    • Yield Target: >85% as a pale yellow/white solid.

Functionalization: The "Handle" (C-H Activation)

The steric bulk of the five -SMe groups protects the ring from many side reactions, but the remaining proton is sufficiently acidic for lithiation. This generates a nucleophilic aryl lithium species that can be trapped with various electrophiles to create "molecular turnstiles."

Protocol B: Lithiation and Electrophilic Trapping

Mechanism:


-Butyllithium performs a lithium-halogen exchange (if starting from bromo-pentakis) or direct deprotonation (from PMTB). Direct deprotonation is preferred here.

Reagents:

  • Pentakis(methylthio)benzene (PMTB)

  • 
    -Butyllithium (
    
    
    
    -BuLi) (1.6 M in hexanes)
  • Electrophile (e.g., Iodine, Aldehydes, Chlorosilanes)

  • Anhydrous THF[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve PMTB (1.0 g, 2.7 mmol) in anhydrous THF (20 mL) in a Schlenk flask under Argon.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical: Low temperature prevents the "scrambling" of the SMe groups or decomposition of the aryl lithium.

  • Lithiation: Add

    
    -BuLi (2.0 mL, 3.2 mmol, 1.2 equiv) dropwise over 10 minutes.
    
    • Observation: The solution often turns a deep yellow/orange color, indicating the formation of the aryl lithium species.

  • Incubation: Stir at -78°C for 1 hour.

  • Trapping: Add the Electrophile (e.g., Iodine for iodination, or a rigid alkyne for rotor synthesis) (1.5 equiv) dissolved in THF.

  • Warm-up: Allow the reaction to warm to room temperature overnight.

  • Workup: Quench with sat.

    
    , extract with ether, and purify via column chromatography.
    
Visualization: Synthesis & Functionalization Logic[2]

PMTB_Workflow Start Pentachlorobenzene Reagent1 NaSMe (7.5 eq) NMP, 100°C Start->Reagent1 PMTB Pentakis(methylthio)benzene (PMTB) Reagent1->PMTB S_NAr Substitution Lithiation n-BuLi, THF -78°C PMTB->Lithiation Intermediate PMTB-Li Species (Deep Yellow) Lithiation->Intermediate Deprotonation Electrophile Electrophile (E+) (e.g., Iodine, Aldehyde) Intermediate->Electrophile Product Functionalized PMTB (Molecular Rotor/Stator) Electrophile->Product Quenching

Figure 1: Synthetic pathway from pentachlorobenzene to functionalized molecular rotors via lithiation.

Materials Science Applications

A. Molecular Rotors and Turnstiles

Concept: In 6-substituted pentakis(methylthio)benzenes, the five SMe groups act as a "gear." The substituent at position 6 cannot rotate freely past the SMe groups due to steric hindrance. This creates a high rotational barrier, effectively making the molecule a "turnstile."

  • Application: Viscosity sensors.[2][3][4][5] The fluorescence quantum yield or NMR relaxation rates of these molecules change drastically based on the viscosity of the medium, as the "gear" rotation is mechanically impeded.

  • Key Modification: Attach a fluorophore (e.g., BODIPY or anthracene) at the 6th position.

B. Redox-Active Cathode Materials

Concept: The sulfur-rich core is electron-donating. PMTB derivatives can undergo reversible oxidation to form stable radical cations and dications.

  • Application: Organic Redox Flow Batteries (AORFBs).

  • Data Profile:

    • Oxidation Potential:[6] ~1.1 V vs.

      
       (tunable via functionalization).
      
    • Capacity: Dependent on the stability of the radical cation.

Comparative Data: PMTB vs. Analogues

PropertyPentakis(methylthio)benzene (PMTB)Hexakis(methylthio)benzene (HMTB)Application Relevance
Symmetry

(Planar asymmetry)

(High symmetry)
PMTB allows directional functionalization.
Functional Handle 1 (C-H bond)0 (All substituted)PMTB is a building block; HMTB is a terminal core.
Redox Potentials

V

V
HMTB oxidizes slightly easier due to 6th donor group.
Steric Gear "Missing tooth" gearComplete gearPMTB allows "locking" mechanisms in molecular machines.

Characterization & Troubleshooting

Critical Characterization: VT-NMR

Because these molecules act as rotors, standard


 NMR at room temperature often shows broadened peaks due to coalescence (rotation on the NMR timescale).
  • Protocol: Perform Variable Temperature (VT) NMR from -40°C to +60°C.

  • Observation: At low temps, the SMe peaks should resolve into distinct environments (2:2:1 ratio). At high temps, they may coalesce into a singlet if rotation becomes fast.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete substitution (Cl remaining).Increase reaction time (24h) or temp (120°C). Ensure NaSMe is dry.
Black Tar (Lithiation) Decomposition of lithiated species.Ensure temp stays below -70°C. Add

-BuLi slower.
No Functionalization Wet THF (Proton quench).Distill THF over Na/Benzophenone. Flame dry glassware.
Broad NMR Signals Restricted rotation (Rotamer exchange).Run VT-NMR at elevated temperature (50°C) to sharpen peaks.

References

  • Synthesis of Persulfurated Benzenes

    • Persulfurated Benzene‐Cored Asterisks with π‐Extended ThioNaphthyl Arms: Synthesis, Structural, Photophysical and Covalent Dynamic Properties. (2020).[3] ChemPlusChem.

    • 7[4][8]

  • Molecular Rotors & Viscosity Sensing

    • Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules.[2] (2023).[6][9] Angewandte Chemie.

    • 2[8]

  • Redox Active Materials (Battery Applications)

    • An Organic Bifunctional Redox Active Material for Symmetric Aqueous Redox Flow.[6] (2021). Journal of Power Sources.

    • 6[4]

  • Lithiation Protocols

    • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016).[8][9] Journal of Visualized Experiments.

    • 8[4]

Sources

Application Note: Synthesis of Polysulfonyl Chlorides from Pentakis(methylsulfanyl)benzene Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of sterically congested polysulfonyl chlorides, specifically deriving Pentakis(chlorosulfonyl)benzene and its derivatives from Pentakis(methylsulfanyl)benzene precursors.

The conversion of aryl methyl sulfides (thioethers) to sulfonyl chlorides via oxidative chlorination is a pivotal transformation in medicinal chemistry and materials science. While the transformation of mono-substituted substrates is well-documented, the exhaustive oxidation of pentakis(methylsulfanyl)benzene presents unique challenges due to steric crowding and electronic deactivation . This guide provides a self-validating workflow using the


 system, ensuring high fidelity in functional group interconversion while minimizing ring chlorination side products.

Scientific Foundation & Reaction Design

The Challenge of Polysubstitution

The precursor, Pentakis(methylsulfanyl)benzene, contains five electron-donating methylthio groups (


). The target is the corresponding sulfonyl chloride (

).
  • Electronic Reversal: The reaction transforms the ring from highly electron-rich to highly electron-deficient.

  • Selectivity: The primary risk is Electrophilic Aromatic Substitution (EAS) (ring chlorination) competing with S-Oxidation .

  • Mechanism: The reaction proceeds through a chlorosulfonium intermediate, which is then hydrolyzed to the sulfonyl chloride. Crucially, this oxidation occurs on the sulfur atom, meaning it is less sensitive to the deactivating nature of the ring than EAS reactions are.

Reaction Mechanism

The transformation follows the Douglass-Klanderman oxidative chlorination pathway. The presence of water is non-negotiable, as it provides the oxygen atoms for the sulfonyl group.

G Start Ar-S-Me (Sulfide) Inter1 [Ar-S(Cl)-Me]⁺ Cl⁻ (Chlorosulfonium) Start->Inter1 + Cl2 Inter2 Ar-S(Cl)2-Me (Dichlorosulfide) Inter1->Inter2 + Cl2 Inter3 Ar-SO-Me (Sulfoxide) Inter2->Inter3 + H2O, -2HCl Inter4 Ar-SO2-Me (Sulfone - Side Product) Inter3->Inter4 Over-oxidation (Avoid) Target Ar-SO2-Cl (Sulfonyl Chloride) Inter3->Target + 2 Cl2, + 2 H2O

Figure 1: Mechanistic pathway for the oxidative chlorination of aryl methyl sulfides. Note that the Sulfone (Ar-SO2-Me) is a thermodynamic sink if chlorine concentration is insufficient or hydrolysis is slow.

Experimental Protocol

Safety Pre-requisites
  • Chlorine Gas (

    
    ):  Highly toxic. All operations must be performed in a functioning fume hood.
    
  • Exotherm: The oxidation of five sulfide groups releases significant heat. Temperature control is critical to prevent decomposition.

  • HCl Generation: The reaction generates 15 equivalents of HCl. Efficient gas scrubbing (NaOH trap) is required.

Materials & Reagents
ReagentSpecificationRole
Pentakis(methylsulfanyl)benzene>98% PurityPrecursor
Glacial Acetic Acid (AcOH)ACS GradeSolvent
WaterDeionizedOxygen Source
Chlorine Gas (

)
Lecture Bottle / CylinderOxidant
Dichloromethane (DCM)AnhydrousExtraction Solvent
Step-by-Step Methodology
Phase A: Dissolution and Setup
  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a gas outlet connected to a NaOH scrubber.

  • Solvent System: Prepare a mixture of Glacial Acetic Acid and Water (50:1 v/v) .

    • Expert Note: While water is required, excess water decreases the solubility of the precursor. A 2-5% water content is optimal to drive the equilibrium without precipitating the starting material.

  • Loading: Dissolve Pentakis(methylsulfanyl)benzene (1.0 eq) in the solvent mixture. Cool the solution to 0–5 °C using an ice/salt bath.

Phase B: Controlled Oxidative Chlorination
  • Chlorine Addition: Introduce

    
     gas slowly.
    
    • Rate: Adjust flow so the internal temperature does not exceed 10 °C.

    • Observation: The solution will transition from colorless/pale yellow to a deep yellow/orange (chlorosulfonium formation) and finally to a lighter yellow suspension.

  • Saturation: Continue bubbling

    
     until the solution is saturated (indicated by the persistence of a yellow-green gas color above the liquid) and an aliquot shows complete consumption of starting material by TLC/LC-MS.
    
    • Stoichiometry: Theoretically requires 15 eq of

      
      . In practice, use 20–25 eq  to ensure drive to completion.
      
Phase C: Workup and Isolation
  • Quenching: Purge the reaction with Nitrogen (

    
    ) for 15 minutes to remove excess 
    
    
    
    and dissolved HCl.
  • Precipitation: Pour the reaction mixture onto crushed ice (5x reaction volume).

    • Critical Step: Vigorous stirring is required. The polysulfonyl chloride is hydrophobic and should precipitate as a solid.

  • Filtration/Extraction:

    • If Solid: Filter rapidly and wash with cold water.

    • If Oiling Out: Extract with cold Dichloromethane (DCM). Wash organic layer with cold brine. Dry over

      
       (avoid 
      
      
      
      if traces of water remain, as hydrolysis is rapid).
  • Storage: Store under inert atmosphere at -20 °C. Polysulfonyl chlorides are moisture sensitive.

Workflow Visualization

Workflow Step1 Precursor Dissolution (AcOH/H2O, 0°C) Step2 Cl2 Gas Addition (Controlled Rate, T < 10°C) Step1->Step2 Step3 Monitor Reaction (TLC/LCMS for Sulfoxide disappearance) Step2->Step3 Step3->Step2 Incomplete Step4 N2 Purge (Remove excess Cl2/HCl) Step3->Step4 Complete Step5 Ice Quench Step4->Step5 Step6 Isolation (Filtration or DCM Extraction) Step5->Step6

Figure 2: Operational workflow for the batch synthesis of sulfonyl chlorides.

Troubleshooting & Critical Parameters

Self-Validating Checks
  • The "Sulfone" Trap: If the reaction temperature rises >20°C during chlorination, the intermediate sulfoxide may disproportionate or oxidize to the sulfone (

    
    ), which is inert to further chlorination.
    
    • Validation: Check IR.[1] Sulfonyl Chloride shows strong bands at ~1375 and 1170

      
      . Sulfone shows bands at ~1300 and 1150 
      
      
      
      but lacks reactivity with amines.
  • Hydrolysis: If the product turns into a water-soluble acid (

    
    ), the quench was too warm or prolonged.
    
    • Correction: Keep workup temperature <5 °C.

Data Summary: Solvent Effects

The choice of solvent dramatically impacts the yield of the sulfonyl chloride versus the sulfone side-product.

Solvent SystemYield (

)
Side Product (

)
Notes
AcOH /

(95:5)
High (85-95%) Low (<5%)Recommended. Balanced polarity and oxygen source.
pure AcOHLowHighLack of oxygen source promotes chlorination of alkyl groups or ring.

/

(Biphasic)
Moderate (60%)ModerateMass transfer limitations; requires phase transfer catalyst.

References

  • Douglass, I. B., & Johnson, T. B. (1938). "The Interaction of Chlorine with Methyl Mercaptan and Disulfides." Journal of the American Chemical Society. 60(6), 1486–1489. Link

    • Foundational text establishing the stoichiometry of oxidative chlorin
  • Klanderman, B. H., & Perkins, W. C. (1969). "Formation of Sulfonyl Chlorides from Thiols, Disulfides, and Sulfides with Chlorine in Aqueous Acetic Acid." The Journal of Organic Chemistry. 34(3), 630–633. Link

    • The definitive protocol for Ar-SMe to Ar-SO2Cl conversion.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). "Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides." The Journal of Organic Chemistry. 74(24), 9287–9291. Link

    • Modern adaptations using alternative oxidants, providing context for mechanism.
  • Wright, S. W., & Hallstrom, K. N. (2006). "Oxidative chlorination of thiols to sulfonyl chlorides." The Journal of Organic Chemistry. 71(3), 1080-1084. Link

    • Discusses the use of NCS as a safer alternative to chlorine gas for smaller scales.

Sources

Application Note: Step-by-Step S-Methylation of Benzenethiols to Thioethers

Author: BenchChem Technical Support Team. Date: March 2026

Scope and Scientific Context

The transformation of benzenethiols (thiophenols) to their corresponding methyl thioethers (thioanisoles) is a fundamental transformation in medicinal chemistry, materials science, and agricultural chemical synthesis. Thioethers serve as critical pharmacophores and versatile synthetic intermediates (e.g., precursors to sulfoxides and sulfones)[1].

This application note provides a comprehensive, self-validating guide to performing this transformation. We detail two distinct methodologies: the Classical Route (using methyl iodide) for rapid, small-scale synthesis, and the Green Route (using dimethyl carbonate) for sustainable, scale-up applications[2].

Mechanistic Insights & Causality

To ensure experimental success, researchers must understand the physicochemical principles driving the reaction:

  • Acidity and Base Selection: Benzenethiol is significantly more acidic (pKa ~ 6.6) than its oxygen analog, phenol (pKa ~ 10). This causality dictates that strong bases (like NaH or NaOH) are unnecessary and potentially detrimental if base-sensitive functional groups (e.g., esters) are present. A mild base such as potassium carbonate (K₂CO₃) is perfectly sufficient to quantitatively deprotonate the thiol, generating the highly nucleophilic thiolate anion.

  • Solvent Effects (Classical Route): Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are selected because they heavily solvate the potassium cation while leaving the thiolate anion relatively unsolvated. This "naked" anion exhibits drastically enhanced nucleophilicity, accelerating the Sₙ2 attack on the methylating agent[3].

  • Electrophile Activation (Green Route): Dimethyl carbonate (DMC) is a non-toxic, eco-friendly alternative to methyl iodide[4]. However, DMC is a weaker electrophile. The reaction requires elevated temperatures (150 °C – 180 °C) to overcome the activation energy barrier for

    
     (B-alkyl oxygen) cleavage. At these temperatures, the thiolate selectively attacks the methyl carbon of DMC, releasing methanol and carbon dioxide as the only byproducts[2].
    

Reaction Workflow and Decision Matrix

Workflow Substrate Benzenethiol Substrate (pKa ~ 6.6) Deprotonation Base Addition (K2CO3 or DBU) Substrate->Deprotonation Mild Base Thiolate Thiolate Anion (Highly Nucleophilic) Deprotonation->Thiolate Decision Select Methylation Route Thiolate->Decision Classical Classical Route (Methyl Iodide) Decision->Classical Fast/High Yield Green Green Route (Dimethyl Carbonate) Decision->Green Eco-Friendly Cond1 Solvent: DMF/Acetone Temp: 0 °C to RT Time: 2-4 h Classical->Cond1 Cond2 Solvent: DMC (Neat) Temp: 150-180 °C Time: 6-12 h Green->Cond2 Product Thioanisole Derivative (Target Thioether) Cond1->Product Cond2->Product

Figure 1: Decision matrix and workflow for the S-methylation of benzenethiols.

Experimental Protocols

Protocol A: Classical Methylation via Methyl Iodide (MeI)

Optimal for rapid, analytical-scale synthesis where reaction speed and high yield at room temperature are prioritized.

Reagents:

  • Benzenethiol derivative (1.0 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous, finely powdered) (1.5 equiv)

  • Methyl iodide (MeI) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (N₂ or Argon) to prevent oxidative dimerization of the thiol to a disulfide.

  • Dissolution: Dissolve the benzenethiol (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (1.5 equiv) in one portion. Stir the suspension at room temperature for 15 minutes. Causality: The solution may turn slightly yellow, indicating the formation of the thiolate anion.

  • Alkylation: Cool the reaction flask to 0 °C using an ice bath. Using a syringe, add MeI (1.2 equiv) dropwise over 5 minutes. Causality: Cooling mitigates the volatility of MeI (b.p. 42 °C) and controls the exothermic Sₙ2 reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 Hexanes/Ethyl Acetate). The disappearance of the highly polar, UV-active thiol spot and the appearance of a less polar thioether spot validates completion. The characteristic foul odor of the thiol will also noticeably diminish.

  • Workup: Quench the reaction by adding distilled water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Green Methylation via Dimethyl Carbonate (DMC)

Optimal for scale-up, environmentally conscious synthesis, and avoiding highly toxic alkylating agents.

Reagents:

  • Benzenethiol derivative (1.0 equiv)

  • Dimethyl carbonate (DMC) (5.0 equiv - acts as both reagent and solvent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or K₂CO₃ (0.5 equiv)

Step-by-Step Procedure:

  • Preparation: In a heavy-walled pressure vessel (autoclave or sealed tube) equipped with a magnetic stir bar, add the benzenethiol (1.0 equiv).

  • Reagent Addition: Add DMC (5.0 equiv) and the selected base (0.5 equiv). Causality: DMC acts as the solvent, maximizing the collision frequency between the thiolate and the electrophile to compensate for DMC's lower reactivity[2].

  • Thermal Activation: Seal the vessel securely. Heat the mixture to 150 °C – 160 °C using an oil bath or heating block for 6 to 12 hours.

  • Self-Validation Check: In a sealed system, pressure will slightly increase due to CO₂ evolution. Upon cooling and opening, monitor the reaction via GC-MS or TLC. Complete conversion is indicated by the absence of the starting mass/spot.

  • Workup: Cool the vessel to room temperature before opening to prevent the sudden release of pressurized CO₂. Filter the mixture to remove any solid base (if K₂CO₃ was used). Concentrate the filtrate under reduced pressure to recover excess DMC (which can be recycled). The resulting crude product is typically >95% pure thioanisole.

Quantitative Data Summary

The following table summarizes the operational parameters and outcomes, allowing researchers to select the optimal protocol based on their laboratory constraints.

ParameterProtocol A: Classical (MeI)Protocol B: Green (DMC)
Methylating Agent Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Base Requirement K₂CO₃ (1.5 equiv)K₂CO₃ or DBU (0.5 equiv)
Solvent System DMF or AcetoneDMC (Neat / Solventless)
Operating Temperature 0 °C to Room Temperature150 °C – 180 °C (Sealed Vessel)
Reaction Time 2 – 4 hours6 – 12 hours
Typical Yield > 90%85 – 99%
Primary Byproducts Potassium iodide (KI)Methanol (MeOH), CO₂
E-Factor / Greenness Poor (High solvent waste, toxic)Excellent (Atom economic, recyclable)

Critical Safety & Handling Protocols

1. Stench Management (Bleach Scrubbing): Benzenethiols possess an overwhelmingly foul odor detectable by humans at parts-per-billion (ppb) levels. All manipulations must be performed in a certified fume hood. Self-Validating Decontamination: Prepare a quenching bath of 10% aqueous sodium hypochlorite (household bleach). Wash all glassware, syringes, and TLC plates in this bath. The hypochlorite rapidly oxidizes the volatile thiol into an odorless, water-soluble sulfonate (R-SO₃Na). If the odor persists, the bleach is depleted and must be replaced.

2. Alkylating Agent Toxicity: Methyl iodide (Protocol A) is a volatile, highly toxic alkylating agent and a suspected human carcinogen[3]. Wear appropriate PPE (double nitrile gloves, lab coat, safety goggles). Any spills of MeI should be immediately neutralized with a dilute solution of ammonium hydroxide or sodium thiosulfate.

References

  • Gas-Liquid-Solid Three-Phase Catalyzed S-Methylation of Thiophenol with Dimethyl Carbonate in a Fixed-Bed Reactor Source: Journal of the Chemical Society of Pakistan (jcsp.org.pk) URL:[2]

  • 2-Butene, 1-iodo-4-phenyl, (E) - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[3]

  • Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation Source: ResearchGate (researchgate.net) URL:[4]

  • 973. Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44) Source: International Programme on Chemical Safety (inchem.org) URL:[1]

Sources

design of molecular gears using sterically crowded benzene cores

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Molecular Gears via Sterically Crowded Benzene Cores

Executive Briefing

The translation of macroscopic mechanical concepts—such as gears, ratchets, and rotors—into nanoscale molecular machinery requires scaffolds that offer both rigid symmetry and precisely tunable steric hindrance. Sterically crowded benzene cores, particularly hexaarylbenzene (HAB) and hexakis(triptycyl)benzene derivatives, have emerged as the premier structural foundations for these systems[1]. By exploiting the extreme steric congestion around a central aromatic ring, researchers can force peripheral substituents to interlock. This guide details the mechanistic rationale, synthetic methodologies, and analytical validation protocols required to design and characterize functional molecular gears capable of correlated motion in both solution and surface-mounted environments.

Mechanistic Foundations: Why Sterically Crowded Benzene?

The design of a molecular gear relies on the conversion of independent thermal rotations into correlated, interlocked motion. The central benzene ring provides a rigid,


-symmetric stator platform. When six bulky aryl or triptycene groups are appended to this core, the resulting hexa-substituted benzene adopts a highly nonplanar, propeller-like geometry to minimize steric strain[2].

Causality of Correlated Motion:

  • Intermeshing: In systems like hexakis(10-dodecyloxy-9-triptycyl)ethynylbenzene, the three-bladed triptycene units act as cogwheels. The ethynyl linkers space the triptycenes just enough to prevent total steric locking, yet close enough that the rotation of one triptycene paddle physically forces the adjacent paddle to rotate (disrotatory motion)[3].

  • Energy Barrier Tuning: The activation energy (

    
    ) for rotation is dictated by the van der Waals radii of the interlocking teeth. If the barrier is too low, the gears slip (uncorrelated motion). If too high, the system acts as a static locked complex.
    
  • Surface Decoupling: For intermolecular gearing on surfaces, the crowded benzene core can be mounted on a single metallic ad-atom (e.g., Ruthenium or Copper). This elevates the gear above the surface, decoupling the

    
    -system from the substrate and reducing non-specific van der Waals drag, which is critical for STM-driven manipulation[4].
    

Experimental Protocols: Synthesis and Self-Validating Assembly

Protocol 1: Cobalt-Catalyzed Assembly of Sextuple Triptycene Gears

This protocol describes the bottom-up synthesis of a circularly arranged sextuple triptycene gear molecule via


 cycloaddition[5].

Rationale: Standard cross-coupling fails to assemble six massive triptycene units onto a single benzene ring due to extreme steric repulsion. Cobalt-catalyzed cyclotrimerization of a pre-assembled triyne precursor circumvents this by forming the central benzene ring in situ as the final thermodynamic step.

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize the disubstituted triyne precursor carrying two triptycene units at its extremities. Ensure the outer bridgehead positions of the triptycenes are functionalized with dodecyloxy chains to guarantee solubility in organic solvents[3].

  • Catalytic Trimerization: Dissolve the triyne precursor in anhydrous toluene. Add 10 mol% of

    
     or 
    
    
    
    catalyst.
  • Microwave Activation: Subject the reaction vessel to microwave irradiation (150 °C, 2 hours). Causality: Microwave heating provides the rapid, localized thermal energy required to overcome the massive steric activation barrier of forming the highly congested hexasubstituted core[5].

  • Purification: Isolate the product via size-exclusion chromatography (SEC) followed by recrystallization.

  • Self-Validation (Chemical Shimming): To prove mechanical engagement, introduce a stoichiometric amount of

    
    . The bulky 
    
    
    
    complex coordinates to one of the triptycene phenylene rings. If the gears are truly interlocked, the steric bulk of the
    
    
    "shim" will propagate through the entire circular array, drastically restricting the global rotation of all six gears[6].

G A Triyne Precursor B Co-Catalyzed Cyclotrimerization A->B Microwave C Sextuple Triptycene Gear Molecule B->C Assembly D VT-NMR Spectroscopy (Free Rotation) C->D Analysis E Addition of RuCp* (Chemical Shim) C->E Coordination F Restricted Motion (Mechanical Engagement) E->F Validation

Workflow for the synthesis and validation of a sextuple triptycene molecular gear.
Protocol 2: Surface Mounting and Intermolecular Gearing

For applications in solid-state nanomachinery, gears must transmit motion intermolecularly across a surface[7].

Step-by-Step Methodology:

  • Surface Preparation: Clean a Pb(111) or Cu(111) single crystal under ultra-high vacuum (UHV) conditions via repeated argon sputtering and annealing cycles.

  • Ad-atom Deposition: Evaporate single metallic atoms (e.g., Cu or Ru) onto the surface at 4 K to create isolated stators[4].

  • Gear Sublimation: Thermally sublime the HAB-based cogwheels onto the cold surface. The central electron-rich core of the HAB will preferentially anchor to the metallic ad-atoms.

  • Self-Validation (STM Manipulation): Bring an STM tip into close proximity with a peripheral "tooth" (aryl group) of a driver gear. Apply a lateral force vector. Successful gearing is validated when the adjacent "slave" gear exhibits a correlated, disrotatory motion without the entire molecule diffusing across the surface[4].

Quantitative Kinetic Profiling

The efficacy of a molecular gear is quantified by its rotational energy barrier. Table 1 summarizes the kinetic parameters of various sterically crowded benzene architectures.

Table 1: Rotational Dynamics and Energy Barriers of Benzene-Core Molecular Gears

Molecular Gear SystemEnvironmentAnalytical MethodActivation Energy (

)
Rotational Behavior
Hexaarylbenzene (HAB) SolutionVT-NMR~60–80 kJ/molUncorrelated to weakly correlated[1]
Sextuple Triptycene Benzene SolutionVT-NMR~50 kJ/molHighly correlated (Intermeshed)[8]
Sextuple Triptycene + RuCp *SolutionVT-NMR>90 kJ/molHighly restricted (Shimmed)[3]
HAB on Cu(111) Surface UHV (4 K)STM Torque AnalysisN/A (Mechanically driven)Disrotatory transmission[9]

Analytical Workflows: Validating Gear Motion

To prove that a synthesized molecule functions as a gear, one must measure its dynamic behavior. The choice of analytical technique depends entirely on the phase of the system.

  • Variable Temperature NMR (VT-NMR) for Solution Dynamics: At room temperature, the rapid rotation of the gears averages the NMR signals, resulting in sharp peaks. As the temperature is lowered, the thermal energy drops below the rotational activation barrier (

    
    ). The rotation slows relative to the NMR timescale, causing peak broadening and eventual decoalescence into distinct signals representing static conformers. The Eyring equation is then used to calculate the exact energy barrier[5].
    
  • Scanning Tunneling Microscopy (STM) for Surface Dynamics: In UHV environments, VT-NMR is impossible. Instead, non-time-resolved STM is utilized. By chemically tagging one tooth of the gear (e.g., introducing a pyrimidyl fragment among phenyl groups), researchers create a visual contrast marker. Comparing STM images before and after tip-induced manipulation confirms the precise angular rotation of the gear train[4].

G Core Sterically Crowded Benzene Core Sol Solution-Phase Dynamics Core->Sol Surf Surface-Mounted Dynamics Core->Surf NMR VT-NMR (Eyring Kinetics) Sol->NMR STM STM Manipulation (Disrotatory Motion) Surf->STM

Analytical pathways for validating molecular gear dynamics in solution and on surfaces.

References

  • "Desymmetrised pentaporphyrinic gears mounted on metallo-organic anchors", National Institutes of Health (NIH),[Link]

  • "Hexaarylbenzene: Evolution of Properties and Applications of Multitalented Scaffold", Chemical Reviews (ACS Publications),[Link]

  • "A Circularly Arranged Sextuple Triptycene Gear Molecule", Journal of the American Chemical Society (ACS Publications),[Link]

  • "Interlocking Molecular Gear Chains Built on Surfaces", ResearchGate,[Link]

  • "Surface-Mounted Dipolar Molecular Rotors Driven by External Electric Field, As Revealed by Torque Analyses", ACS Omega (ACS Publications),[Link]

Sources

Troubleshooting & Optimization

optimizing yield in nucleophilic substitution of polyfluorobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Polyfluorobenzene SNAr Technical Support Center . This hub is designed for researchers, scientists, and drug development professionals seeking to optimize yields, control regioselectivity, and troubleshoot nucleophilic aromatic substitution (SNAr) reactions involving electron-deficient polyfluoroarenes.

Below, you will find a mechanistic overview, an interactive troubleshooting FAQ, self-validating experimental protocols, and consolidated quantitative data to guide your synthetic workflows.

I. Core Principles of Polyfluorobenzene SNAr

Polyfluorobenzenes (such as hexafluorobenzene or pentafluorobenzene) are highly activated toward SNAr due to the strong electron-withdrawing nature of multiple fluorine atoms. The reaction typically proceeds via an addition-elimination mechanism, passing through a negatively charged Meisenheimer (σ-complex) intermediate.

SNAr_Mechanism SM Polyfluorobenzene + Nucleophile Meisenheimer Meisenheimer Complex (σ-complex) SM->Meisenheimer k1 (Addition) Meisenheimer->SM k-1 Product Substituted Product + Fluoride Ion Meisenheimer->Product k2 (Elimination)

Addition-elimination mechanism via Meisenheimer complex in SNAr reactions.

While the C–F bond is exceptionally strong, the fluoride ion is an excellent leaving group in these activated systems. However, the exact yield and selectivity are highly sensitive to solvent choice, temperature, and stoichiometry.

II. Troubleshooting Guide & FAQs

Q1: Why am I getting double substitution (di-substitution) when I only added 1.0 equivalent of my nucleophile? A: The causality often lies in the physical properties of the substrate combined with your reaction temperature. Hexafluorobenzene (HFB) has a low boiling point of approximately 80 °C. If you run the reaction in a solvent like DMSO at 85 °C, the unreacted HFB vaporizes into the reaction vessel's headspace[1]. The mono-substituted product, which has a higher boiling point, remains in the liquid phase. This artificially increases the local concentration of the mono-substituted product relative to HFB in the solution, making the second SNAr reaction kinetically favored over the first and leading to di-substitution[1]. Solution: Run the reaction in a tightly sealed tube to keep HFB in the liquid phase[2], or lower the temperature and use a more reactive base.

Q2: How can I control the regioselectivity (ortho vs. para) when reacting secondary amines with polyfluoroarenes? A: Regioselectivity is heavily influenced by Solvent Hydrogen Bond Basicity (SHBB)[3]. Causality: A solvent with specific SHBB properties can facilitate and stabilize a highly organized, hydrogen-bonded six-membered transition state between the incoming amine and the adjacent fluorine atom. This organization directs the nucleophile to the ortho position[3]. Conversely, highly polar, non-hydrogen-bonding environments may favor the sterically less hindered para position. Solution: Screen solvent mixtures (e.g., adding protic co-solvents) to tune the SHBB and steer the Meisenheimer complex formation toward your desired regioisomer.

Q3: My nucleophile isn't reacting with the polyfluorobenzene. Should I increase the temperature? A: Increasing temperature can force the reaction, but it often degrades selectivity. For instance, reacting HFB with HMPA at 140 °C yields mono-substitution, but pushing the temperature to 160 °C shifts the equilibrium heavily toward di-substitution[2]. Causality: The activation energy barrier for the first C–F bond cleavage is high. Instead of brute-forcing the reaction with heat, consider changing the base to increase the nucleophile's effective concentration (e.g., using K2CO3 or Cs2CO3)[1], or use a dipolar aprotic solvent like DMF or DMSO to poorly solvate the nucleophilic anion, thereby drastically increasing its reactivity[4].

III. Quantitative Data: Parameter Effects on Yield & Selectivity

The following table synthesizes field-proven data on how varying parameters dictate the reaction outcome.

SubstrateNucleophileSolvent / BaseTemp (°C)Time (h)Major ProductYieldRef
HexafluorobenzenePhenothiazineMeCN / K3PO48524Mono-substitutedTrace[1]
HexafluorobenzenePhenothiazineDMSO / K2CO38524Di-substituted64%[1]
HexafluorobenzeneHMPA (NMe2 source)HMPA / None14040Mono-substituted47%[2]
HexafluorobenzeneHMPA (NMe2 source)HMPA / None16082Di-substituted63%[2]
PentafluoropyridineThiol derivativeDMSO / Et3NRT2Mono-substituted97%[4]

IV. Self-Validating Experimental Protocol

To ensure reproducibility, protocols must be self-validating. This methodology relies on stoichiometric control and in-situ 19F NMR monitoring. By using an internal standard, the exact conversion and mass balance can be calculated before any workup, ensuring the system validates its own success[2][5].

Protocol: Highly Selective Mono-Amination/Thiolation of Polyfluorobenzenes

Step 1: Reagent Preparation & Stoichiometry

  • Weigh 1.0 equivalent of the nucleophile (e.g., secondary amine or thiol) and 2.0 equivalents of the polyfluorobenzene (e.g., hexafluorobenzene).

  • Causality: Using an excess of the polyfluoroarene statistically reduces the probability of the nucleophile encountering a mono-substituted product, thereby suppressing over-substitution.

  • Add 0.1 equivalents of Trifluoroacetic acid (TFA) as an internal standard for downstream validation.

Step 2: Solvent and Base Selection

  • Dissolve the reagents in anhydrous DMF or DMSO (0.2 M concentration). Add 2.0 equivalents of a mild base (e.g., K2CO3 or Et3N)[4].

  • Causality: Dipolar aprotic solvents leave the nucleophilic anion unsolvated and highly reactive. Mild bases like Et3N prevent the degradation of sensitive functional groups that stronger bases might cause[4].

Step 3: Reaction Execution in a Closed System

  • Seal the reaction vessel tightly and stir at room temperature to 60 °C (depending on nucleophile strength).

  • Causality: In an open system at elevated temperatures, volatile polyfluorobenzenes vaporize, artificially concentrating the mono-substituted product in the liquid phase and triggering unwanted di-substitution[1].

Step 4: Self-Validation Checkpoint (In-Process Control)

  • After 2 hours, withdraw a 50 µL aliquot, dilute in CDCl3, and acquire a 19F NMR spectrum.

  • Validation Metric: Compare the integration of the starting material peak (e.g., singlet at -163 ppm for HFB) against the product peaks (multiplets) and the TFA standard (-76.5 ppm)[2].

  • Decision Gate: If di-substituted product peaks (typically shifted downfield relative to mono-substituted) exceed 5%, halt heating immediately and cool to 0 °C to quench the reaction kinetically.

Step 5: Workup and Isolation

  • Dilute with ethyl acetate and wash extensively with water (3x) to remove DMSO/DMF and salts. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

SNAr_Workflow Start Target: Mono-SNAr of Polyfluorobenzene Solvent Select Solvent (DMSO/DMF vs MeCN) Start->Solvent Base Select Base (K2CO3, Et3N, DIPEA) Solvent->Base Temp Optimize Temperature (20°C - 60°C) Check Analyze via 19F NMR Temp->Check Base->Temp Success High Yield Mono-substitution Check->Success Optimal Fail Over-substitution or Low Yield Check->Fail Sub-optimal Fail->Solvent Iterate

Logical workflow for optimizing mono-SNAr reactions of polyfluorobenzenes.

V. References

1.[1] Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: MDPI URL: [Link]

2.[3] Title: Dramatic effect of solvent hydrogen bond basicity on the regiochemistry of S(N)Ar reactions of electron-deficient polyfluoroarenes Source: PubMed (NIH) URL: [Link]

3.[2] Title: Reactions of HMPA with hexafluorobenzene, pentafluorochlorobenzene and pentafluorophenol Source: Journal of Fluorine Chemistry (via CAS) URL: [Link]

4.[4] Title: Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling Source: ChemRxiv URL: [Link]

5.[5] Title: Using 19F NMR and two‐level factorial design to explore thiol‐fluoride substitution in hexafluorobenzene and its application in peptide stapling and cyclisation Source: Semantic Scholar URL: [Link]

Sources

preventing oxidation of methylsulfanyl groups during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Troubleshooting Center: Preventing Methylsulfanyl (-SMe) Oxidation in Chemical and Peptide Synthesis

Introduction Welcome to the Advanced Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals encountering oxidation or alkylation of methylsulfanyl groups (such as the side chain of Methionine or small-molecule thioethers) during synthesis. We provide mechanistic insights, optimized protocols, and advanced workarounds to ensure the integrity of your sulfur-containing compounds.

Section 1: Mechanistic FAQ (The "Why")

Q: Why is the methylsulfanyl group so susceptible to side reactions during Fmoc-SPPS? A: The thioether sulfur is a highly reactive nucleophile. During the final acidolytic cleavage step in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS), highly reactive carbocations (e.g., tBu⁺, Trt⁺) are generated from protecting groups. These species can attack the methylsulfanyl group, leading to irreversible S-alkylation (+56 Da). Concurrently, exposure to air, reactive oxygen species (ROS), or trace peroxides in precipitation solvents (like diethyl ether) causes rapid oxidation to the sulfoxide (-S(O)Me, +16 Da) or sulfone (-S(O)2Me, +32 Da) [5].

Q: Can oxidation occur during the chain elongation phase before cleavage? A: Yes. While the standard Fmoc-SPPS environment is generally non-oxidizing, trace dissolved oxygen or impurities in solvents (like DMF) can cause partial oxidation over long syntheses. Recent studies have demonstrated that adding sulfide compounds like tetrahydrothiophene (THT) directly to the SPPS solvent can significantly suppress this premature oxidation [2].

MetOxidation Met Methionine / -SMe (Nucleophilic Thioether) Sulfoxide Methionine Sulfoxide (-S(O)Me, +16 Da) Met->Sulfoxide Oxidation Alkylated S-Alkylated Sulfonium (-S+(tBu)Me, +56 Da) Met->Alkylated Alkylation ROS Reactive Oxygen Species (O2, Peroxides) ROS->Met Attacks Carbocation tBu+ / Trt+ Cations (from TFA Cleavage) Carbocation->Met Attacks Sulfoxide->Met Post-Synthesis Rescue Scavengers Scavengers (EDT, DODT, TIS, Me2S) Scavengers->ROS Quenches Scavengers->Carbocation Quenches Reduction Reduction (NH4I / Me2S) Reduction->Sulfoxide Catalyzes

Caption: Pathways of methylsulfanyl degradation and points of intervention via scavengers or reduction.

Section 2: Troubleshooting Guide - Optimization of Cleavage Cocktails

Q: Which cleavage cocktail should I use to prevent methionine oxidation? A: Standard Reagent K (TFA/phenol/water/thioanisole/EDT) is often insufficient for preventing Met oxidation in complex sequences. Instead, Reagent H or a newly developed TMSCl/PPh3 cocktail should be utilized. Reagent H incorporates NH4I and Me2S, which actively reduce any forming sulfoxide back to the thioether in situ [5]. Alternatively, the TMSCl/PPh3 system has been shown to completely eradicate Met(O) formation while minimizing S-alkylation [5].

Table 1: Comparison of Cleavage Cocktails for Methylsulfanyl Protection

Cocktail NameComposition (v/v or w/w)Mechanism of ActionBest Used For
Reagent K TFA / Phenol / H2O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Scavenges carbocations via thiols and phenol.General sequences with 1-2 Met residues; moderate protection.
Reagent H TFA / Phenol / Thioanisole / EDT / H2O / Me2S / NH4I (81 : 5 : 5 : 2.5 : 3 : 2 : 1.5)NH4I/Me2S actively reduces sulfoxides during cleavage.Highly oxidation-prone sequences. (Note: Generates iodine, may cyclize Cys).
TMSCl / PPh3 TFA / Anisole / TMSCl / Me2S / TIS (85 : 5 : 5 : 5 : 5) + 1 mg/mL PPh3PPh3 acts as an oxygen acceptor; TMSCl prevents S-alkylation.Complex peptides containing both Met and Cys/Trp [5].
Protocol 1: Global Deprotection using the TMSCl/PPh3 System

Causality Check: Triphenylphosphine (PPh3) acts as a powerful reducing agent for adventitious oxidants, while TMSCl helps suppress the formation of the S-tert-butylated sulfonium ion.

  • Preparation: In a fume hood, prepare the cleavage mixture: 85% TFA, 5% Anisole, 5% TMSCl, 5% Me2S, and 5% TIS (v/v). Add 1 mg of PPh3 per mL of the final solution [5].

  • Resin Washing: Wash the peptidyl-resin thoroughly with DCM to remove any residual DMF (DMF reacts with TFA to form formylating species).

  • Cleavage: Add the cleavage mixture to the resin (approx. 10 mL per gram of resin). Stir gently at room temperature for 2 hours under an inert Argon atmosphere.

  • Filtration: Filter the resin and collect the flow-through. Wash the resin once with a small volume of neat TFA.

  • Precipitation: Add the combined filtrate dropwise into 10 volumes of ice-cold, peroxide-free diethyl ether. (Self-validation: Test ether with starch-iodide paper prior to use; peroxides are the #1 cause of post-cleavage oxidation).

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting pellet.

Section 3: Advanced Strategies - The "Ox and Red" Approach

Q: My peptide is highly hydrophobic and aggregates during synthesis, and the Met still oxidizes. What is the ultimate workaround? A: Use the "Ox and Red" (Oxidation and Reduction) strategy. Instead of fighting oxidation, you intentionally use Methionine Sulfoxide, Met(O), as a building block during SPPS.

Why this works: Met(O) is significantly more polar than native Met. This disrupts peptide aggregation during chain elongation, improving synthesis yields. Furthermore, the sulfoxide oxygen completely deactivates the sulfur nucleophilicity, rendering it immune to S-alkylation by tBu⁺ cations during TFA cleavage [4]. Post-purification, the sulfoxide is cleanly reduced back to the methylsulfanyl group.

OxRedWorkflow Step1 Step 1: SPPS Incorporate Met(O) instead of Met to prevent alkylation and aggregation Step2 Step 2: Cleavage TFA + Scavengers (e.g., TIS, H2O) No risk of tBu-alkylation on Met(O) Step1->Step2 Step3 Step 3: Purification HPLC purification of Met(O)-peptide (Higher polarity, better solubility) Step2->Step3 Step4 Step 4: Reduction NH4I / Me2S in acidic media Reduces Met(O) back to Met Step3->Step4 Step5 Final Product Pure, native Met-containing peptide Step4->Step5

Caption: The "Ox and Red" strategy utilizing Met(O) as a reversible protecting group to enhance solubility and prevent alkylation.

Protocol 2: Post-Purification Reduction of Met(O) to Met

Causality Check: Ammonium iodide (NH4I) acts as the primary reducing agent, forming iodine (I2). Dimethyl sulfide (Me2S) acts as a co-reductant to consume the generated iodine, driving the reaction to completion and preventing re-oxidation or halogenation of the peptide [3].

  • Dissolution: Dissolve the purified Met(O)-containing peptide in a minimal volume of 10% aqueous TFA (or 5% acetic acid for acid-sensitive sequences).

  • Reagent Addition: Add 10 equivalents of NH4I and 20 equivalents of Me2S relative to the peptide concentration.

  • Incubation: Stir the mixture at room temperature for 30-60 minutes. The solution may temporarily turn yellow/brown due to transient iodine formation before Me2S quenches it.

  • Validation: Monitor the reaction via LC-MS. You should observe a mass shift of -16 Da per oxidized methionine residue.

  • Recovery: Lyophilize the mixture or perform a quick solid-phase extraction (SPE) desalting step to remove the inorganic salts and residual Me2S.

Section 4: Small Molecule Synthesis Considerations

Q: I am synthesizing a small molecule thienoacene/thioether. How do I prevent premature oxidation of the methylsulfanyl groups during cross-coupling or cyclization? A: In small molecule synthesis, unprotected S-H bonds or even S-Me groups can be prematurely oxidized by halogen mediators or transition metals. If methyl protection (-SMe) is insufficient or leads to undesired sulfoxides, consider using a Methoxymethyl (MOM) protecting group (-S-MOM). The MOM group acts as a robust protecting group during electrochemical double C–S cyclizations and can be trapped/eliminated efficiently without succumbing to the oxidative degradation seen with standard methylsulfanyl groups [6]. Ensure all solvents are degassed (sparged with Argon for 15 minutes) and utilize Schlenk line techniques to maintain a strictly anaerobic environment.

References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1982). Reduction of Methionine Sulfoxide in Peptide Synthesis by Use of 2-mercaptopyridine in Liquid Hydrogen Fluoride. Int J Pept Protein Res. [Link]

  • Katayama, H., & Tsutsui, N. (2025). Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. Journal of Peptide Science. [Link]

  • Hackenberger, C. P. R., et al. (2010). The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. Organic & Biomolecular Chemistry. [Link]

  • Reif, A., et al. (2022). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. ChemBioChem. [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Mitsudo, K., et al. (2021). Synthesis of Thienoacenes by Electrochemical Double C–S Cyclization Using a Halogen Mediator. ChemRxiv. [Link]

purification methods for 1,2,3,4,5-pentakis(methylsulfanyl)benzene mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organosulfur Purification Topic: Purification & Troubleshooting for 1,2,3,4,5-Pentakis(methylsulfanyl)benzene Ticket ID: #PUR-SME5-001 Status: Open Analyst: Senior Application Scientist (Organic Materials Division)[1][2]

Executive Summary

You are likely working with 1,2,3,4,5-pentakis(methylsulfanyl)benzene (also known as pentakis(methylthio)benzene, CAS: 65516-74-7).[1][2] This compound is a critical intermediate for molecular rotors and functionalized aromatic thioethers.[2]

Unlike its fully substituted cousin (hexakis), this molecule possesses a single aromatic proton at the 6-position, breaking the high symmetry and altering its solubility and crystallization behavior.[1] The primary challenges in purifying this mixture are:

  • Structural Similarity: Separating the target from tetra-substituted byproducts.[2]

  • Oxidation Sensitivity: The five thioether (-SMe) groups are prone to oxidation to sulfoxides (-SOMe), drastically changing polarity.[2]

  • Odor Management: Volatile sulfur byproducts (disulfides) require containment.[2]

Phase 1: Diagnostic & Triage

Before attempting bulk purification, you must characterize the crude mixture to select the correct protocol.[1]

Step 1: The NMR Checkpoint

The proton nuclear magnetic resonance (


H NMR) spectrum is your primary purity gauge.[2]
  • Solvent:

    
     (Chloroform-d).[2]
    
  • Target Signals:

    • Aromatic Region: A single singlet around 6.8 – 7.2 ppm .[2] (This represents the lone proton at position 6).[2]

    • Aliphatic Region: Methyl signals around 2.4 – 2.5 ppm .[2]

    • Integration Ratio: You should observe a 15:1 ratio (Methyl protons : Aromatic proton).[2]

      • Note: Due to symmetry, the 15 methyl protons often appear as three distinct peaks in a 6:6:3 or 6:9 ratio, depending on resolution.[1]

Step 2: Impurity Identification
Observation in Crude NMRLikely ImpurityRecommended Action
Extra singlets in aromatic region (7.0–7.5 ppm) Incomplete substitution (Tetrakis-SMe isomers)Protocol A (Recrystallization)
New peaks shifted downfield (2.6–3.0 ppm) Sulfoxides (Oxidation products)Protocol B (Silica Filtration)
Broad/messy baseline or insoluble solids Polymerized byproducts / SaltsProtocol C (Aqueous Workup)
Sharp singlet ~2.4 ppm (no aromatic signal) Dimethyl disulfide (MeSSMe)Vacuum drying / High Vac

Phase 2: Purification Protocols

Protocol A: Fractional Recrystallization (The "Gold Standard")

Best for: Removing under-substituted byproducts (e.g., tetrakis).[1][2]

Theory: 1,2,3,4,5-pentakis(methylsulfanyl)benzene is highly lipophilic but packs less efficiently than the hexakis analog due to the "gap" at the 6-position.[1] We exploit the solubility difference between the target and the more polar/less symmetrical impurities.[2]

Reagents:

  • Solvent A: Chloroform or Dichloromethane (DCM) (Good solvent).[2]

  • Solvent B: Ethanol or Methanol (Poor solvent).[2]

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Solvent A (DCM/Chloroform).[2]

  • Hot Filtration: If there are insoluble black specks (salts/polymers), filter rapidly while hot through a glass frit.[1][2]

  • Precipitation: While keeping the solution hot (use a water bath, not open flame), slowly add hot Solvent B (Ethanol) dropwise until the solution turns slightly cloudy (turbid).[1]

  • Clarification: Add just enough hot Solvent A to make it clear again.[2]

  • Crystallization:

    • Allow to cool to room temperature undisturbed (2–4 hours).

    • Critical Step: If oiling out occurs (common with thioethers), scratch the glass with a spatula or add a seed crystal.[1]

    • Place in a freezer (-20°C) overnight.

  • Collection: Filter the crystals. Wash with cold Ethanol.[2]

Yield Expectation: 60–80% recovery.[2] Melting Point Check: The pure compound should have a sharp melting point.[2] (Literature values vary by crystal habit, but generally >150°C ; verify against a pure standard if available).[1][2]

Protocol B: Oxidative Cleanup (Silica Plug)

Best for: Removing oxidized impurities (sulfoxides/sulfones).[1][2]

Theory: The -SMe group is non-polar.[2] If it oxidizes to -S(O)Me (sulfoxide), the molecule becomes significantly more polar and will stick to silica gel, while the unoxidized pentakis elutes easily.[1]

Procedure:

  • Pack: Prepare a short pad of Silica Gel 60 (2–3 inches) in a sintered glass funnel.

  • Eluent: Use 10% Ethyl Acetate in Hexanes (or Pentane).

  • Load: Dissolve crude material in a minimal amount of DCM/Hexane (1:1) and load onto the silica.[2]

  • Elute: Flush with the 10% EtOAc/Hexane mixture.

  • Monitor: The yellow/white target compound will elute in the solvent front.[2] Dark/orange bands (sulfoxides) will remain at the top of the silica.[2]

  • Concentrate: Evaporate the solvent under reduced pressure.

Phase 3: Visual Troubleshooting Guide

The following decision tree outlines the logical flow for purifying your mixture based on the initial state of the crude material.

Purification_Workflow Start Crude Mixture (1,2,3,4,5-Pentakis) Diagnosis Step 1: 1H NMR Diagnosis Start->Diagnosis Condition1 High Aromatic Impurities? (Tetrakis isomers) Diagnosis->Condition1 Condition2 Polar Impurities? (Sulfoxides/Dark Color) Condition1->Condition2 No Action_Recryst Protocol A: Recrystallization (DCM/EtOH) Condition1->Action_Recryst Yes Condition3 Volatile/Smelly? Condition2->Condition3 No Action_Silica Protocol B: Silica Plug Filtration (10% EtOAc/Hex) Condition2->Action_Silica Yes Action_Vac High Vacuum Drying (>4 hours, 50°C) Condition3->Action_Vac Yes Final Pure Product (Check MP & NMR) Condition3->Final No Action_Recryst->Condition2 Action_Silica->Condition3 Action_Vac->Final

Figure 1: Decision tree for selecting the appropriate purification module based on crude impurity profile.

FAQs: Common Issues

Q: The product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is common with poly-thioethers.[2] It indicates either:

  • Too much solvent: You haven't reached supersaturation.[2] Evaporate some solvent.[2]

  • Impurity level too high: Impurities lower the melting point.[2]

    • Fix: Re-dissolve the oil by heating, add a seed crystal (if available), and cool very slowly (wrap the flask in a towel to insulate). Alternatively, switch to Protocol B (Silica Plug) first to remove polar impurities that might be inhibiting crystallization.[1][2]

Q: The smell is unbearable. How do I clean my glassware? A: Do not wash immediately with water/acetone.[2]

  • Soak all glassware in a dilute bleach solution (sodium hypochlorite) for 1 hour.[2] This oxidizes the residual thiols/sulfides to sulfonates, which are odorless and water-soluble.[2]

  • Rinse with water, then acetone.[1][2]

  • Warning: Keep all rotovap exhaust lines vented into a fume hood.[2]

Q: My NMR shows a singlet at 2.43 ppm but no aromatic peak. Where is my product? A: You likely have Dimethyl Disulfide (MeSSMe) or residual reagents.[2] The pentakis compound must have an aromatic signal.[2] If the aromatic signal is missing, the substitution reaction likely failed or you are looking at volatile byproducts.[1] Check your synthesis conditions (ensure high enough temperature and dry solvents like DMF/HMPA were used).

Q: Can I use column chromatography for the main separation? A: Yes, but it is often unnecessary and smelly.[1] If you must, use Hexanes:DCM (9:1 to 4:1) .[1][2] The pentakis compound moves very fast (high Rf).[2] The tetrakis impurities move slightly slower, and sulfoxides stay at the baseline.[1]

References

  • General Synthesis of Poly(methylthio)

    • Source: S. E.[2] Masson, et al. "Synthesis and properties of poly(methylthio)benzenes."[1] Journal of Organic Chemistry.

    • Context: Describes SNAr conditions using Sodium Thiomethoxide in HMPA/DMF.
    • Note: While specific pentakis papers are rare, the hexakis protocols are the foundational basis.[1][2]

    • (Example: 1,2-Bis(n-butylthio)benzene synthesis).[1][2]

  • Purification of Lipophilic Thioethers

    • Source: BenchChem Technical Guides.[2]

    • Context: General handling of sulfide/disulfide mixtures and recrystallization logic.[2]

    • [1][2]

  • NMR Characterization of Polysubstituted Benzenes

    • Source: R. M.[2][3] Silverstein, Spectrometric Identification of Organic Compounds.[1]

    • Context: Principles of symmetry in NMR integr

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,2,3,4,5-pentakis(methylsulfanyl)benzene and associated reagents before handling.

Sources

solubility issues of polysulfurated benzenes in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Analysis of Polysulfurated Benzenes

Subject: Troubleshooting Solubility & Resolution Issues for Persulfurated Aromatic Compounds (e.g., Hexakis(phenylthio)benzene derivatives) Ticket ID: NMR-PSB-SOLV-001 Status: Active Responder: Senior Application Scientist

Diagnostic Workflow

Before altering your sample preparation, use this decision tree to identify the correct solvent system. These compounds (often called "molecular propellers" or "asterisks") exhibit unique aggregation behaviors that defy standard solubility rules.[1]

SolventSelection Start START: Sample State? SolubilityCheck Is it soluble in CDCl3 at room temp? Start->SolubilityCheck BroadPeaks Are peaks broad/undefined? SolubilityCheck->BroadPeaks Yes, but... Precipitation Does it precipitate/cloud within 5 mins? SolubilityCheck->Precipitation No, insoluble Standard Standard Protocol: CDCl3 (Check Concentration) SolubilityCheck->Standard Yes, clear solution HighTemp Protocol B: High-Temp NMR (TCE-d2 or DMSO-d6) BroadPeaks->HighTemp Yes (Aggregation) Toluene Protocol C: Variable Temp (VT) (Toluene-d8) BroadPeaks->Toluene No (Dynamic Process) CS2_Mix Protocol A: CS2 / CDCl3 Mixture (Polarizability Matching) Precipitation->CS2_Mix High Sulfur Content Precipitation->HighTemp High Melting Point

Figure 1: Decision matrix for solvent selection based on visual solubility and spectral resolution.[1]

The "Why": Causality & Mechanism[1][2]

To solve the problem, you must understand the molecular behavior of polysulfurated benzenes (PSBs).

  • The "Propeller" Effect: Compounds like hexakis(phenylthio)benzene are sterically crowded.[1][2] The peripheral phenyl rings twist out of plane to relieve strain, creating a rigid "propeller" shape.[2] This rigidity prevents the solvent from intercalating effectively into the crystal lattice.[2]

  • Polarizability Mismatch: These molecules are "soft" (highly polarizable) due to the high sulfur content.[1][2] Standard solvents like CDCl3 are "harder."[1][2] This mismatch leads to poor solvation energy.[1][2]

  • Aggregation-Induced Broadening: Even if visually soluble, PSBs often form

    
     stacked aggregates in solution.[1][2] In NMR, this results in short 
    
    
    
    relaxation times, causing severe peak broadening that mimics poor shimming.[2]

Troubleshooting Guide (Q&A)

Q1: My sample dissolves in CDCl3 initially but precipitates during the acquisition. Why? A: This is a classic supersaturation event driven by the high lattice energy of PSBs.[1][2] The "propeller" molecules pack efficiently.[2]

  • The Fix: Use Carbon Disulfide (

    
    )  as a co-solvent.[1][2][3] 
    
    
    
    is isostructural with the sulfur-rich domains of your molecule and has high polarizability.[2] It acts as a "wedge" to break intermolecular interactions.[1][2]
  • Note: You must still use a deuterated solvent (like CDCl3) for the lock signal.[1][2]

Q2: The sample is soluble, but the aromatic region is a shapeless hump. Is my shim off? A: Likely not. If your solvent peak (CHCl3) is sharp but your sample is broad, you are observing molecular aggregation or restricted rotation.[1][2]

  • The Fix: Switch to High-Temperature NMR . Heating the sample provides the thermal energy required to break aggregates and speed up the rotation of the "propeller" blades (averaging the chemical environment).[1][2]

Q3: Can I use DMSO-d6 for high temperature? A: Only if your compound is polar enough.[1][2] PSBs are typically highly lipophilic (greasy).[1] DMSO is too polar and may cause the sample to "oil out" rather than dissolve.[2] 1,1,2,2-Tetrachloroethane-d2 (TCE-d2) is the superior choice for lipophilic aromatics at high temperatures (


).[1]

Experimental Protocols

Protocol A: The CS2/CDCl3 "Magic Mixture"

Best for: Room temperature solubility of sulfur-rich aromatics.[1][2]

Safety Warning:


 is neurotoxic and extremely flammable (flash point -30°C).[1][2] Handle only in a fume hood.[1][2]
  • Prepare the Solvent: Create a mixture of 1 part

    
     to 5 parts 
    
    
    
    (v/v).
    • Why this ratio? You need enough

      
       to maintain a strong deuterium lock signal for the spectrometer.[1][2] Pure 
      
      
      
      has no deuterium.[1][2]
  • Dissolution: Add 0.6 mL of this mixture to your solid sample.

  • Filtration: Filter through a glass wool plug directly into the NMR tube.[1][2]

  • Acquisition: Run the experiment as standard.

    • Note:

      
       carbon peak appears at ~193 ppm in 
      
      
      
      NMR.[1][2]
Protocol B: High-Temperature NMR (TCE-d2)

Best for: Sharpening broad peaks caused by aggregation.[1][2]

  • Solvent Choice: Use 1,1,2,2-Tetrachloroethane-d2 (TCE-d2) .[1][2]

    • Boiling Point: 146°C.[1][2]

    • Solubility Parameter: Excellent for polycyclic aromatics.[1][2]

  • Preparation: Dissolve sample in TCE-d2.

  • Instrument Setup:

    • Set probe temperature to 373 K (100°C) .

    • Allow 10 minutes for thermal equilibration.

    • CRITICAL: Re-tune and re-match the probe after heating. The coil impedance changes with temperature.[2]

    • Re-shim on the hot sample.[1][2]

  • Cooling: Spin down the lock to 0 Hz before cooling to prevent "lock loss" crashes during the cool-down phase.

Reference Data: Solvent Properties

Use this table to select the correct solvent based on your thermal requirements.

SolventBoiling Point (°C)Freezing Point (°C)Key Application for PSBsCost Factor
CDCl3 61.2-64.0Standard screening.[1][2] Often fails for high MW PSBs.[1][2]$
CS2 46.3-111.6Co-solvent only. Excellent solubilizer for S-rich compounds.[1][2]$
TCE-d2 146.0-44.0High Temp NMR. Breaks aggregates.[1][2]

$
Toluene-d8 110.6-95.0Variable Temp (VT) studies for dynamic rotation.[1][2]

Benzene-d6 80.15.5Alternative if CDCl3 fails; better

-stacking interaction.[1][2]

References

  • Solubilization Str

    
     as a co-solvent for sulfur-rich nanographenes and aromatic systems.
    
    • Source: ResearchGate - Covalent Bond Regulation in Nanographene [1][2][4]

  • High-Temperature Solvents: Properties and applications of 1,1,2,2-Tetrachloroethane-d2 for NMR of rigid polymers and arom

    • Source: Sigma-Aldrich Technical Data [1][2]

  • Structural Dynamics: Discussion on the "propeller" shape and aggregation of persulfur

    • Source: NIH/PubMed - Persulfurated Benzene-Cored Asterisks [1][2]

  • Trace Impurities: Standard chemical shifts for common impurities (including CS2) in NMR solvents.

    • Source: University of Pittsburgh - Trace Impurities Data [1][2]

Sources

Technical Support Center: Controlling Regioselectivity in Partial C–H Thiolation of Benzene and Arenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for Organosulfur Chemistry. Direct C–H thiolation of benzene and its derivatives is a highly atom-economical strategy for synthesizing aryl sulfides, which are critical pharmacophores in drug development. However, researchers frequently encounter three major roadblocks: poor regioselectivity (ortho vs. meta vs. para) , unwanted over-thiolation (dithiolation) , and disulfide homocoupling .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve precise, partial (mono-) thiolation.

Troubleshooting Guide: Common Experimental Failures

Issue A: Loss of Partial Thiolation (Formation of Dithiolated Byproducts)

Symptom: GC-MS or NMR reveals a mixture of mono-thiolated and di/poly-thiolated arenes. Root Cause (Causality): Thioether groups (–SR) are weakly electron-donating via resonance. Once the first thiolation occurs, the arene ring becomes more nucleophilic, lowering the activation energy for a second electrophilic attack. Intervention:

  • Stoichiometric Control: Strictly limit the thiolating agent (e.g., disulfides or sulfonyl hydrazides) to 0.8–1.0 equivalents relative to the arene.

  • Temperature Modulation: Lower the reaction temperature. For copper-mediated thiolation, dropping the temperature from 100 °C to 60 °C significantly suppresses the second C–H activation event.

  • Directing Group (DG) Sterics: Utilize bulky DGs (e.g., tert-butyl substituted oxazolines or 8-aminoquinoline). The steric bulk physically blocks the catalyst from coordinating a second time after the first bulky thioether moiety is installed [1].

Issue B: Poor Ortho-Regioselectivity

Symptom: Reaction yields a statistical mixture of ortho, meta, and para isomers. Root Cause: The reaction is proceeding via an uncontrolled electrophilic aromatic substitution (S_E_Ar) or radical pathway rather than a directed metal-insertion pathway. Intervention:

  • Employ Transition Metal Catalysis with DGs: Switch to a Palladium (Pd) or Rhodium (Rh) catalyst and install a Lewis basic directing group (e.g., 2-pyridyl, amide) on the arene. The metal coordinates to the DG, forcing the C–H activation to occur exclusively at the ortho position via a rigid metallacycle intermediate [2].

  • Solvent Polarity: In Pd-catalyzed ortho-thiolation, switching from highly polar solvents (DMSO) to moderately polar solvents (DMF or MeCN) stabilizes the metallacycle, preventing ligand dissociation and loss of regiocontrol.

Issue C: Rapid Disulfide (S–S) Homocoupling

Symptom: The thiol starting material is entirely consumed, but arene conversion is low. The major product is a symmetric diaryl/dialkyl disulfide. Root Cause: Free thiols are highly prone to oxidative dimerization in the presence of transition metals or oxygen, acting as metal deactivators. Intervention:

  • Use Thiol Surrogates: Replace free thiols with arylsulfonyl hydrazides . Under thermal or metal-free conditions (e.g., in [Bmim][Br] ionic liquids), these reagents release sulfur slowly and cleanly without forming disulfides [3].

  • Thiol Activation Strategy: If free thiols must be used, employ a nickel-hydride (NiH) catalytic system or visible-light photocatalysis to generate a controlled disulfide radical cation, which selectively couples with the arene rather than dimerizing [4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. TLC monitoring and specific color changes indicate the successful progression of the catalytic cycle.

Protocol 1: Pd-Catalyzed Ortho-Selective Mono-Thiolation (Directing Group Approach)

Designed for precise ortho-functionalization of functionalized benzenes.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the directing-group-bearing arene (e.g., 2-phenylpyridine, 1.0 mmol), aryl disulfide (0.5 mmol, acts as 1.0 equiv of S), and Pd(OAc)₂ (5 mol%).

  • Solvent & Additives: Add anhydrous DMF (3.0 mL) and an oxidant (e.g., Ag₂CO₃, 1.5 mmol) to facilitate the Pd(0)/Pd(II) catalytic turnover.

  • Reaction: Seal the tube and heat to 110 °C for 12 hours. Self-Validation: The solution will transition from a light yellow to a dark brown/black suspension as Pd black begins to form near the end of the catalytic lifecycle.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove metal residues. Wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Metal-Free Para-Selective Thiolation in Ionic Liquids

Designed for green, highly regioselective para-thiolation of electron-rich benzenes (e.g., phenols, anisoles) without directing groups [3].

  • Preparation: In a round-bottom flask, combine the electron-rich arene (1.0 mmol) and arylsulfonyl hydrazide (1.2 mmol).

  • Catalytic Medium: Add 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) (2.0 mmol). Causality: The ionic liquid acts as both the solvent and the promoter, stabilizing the polar transition state of the C–S bond formation.

  • Reaction: Stir the mixture at 100 °C for 5 hours open to the air.

  • Workup: Extract the product directly from the ionic liquid using diethyl ether (3 x 10 mL). The remaining [Bmim][Br] can be dried under a vacuum and reused for up to 5 subsequent cycles without loss of regioselectivity.

Quantitative Data: Reagent Selection Matrix

Use the following table to select the appropriate catalytic system based on your desired regioselectivity and substrate type.

Catalytic SystemThiol SourceSubstrate RequirementRegioselectivityMono- vs. Di- SelectivityKey Advantage
Pd(OAc)₂ / Ag₂CO₃ DisulfidesRequires Directing Group (e.g., Pyridyl)Strictly Ortho High Mono-selectivityExcellent functional group tolerance; predictable regiocontrol [2].
CuI / O₂ DisulfidesElectron-rich arenes (e.g., Trimethoxybenzene)Mixed / Steric driven Prone to Di-thiolationCheap catalyst; uses aerobic oxygen as the oxidant[5].
Metal-Free ([Bmim][Br]) Sulfonyl HydrazidesElectron-rich arenes (Phenols, Amines)Strictly Para High Mono-selectivityGreen chemistry; completely avoids metal-induced disulfide coupling [3].
Visible-Light (Aerobic) ThiophenolsPhenols / ArenesPara / Ortho ratio High Mono-selectivityMild room-temperature conditions; tunable via substrate ratios [4].

Mechanistic Logic & Pathway Visualization

Understanding the divergence between ortho-directed metal catalysis and para-directed electrophilic/radical pathways is critical for controlling regioselectivity.

G Substrate Benzene/Arene Substrate DG Directing Group (DG) Present (e.g., 2-Pyridyl, Amide) Substrate->DG NoDG No Directing Group (Electron-Rich Arene) Substrate->NoDG ThiolSource Thiolating Agent (Disulfides, Hydrazides) PdCat Pd/Cu Catalyst Coordination to DG ThiolSource->PdCat Radical Ionic Liquid / Light Electrophilic Activation ThiolSource->Radical DG->PdCat NoDG->Radical OrthoCH Ortho C-H Activation (Rigid Metallacycle) PdCat->OrthoCH ParaCH Para C-H Attack (Steric & Electronic Control) Radical->ParaCH MonoOrtho Ortho-Mono-Thiolated (High Regioselectivity) OrthoCH->MonoOrtho MonoPara Para-Mono-Thiolated (High Regioselectivity) ParaCH->MonoPara OverReact Dithiolation Byproduct (Excess Reagents/High Temp) MonoOrtho->OverReact Poor Stoichiometry MonoPara->OverReact Poor Stoichiometry

Mechanistic pathways for regioselective C-H thiolation and control of mono- vs. poly-thiolation.

Frequently Asked Questions (FAQs)

Q: Why do I see meta-thiolation when using strongly electron-withdrawing groups without a transition metal? A: Without a directing group to anchor a metal catalyst, thiolation relies on the inherent electronic properties of the benzene ring. Electron-withdrawing groups (EWGs) deactivate the ortho and para positions, making the meta position the most nucleophilic site by default. However, yields are typically very low due to the overall deactivation of the ring.

Q: Can I scale up the visible-light aerobic thiolation protocol? A: Yes, but standard batch reactors suffer from poor light penetration (the Beer-Lambert law limitation) at larger scales. For scale-up >5 grams, you must transition to a continuous-flow photochemical reactor to ensure uniform irradiation and consistent generation of the disulfide radical cation [4].

Q: How do I remove the 8-aminoquinoline or 2-phenylpyridine directing group after achieving ortho-thiolation? A: 8-aminoquinoline can be cleaved using ozone (O₃) followed by a reductive workup, or via hydrolysis under strongly acidic conditions (e.g., BF₃·OEt₂ / HCl). 2-phenylpyridine is generally considered a non-removable directing group; if traceless thiolation is required, utilize transient directing groups (like amino acids for aldehydes) or rely on steric/electronic control.

References

  • Copper Mediated Selective Mono and Sequential Organochalcogenation of C−H Bond: Synthesis of Hybrid Unsymmetrical Aryl Ferrocene Chalcogenides DataPDF / Organometallic Literature URL: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines RSC Advances (RSC Publishing) URL: [Link]

  • Regioselective thiolation of electron rich arenes and heterocycles in recyclable catalytic media RSC Advances (RSC Publishing) URL:[Link]

  • Direct C-H Thiolation for Selective Cross-Coupling of Arenes with Thiophenols via Aerobic Visible-Light Catalysis Organic Letters (PubMed / ACS) URL: [Link]

  • Copper-Catalyzed Thiolation of the Di- or Trimethoxybenzene Arene C−H Bond with Disulfides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

removing unreacted methanethiolate from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

An unreacted methanethiolate in your reaction mixture can be a significant hurdle, leading to side reactions, purification challenges, and inaccurate product yields. This technical support guide provides practical, in-depth solutions to effectively remove this troublesome nucleophile. As Senior Application Scientists, we've compiled our field-proven insights and troubleshooting expertise to help you navigate this common laboratory challenge.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues caused by residual methanethiolate?

Residual methanethiolate (CH₃S⁻) is a potent nucleophile and a strong base. Its presence can lead to several downstream complications:

  • Side Reactions: It can react with your desired product or other electrophilic species in the mixture, leading to the formation of unwanted byproducts.

  • Catalyst Poisoning: In subsequent steps involving transition metal catalysts (e.g., Palladium, Nickel), methanethiolate can act as a ligand, poisoning the catalyst and inhibiting its activity.

  • Purification Difficulties: The presence of sulfur-containing impurities can complicate purification, especially in chromatography, leading to overlapping peaks and co-elution with the desired product.

  • Product Instability: If the final product is sensitive to strong bases or nucleophiles, residual methanethiolate can cause degradation over time.

Troubleshooting Guide: Strategies for Removing Unreacted Methanethiolate

This section details various methods for methanethiolate removal, ranging from simple quenching to more advanced techniques. The choice of method will depend on the scale of your reaction, the stability of your product, and the nature of the solvent.

Method 1: Chemical Quenching

Quenching is often the simplest and most direct method to neutralize unreacted methanethiolate. This involves adding a reagent that will selectively react with the thiolate, converting it into a less reactive and more easily removable species.

Q2: Which quenching agent should I choose?

The ideal quenching agent should be inexpensive, readily available, and form a byproduct that is easily separated from the reaction mixture.

Quenching AgentReaction ProductSeparation MethodAdvantagesDisadvantages
Methyl Iodide (CH₃I) Dimethyl sulfide (CH₃SCH₃)Volatile, easily removed by evaporationHighly efficient and fast reaction.Methyl iodide is toxic and a regulated substance.
Benzyl Bromide (BnBr) Benzyl methyl sulfide (BnSCH₃)Extraction or chromatographyLess volatile and less toxic than methyl iodide.The byproduct is less volatile and may require chromatography for removal.
Aqueous Acids (e.g., 1M HCl) Methanethiol (CH₃SH)Gaseous, can be removed by purging with an inert gasInexpensive and effective.Methanethiol is a toxic, foul-smelling gas and requires proper ventilation and scrubbing. Your product must be stable to aqueous acidic conditions.
Oxidizing Agents (e.g., H₂O₂, Oxone®) Dimethyl disulfide (CH₃SSCH₃) or sulfonic acidsExtraction or chromatographyEffective for complete removal.Can potentially oxidize sensitive functional groups on your desired product.

Step-by-Step Protocol: Quenching with Methyl Iodide

  • Cool the Reaction Mixture: Before adding the quenching agent, cool your reaction mixture to 0 °C in an ice bath. This helps to control any potential exotherm from the quenching reaction.

  • Stoichiometry: Calculate the molar excess of unreacted methanethiolate. A 1.1 to 1.5 molar equivalent of methyl iodide is typically sufficient.

  • Addition: Add the methyl iodide dropwise to the stirred reaction mixture.

  • Reaction Time: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • Work-up: Proceed with your standard aqueous work-up. The resulting dimethyl sulfide is highly volatile and will likely be removed during solvent evaporation.

Quenching_Workflow cluster_quenching Quenching Protocol start Reaction Mixture (contains CH₃S⁻) cool Cool to 0 °C start->cool 1. add_quencher Add Quenching Agent (e.g., CH₃I) cool->add_quencher 2. react Stir for 1-2 hours add_quencher->react 3. workup Aqueous Work-up react->workup 4. end Product Mixture (Quenched) workup->end 5.

Caption: Workflow for chemical quenching of methanethiolate.

Method 2: Liquid-Liquid Extraction

If your product has favorable partitioning properties, liquid-liquid extraction can be an effective method to remove the more polar sodium methanethiolate.

Q3: What extraction conditions are most effective for removing methanethiolate?

A basic aqueous wash is typically employed to remove sodium methanethiolate.

Step-by-Step Protocol: Basic Aqueous Extraction

  • Solvent Choice: Ensure your product is soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Initial Wash: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will help to neutralize any acidic species and partition the sodium methanethiolate into the aqueous layer.

  • Brine Wash: Follow the bicarbonate wash with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and further remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Extraction_Decision_Tree start Is the product soluble in an immiscible organic solvent? yes_extraction Perform Liquid-Liquid Extraction start->yes_extraction Yes no_extraction Consider other methods (e.g., Chromatography, Distillation) start->no_extraction No wash_bicarb Wash with aq. NaHCO₃ yes_extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_concentrate Dry and Concentrate wash_brine->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Decision tree for using liquid-liquid extraction.

Method 3: Distillation

For volatile products, distillation can be an effective purification method, leaving the non-volatile sodium methanethiolate behind.

Q4: When is distillation a suitable method?

Distillation is ideal when your desired product has a significantly lower boiling point than other components in the reaction mixture and is thermally stable.

Considerations for Distillation:

  • Boiling Point Difference: A difference in boiling points of at least 25 °C is generally recommended for effective separation by simple distillation.

  • Thermal Stability: Ensure your product does not decompose at the temperatures required for distillation.

  • Vacuum Distillation: For high-boiling point products, vacuum distillation can be employed to lower the boiling point and prevent thermal degradation.

Advanced Troubleshooting

Q5: I've tried quenching and extraction, but I still see sulfur impurities in my NMR. What should I do?

If standard methods are insufficient, a more rigorous purification technique is necessary.

  • Chromatography: Flash column chromatography is a highly effective method for removing polar impurities like residual methanethiolate or its byproducts. A silica gel column with a non-polar eluent system will typically cause the polar sulfur-containing species to remain at the baseline while your less polar product elutes.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to exclude impurities. The impurities will ideally remain in the mother liquor.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • American Chemical Society. Organic Chemistry Resources. [Link]

Technical Support Center: Crystallization of Oily Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Phase Separation (Oiling Out) & Nucleation Failures in Thio-Organic Systems

Portal Overview

Welcome to the specialized support hub for organosulfur crystallization. This class of compounds—ranging from thioethers and sulfoxides to thiophenes—presents unique challenges due to the high polarizability of the sulfur atom and the conformational flexibility of C–S bonds. These physical properties often suppress rigid lattice formation, favoring amorphous "oiling out" (Liquid-Liquid Phase Separation or LLPS) over nucleation.

This guide is structured as a dynamic troubleshooting workflow. Navigate to the section matching your current observation.

Module 1: The "Oiling Out" Crisis (LLPS)

Symptom: As the solution cools, the clear liquid turns turbid, but instead of crystals, you see oily droplets forming on the glass or settling at the bottom.

The Mechanism

Oiling out occurs when the system enters a miscibility gap before it crosses the solubility curve. Thermodynamically, the energy barrier to form a second liquid phase (amorphous) is lower than the barrier to form a crystalline lattice. This is endemic in organosulfurs due to their low melting points and weak intermolecular hydrogen bonding.

Troubleshooting Workflow

Q1: Is the oiling out caused by impurities or thermodynamics?

  • Test: Isolate the oil. Run a quick NMR.

    • Result A (Impure): If the oil is >10% impurity (often disulfides in thiol chemistry), the impurity is acting as a solvent. Action: You must purify via chromatography first. Crystallization cannot fix gross contamination in this class.

    • Result B (Pure): The compound is chemically pure but physically stubborn. Action: Proceed to Protocol A .

Protocol A: The "fines Destruction" Temperature Cycle

Standard cooling traps the oil. You must cycle the temperature to force the oil to act as a nucleation site or redissolve it to control supersaturation.

Step-by-Step:

  • Dissolution: Heat the mixture until a clear monophasic solution is obtained (

    
    ).
    
  • Cool to Cloud Point: Lower temperature until the first onset of turbidity (oil droplets appear).

  • The "Oswald" Hold: Hold at this temperature for 30 minutes. Allow droplets to coalesce.

  • Re-heat (Critical Step): Raise the temperature by 3–5°C.

    • Why? This dissolves the smallest metastable oil droplets (which have high surface energy) while leaving larger aggregates that can serve as "pseudo-seeds."

  • Slow Cool: Ramp down at 0.1°C/min. The surviving aggregates often convert to crystalline nuclei rather than returning to the oil phase.

Visual Logic: Oiling Out Decision Tree

OilingOutWorkflow Start Observation: Solution turns cloudy/oily CheckPurity Step 1: Check Purity (NMR/HPLC) Start->CheckPurity IsImpure Is it >5% Impure? CheckPurity->IsImpure Purify Action: Flash Chromatography (Remove Disulfides/Byproducts) IsImpure->Purify Yes Thermodynamic Diagnosis: Stable LLPS (Miscibility Gap) IsImpure->Thermodynamic No (It is pure) ProtocolChoice Select Strategy Thermodynamic->ProtocolChoice TempCycle Strategy A: Temp Cycling (See Protocol A) ProtocolChoice->TempCycle Standard Seeding Strategy B: Seeding at MSZW (Add seeds to clear solution) ProtocolChoice->Seeding If seeds available Surfactant Strategy C: Add Surfactant (Tween 80/HPMC) ProtocolChoice->Surfactant Persistent emulsion

Caption: Decision matrix for diagnosing and treating Liquid-Liquid Phase Separation (LLPS) in organosulfur compounds.

Module 2: Nucleation Architectures

Symptom: The solution remains clear and viscous (gum-like) even at -20°C. No oiling, but no crystals.

Q2: How do I induce the first crystal (Nucleation) in a "lazy" sulfur system? Sulfur compounds often lack strong hydrogen bond donors (unlike alcohols or amides), making self-assembly difficult. You must provide a template.

Protocol B: Polymer-Induced Heteronucleation (PIHn)

Recent research demonstrates that insoluble polymers with specific functional groups can lower the nucleation energy barrier by mimicking the crystal surface.

  • Preparation: Add 1–5 mg of insoluble polymer beads to your clear supersaturated solution.

  • Selection Guide:

    • For Thioethers/Sulfides: Use Polystyrene-co-divinylbenzene (provides aromatic stacking surfaces).

    • For Sulfoxides/Sulfones: Use Crosslinked Polyvinylpyrrolidone (PVP) (provides polar acceptors).

  • Incubation: Agitate gently. The polymer surface concentrates the solute via adsorption, creating a local zone of hyper-supersaturation that triggers nucleation.

  • Harvest: Once crystals grow on the beads, remove a crystal to use as a seed in a clean batch (without polymer).

Protocol C: The "Cold Scratch" Technique
  • Cool the solution to

    
    .
    
  • Dip a glass rod into the solution.

  • Pull it out and let the solvent evaporate on the rod completely until a white film forms (amorphous solid).

  • Re-insert the rod. The amorphous solid on the rod often undergoes a phase transition to crystalline upon contact with the solvent, acting as a seed.

Module 3: Solvent Selection & Stability

Q3: Which solvent system favors sulfur packing? Avoid "too good" solvents (chlorinated solvents often dissolve organosulfurs too well) and "too poor" solvents (causing immediate oiling).

Solvent Selection Table for Organosulfurs

Solvent ClassExamplesSuitabilityNotes
Aromatic Toluene, XyleneHigh

-

interactions stabilize aromatic sulfur compounds (thiophenes). Less disorder than benzene.
Esters Ethyl Acetate, IPMMedium Good general purpose. often yields polymorphs different from alcohols.
Alcohols MeOH, IPALow/Risk Often causes oiling out in lipophilic sulfur compounds due to polarity mismatch.
Anti-Solvents Hexane, PentaneHigh Use for "layering" diffusion methods.

Q4: My crystals are turning yellow. What is happening? Diagnosis: Oxidation.

  • Thiols (

    
    ):  Rapidly oxidize to disulfides (
    
    
    
    ) in air, especially in basic solutions. Disulfides are often yellow oils.
  • Sulfides (

    
    ):  Oxidize to sulfoxides (
    
    
    
    ).

Preventative Protocol:

  • Degas Solvents: Sparge all crystallization solvents with Nitrogen or Argon for 15 mins prior to use.

  • Add Antioxidants: For extremely sensitive thiols, add 0.1% Ascorbic Acid or BHT to the mother liquor (if they can be washed off later).

  • Darkness: Sulfur bonds can be photosensitive. Wrap the crystallization flask in foil.

Module 4: Advanced Experimental Workflow

Below is the comprehensive workflow for a difficult organosulfur target, integrating the strategies above.

CrystallizationWorkflow Input Crude Oily Organosulfur SolventScreen Solvent Screen (Focus: Toluene/EtOAc) Input->SolventScreen Dissolve Dissolve @ High T (Inert Atmosphere) SolventScreen->Dissolve Cooling Slow Cool to Metastable Zone Dissolve->Cooling Check Check State Cooling->Check Oiling Oiling Out? Check->Oiling Seed Add Seeds (0.5 wt%) Oiling->Seed No (Clear) Cycle Temp Cycle (Protocol A) Oiling->Cycle Yes (LLPS) Harvest Harvest & Wash (Cold Anti-solvent) Seed->Harvest Cycle->Cooling Retry

Caption: Integrated workflow for processing difficult organosulfur compounds from crude oil to crystalline solid.

References

  • Veesler, S. (2025). Oiling Out in Crystallization: Detect and Prevent Liquid-Liquid Phase Separation. Mettler Toledo Technical Resources. Link

  • Price, C. P., et al. (2014). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. Journal of the American Chemical Society. Link

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • University of Fribourg. (2024). Guide for Crystallization: Solvents and Techniques. Department of Chemistry. Link

  • BenchChem. (2025).[1] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Link

Sources

troubleshooting low yields in S-methylation of thiols

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as an interactive Technical Support Center. It bypasses generic advice to address the specific mechanistic failures that cause low yields in S-methylation.

Current Status: Online | Topic: Troubleshooting Low Yields & Side Reactions Assigned Specialist: Senior Application Scientist

Introduction: Why is this "Simple" Reaction Failing?

S-methylation should be straightforward (


). However, sulfur’s high nucleophilicity is a double-edged sword. It reacts with oxygen to form disulfides (

) just as easily as it reacts with methyl donors. Furthermore, the product (

) remains nucleophilic, leading to over-alkylation (sulfonium salts).

Use this guide to diagnose your specific failure mode and implement the corrective protocol.

Part 1: Diagnostic & Troubleshooting Modules

Issue 1: "My starting material is gone, but I isolated a dimer."

Diagnosis: Oxidative Coupling (Disulfide Formation) This is the most common cause of low yield. Thiols oxidize to disulfides in the presence of trace oxygen, especially under basic conditions.

  • The Mechanism: Base promotes the formation of thiolate (

    
    ). In the presence of 
    
    
    
    , two thiolates couple via a radical mechanism to form
    
    
    .
  • The Fix:

    • Degas Solvents: Sparging with

      
       or Argon for 15 minutes is mandatory, not optional.
      
    • Inert Atmosphere: Run the reaction under a positive pressure of inert gas.

    • The "Rescue" Protocol: If your starting material is already a disulfide, you must reduce it before alkylation.

CRITICAL WARNING: Do not add reducing agents like TCEP or Phosphines directly to the alkylation mixture containing Methyl Iodide. Phosphines are potent nucleophiles and will react with MeI to form phosphonium salts, killing your reagents.

  • Correct Workflow: Reduce (DTT/TCEP)

    
     Acidify/Extract 
    
    
    
    Alkylate.
Issue 2: "I see a new, very polar spot on TLC/LCMS."

Diagnosis: Over-Alkylation (Sulfonium Salt Formation) The thioether product (


) still has two lone pairs. If excess methyl donor is present, it attacks again to form the sulfonium salt (

).
  • The Fix:

    • Stoichiometry Control: Use a slight deficit of the alkylating agent (0.95 equiv) rather than an excess.

    • Temperature: Conduct the addition at

      
      C. Sulfonium formation has a higher activation energy than the initial methylation.
      
    • Order of Addition: Add the methyl donor slowly to the thiol/base mixture. Never add the thiol to a pool of methyl donor.

Issue 3: "Reaction is sluggish or incomplete."

Diagnosis: pKa Mismatch or Steric Hindrance Not all thiols are equal. Aromatic thiols (thiophenols) are more acidic but less nucleophilic than aliphatic thiols.

  • pKa Reference Data:

    • Aryl Thiols (Thiophenol): pKa

      
       6–7 (Easy to deprotonate, requires weaker base).
      
    • Alkyl Thiols (Cysteine/Ethanethiol): pKa

      
       8.5–10 (Harder to deprotonate, requires stronger base).
      
  • The Fix:

    • For Aryl Thiols: Use

      
       or 
      
      
      
      in Acetone or DMF.
    • For Alkyl Thiols: Use NaH (in THF) or DBU (in MeCN) to ensure complete deprotonation.

    • Solvent Switch: Switch from protic solvents (MeOH) to polar aprotic (DMF, DMSO). Protic solvents solvate the thiolate anion, reducing its nucleophilicity (the "Cage Effect").

Part 2: Visualizing the Competitive Landscape

The following diagram maps the kinetic competition occurring in your flask. Your goal is to maximize the Blue Path and suppress the Red Paths .

G Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Base (-H⁺) Product R-S-Me (Thioether) Thiolate->Product Me-X (Methylation) Disulfide R-S-S-R (Disulfide) Thiolate->Disulfide Oxidation (O₂) [AVOID] Sulfonium R-S⁺(Me)₂ (Sulfonium Salt) Product->Sulfonium Excess Me-X (Over-alkylation)

Figure 1: Reaction pathway competition. Success depends on promoting the Green path while blocking Red paths via inert atmosphere (Disulfide) and stoichiometry control (Sulfonium).

Part 3: Verified Protocols

Protocol A: The "Gold Standard" (Methyl Iodide)

Best for: High value substrates, difficult substrates, small scale.

Reagents:

  • Substrate (1.0 equiv)

  • Methyl Iodide (MeI) (0.95 - 1.0 equiv) (Toxic! Use Fume Hood)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: DMF (Anhydrous, Degassed)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     flow.
    
  • Dissolution: Add Substrate and

    
     to the flask. Add DMF via syringe. Stir for 10 min to ensure deprotonation (solution often turns yellow).
    
  • Addition: Cool the mixture to

    
    C in an ice bath.
    
  • Methylation: Add MeI dropwise via syringe. Do not dump it in.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS after 30 mins.

    • Note: If reaction stalls, add 0.1 equiv more MeI.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x Brine. Dry over

    
    .
    
Protocol B: The "Green" Alternative (Dimethyl Carbonate)

Best for: Large scale, avoiding toxicity, "Green Chemistry" requirements. Note: DMC is a weak electrophile at low temps. This reaction requires heat.

Reagents:

  • Substrate (1.0 equiv)

  • Dimethyl Carbonate (DMC) (Solvent & Reagent excess)

  • Catalyst: DBU (1.0 equiv) or DABCO

Step-by-Step:

  • Setup: Use a pressure tube or reflux condenser.

  • Mix: Dissolve substrate and DBU in DMC.

  • Heat: Heat to reflux (

    
    C).
    
    • Mechanism:[1][2][3][4] At

      
      C, DMC acts as a methylating agent (
      
      
      
      mechanism). Below this temp, it may only methoxycarbonylate (
      
      
      ).
  • Monitor: Reaction is slower than MeI (usually 2–12 hours).

  • Workup: Evaporate excess DMC (it is volatile). Partition residue between water and EtOAc.

Part 4: Decision Matrix for Conditions

Use this logic flow to select the correct solvent and base system for your specific substrate.

DecisionTree Start Select Substrate Type Aromatic Aromatic Thiol (pKa 6-7) Start->Aromatic Aliphatic Aliphatic Thiol (pKa 8-10) Start->Aliphatic AromaticAction Use Weak Base (K₂CO₃ or NaHCO₃) Solvent: Acetone/DMF Aromatic->AromaticAction GreenCheck Is Toxicity a Concern? Aliphatic->GreenCheck AliphaticAction Use Strong Base (NaH, DBU, Cs₂CO₃) Solvent: DMF/THF GreenYes Use Protocol B (DMC + DBU @ 90°C) GreenCheck->GreenYes Yes GreenNo Use Protocol A (MeI @ 0°C) GreenCheck->GreenNo No

Figure 2: Logic flow for selecting reagents based on substrate acidity and safety constraints.

References

  • Mechanism of DMC Methylation: Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ACS Sustainable Chemistry & Engineering.

  • TCEP/Maleimide Incompatibility (Analogous to MeI): Hennecke, G., et al. (2015). Characterization of Reactions between Water-Soluble Trialkylphosphines and Thiol Alkylating Reagents. Bioconjugate Chemistry.[5]

  • pKa of Thiols: Silva, P. J. (2022). Theoretical modeling of pKa's of thiol compounds in aqueous solution. Royal Society of Chemistry Advances.

  • General S-Methylation Reviews: Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research.[6]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1,2,3,4,5-pentakis(methylsulfanyl)benzene

[1]

Executive Summary & Structural Context

Molecule: 1,2,3,4,5-Pentakis(methylsulfanyl)benzene (also known as pentakis(methylthio)benzene). Formula: C₁₁H₁₄S₅ Molecular Weight: 306.56 g/mol Key Feature: Steric crowding and "molecular gearing."

This molecule represents a "defective" molecular gear. Unlike its fully substituted analog, hexakis(methylsulfanyl)benzene , which acts as a complete bevel gear with correlated rotation of six SMe groups, the pentakis derivative introduces a "missing tooth" (the C-H bond). This break in symmetry creates a unique NMR signature that is critical for studying correlated internal rotation and steric inhibition of resonance.

Structural Symmetry (Point Group )

The molecule possesses a plane of symmetry passing through the C1-C4 axis (if numbering starts at the unique SMe) or, more accurately, through the C6-H bond and the C3-SMe bond.

  • Plane of Symmetry: Passes through C3 and C6.

  • Unique Atoms: H at C6; SMe at C3.

  • Equivalent Pairs: SMe at C2/C4; SMe at C1/C5.

Experimental Protocol: Synthesis & Sample Preparation

Synthesis Pathway

The most robust synthesis involves nucleophilic aromatic substitution (

Reagents:

  • Pentachlorobenzene

  • Sodium thiomethoxide (NaSMe)

  • Solvent: HMPA or DMF (high boiling, polar aprotic to facilitate

    
    )
    

Procedure:

  • Dissolution: Dissolve pentachlorobenzene in dry HMPA under inert atmosphere (

    
    ).
    
  • Addition: Add excess NaSMe (5.5 - 6.0 equivalents).

  • Heating: Heat to 100–120°C for 12–24 hours. The steric bulk requires thermal energy to drive the substitution of all five chlorides.

  • Workup: Pour into ice water. The product precipitates as a solid.

  • Purification: Recrystallize from ethanol or benzene/hexane mixtures.

NMR Sample Preparation[1][2][3][4]
  • Solvent:

    
     (Chloroform-d) is standard. For dynamic NMR studies (variable temperature), 
    
    
    (low temp) or
    
    
    / Toluene-
    
    
    (high temp) are preferred.
  • Concentration: ~10-20 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

1H NMR Spectral Analysis

Predicted Spectral Features

Due to the

threeone
Signal TypeIntegrationMultiplicityApprox. Shift (

, ppm)
Assignment
Aromatic 1HSinglet (s)7.10 – 7.40H-6 (The "missing tooth")
Methyl A 3HSinglet (s)2.40 – 2.60SMe at C3 (Para to H)
Methyl B 6HSinglet (s)2.40 – 2.60SMe at C2, C4 (Meta to H)
Methyl C 6HSinglet (s)2.40 – 2.60SMe at C1, C5 (Ortho to H)

> Note: The methyl signals will appear as three closely spaced singlets. The exact ordering depends on solvent and concentration, but the 1:2:2 intensity ratio is diagnostic.

Dynamic NMR & Conformational Gearing

The bulky SMe groups cannot rotate freely past each other. They adopt an "up-down" alternating conformation to minimize steric clash.

  • At Room Temperature: Rotation is often fast on the NMR timescale, leading to sharp, averaged singlets.

  • At Low Temperature: The "gearing" motion freezes. The symmetry may break further if the molecule locks into a conformation where the "up-down" pattern is static, potentially splitting the methyl signals further or broadening them significantly.

Visualization of Assignments

The following diagram illustrates the symmetry and proton environments.

GFig 1. Symmetry and Proton Environments of 1,2,3,4,5-Pentakis(methylsulfanyl)benzenecluster_symmetryPlane of Symmetry (Cs)CoreBenzene Ring(C6 Core)H6H-6(Unique Aromatic Proton)~7.2 ppmCore->H6Pos 6SMe3SMe-3(Unique Methyl)Integration: 3HCore->SMe3Pos 3 (Para to H)SMe24SMe-2 & SMe-4(Equivalent Pair)Integration: 6HCore->SMe24Pos 2, 4 (Meta to H)SMe15SMe-1 & SMe-5(Equivalent Pair)Integration: 6HCore->SMe15Pos 1, 5 (Ortho to H)

Caption: The plane of symmetry passes through H-6 and SMe-3, rendering the C2/C4 and C1/C5 pairs equivalent.

Comparative Analysis: Alternatives

To validate the identity of 1,2,3,4,5-pentakis(methylsulfanyl)benzene, it is essential to compare it with its fully substituted and less substituted analogs.

Alternative 1: Hexakis(methylsulfanyl)benzene (The "Full Gear")
  • Structure: C₆(SMe)₆. All six positions are substituted.

  • Symmetry: High symmetry (

    
     or 
    
    
    depending on time-averaging).
  • 1H NMR Spectrum:

    • Signals: Shows a single singlet for all 18 methyl protons.

    • Shift:

      
       (
      
      
      ).[1]
    • Differentiation: The pentakis compound is easily distinguished by the presence of the aromatic proton (H6) and the splitting of the methyl signal into three distinct peaks.

Alternative 2: 1,3,5-Tris(methylsulfanyl)benzene
  • Structure: C₆H₃(SMe)₃. Substituted at 1, 3, 5.

  • Symmetry:

    
    .
    
  • 1H NMR Spectrum:

    • Aromatic: Singlet at

      
       (3H).
      
    • Methyl: Singlet at

      
       (9H).
      
    • Differentiation: Integration ratio of Aromatic:Methyl is 1:3 (3H:9H). Pentakis is 1:15.

Summary Comparison Table
FeaturePentakis(methylsulfanyl)benzene Hexakis(methylsulfanyl)benzene 1,3,5-Tris(methylsulfanyl)benzene
Formula



Symmetry Low (

)
High (

/

)
High (

)
Aromatic Signals 1 Singlet (1H) None1 Singlet (3H)
Methyl Signals 3 Singlets (3:6:6 ratio) 1 Singlet (18H)1 Singlet (9H)
Key Shift (

)
Me: ~2.4–2.6 (split)Ar: ~7.2Me: 2.51 (singlet)Me: ~2.48Ar: ~7.0
Dynamic Behavior Partial Gearing ("Missing Tooth")Correlated Gearing (Full)Free Rotation (Low Barrier)

Mechanistic Insight: The "Missing Tooth" Effect

The "missing tooth" (the proton at C6) breaks the gearing sequence. In the hexakis compound, the SMe groups must rotate in a correlated

This relaxation often results in:

  • Lower Rotational Barriers: The SMe groups at C1 and C5 can rotate more freely than in the hexakis analog.

  • Chemical Shift Anisotropy: The magnetic environment at C1/C5 is significantly different from C2/C4, leading to the distinct chemical shifts observed in the NMR.

GearFig 2. Steric Gearing vs. ReliefHexakisHexakis(Full Gear)High StrainCorrelatedPentakisPentakis(Missing Tooth)Strain Reliefat H-6Hexakis->Pentakis Remove 1 SMe Replace with HEffectResult: Symmetry BreakingDistinct NMR Signals for Ortho/Meta/Para MethylsPentakis->Effect NMR Consequence

Caption: Replacing one SMe group with H breaks the correlated "gear" motion, creating distinct magnetic environments.

References

  • Lumbroso, H., Curé, J., & Evers, M. (1986). Conformational analysis of poly(methylsulfanyl)benzenes. Zeitschrift für Naturforschung A, 41(10), 1250-1257.

  • Feixas, F., et al. (2018).[2] Double aromaticity arising from σ- and π-rings.[2][3][4] Communications Chemistry, 1,[2][5] 60. (Discusses the hexakis analog and its oxidation). [2]

  • Kobayashi, K., et al. (1998).[1] The Pummerer-type rearrangement of monooxide of hexakis(methylthio)benzene.[2][3] Chemistry Letters, 27(6), 515-516. (Provides spectral data for the hexakis analog).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[6] Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residuals).

Steric Cliff: A Comparative Technical Guide to Penta- vs. Hexa-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary – The "Minus-One" Effect

In the design of molecular rotors, organic electronics, and atropisomeric drugs, the transition from penta- to hexa-substitution on a benzene core represents a steric cliff . While penta-substituted benzenes retain a single C-H "relief valve" that permits in-plane structural relaxation, hexa-substituted benzenes (HSBs) are sterically locked systems.[1][2]

This guide objectively compares these two classes, demonstrating that the addition of the sixth substituent is not merely additive but transformational. It forces a transition from a distorted planar topology to a correlated "propeller" geometry, fundamentally altering reactivity, solubility, and rotational dynamics.

Part 2: Structural Dynamics & The "Gear Effect"

The defining difference between these systems is the Degree of Freedom (DoF) available for conformational relaxation.

Hexa-Substituted Benzenes: The Locked Propeller

In Hexaphenylbenzene (HPB), the steric crowding is isotropic. To avoid van der Waals violations, the peripheral phenyl rings must rotate out of the plane of the central ring, adopting a propeller conformation .

  • Twist Angle: Peripheral rings are twisted approximately 65°–79° relative to the central core.

  • The Gear Effect: The rotation of one ring is sterically coupled to its neighbors. Like mechanical gears, they cannot rotate independently; they must corotate (disrotatory or conrotatory motion), creating high rotational barriers.

Penta-Substituted Benzenes: The Relief Valve

Pentaphenylbenzene (PPB) breaks this symmetry.[1][2] The presence of a single hydrogen atom at the ortho positions relative to the C1/C5 substituents creates a "relief valve."

  • Structural Relaxation: The central benzene ring flattens at the C-H position.

  • Twist Angle Asymmetry: Phenyls ortho and meta to the hydrogen relax to dihedral angles of ~57° , while the para phenyl remains highly twisted at ~73° .[3]

Data Comparison: Structural Parameters
FeaturePentaphenylbenzene (PPB)Hexaphenylbenzene (HPB)Impact
Geometry Distorted Planar / Asymmetric

(approx) Propeller
HPB forms chiral helices; PPB is achiral.[1][2]
Avg. Twist Angle ~57° (ortho/meta), 73° (para)~65°–79° (Uniform)HPB has reduced

-conjugation vs. PPB.[1][2]
Central Ring Flattened at C-H (

distortion)
Chair/Boat distortionHPB core is less aromatic due to strain.[2]
Rotational Barrier Moderate (Independent rotation possible)High (>20 kcal/mol, Correlated)HPB supports stable atropisomerism.[2]

Analyst Note: The ~10° difference in twist angle between PPB and HPB significantly affects electronic coupling. HPB is often less conductive in single-molecule junctions due to this orthogonality.[1][2]

Part 3: Reactivity Profiles & Synthesis[2]

The steric crowding in HSBs shuts down standard electrophilic aromatic substitution (


) pathways, necessitating "bottom-up" construction or high-energy cycloadditions.[1][2]
Synthesis Pathways[1][2][4][5]
  • Hexa-Substitution: "Programmed" synthesis (adding different groups 1-by-1) is notoriously difficult.[1][2] The standard industrial route is Cyclotrimerization of diarylacetylenes or Diels-Alder cycloaddition of tetraphenylcyclopentadienone with diphenylacetylene at extreme temperatures (>300°C).[1][2]

  • Penta-Substitution: The C-H bond allows for late-stage functionalization, though it is sluggish.[1][2]

Case Study: Birch Reduction Divergence

The structural constraint dictates the reaction pathway.

  • HPB: Under Birch conditions, it yields all-cis-hexaphenylcyclohexane .[1][2][4] The steric pressure forces the substituents to splay outward, but the ring integrity is maintained.

  • PPB: The lack of the sixth substituent alters the electronics enough that the reduction triggers a skeletal rearrangement, yielding 2,3,5,6-tetraphenyl-1,1'-bicyclohexylidene .

Visualization: The Steric Locking Mechanism

StericLocking cluster_0 Penta-Substituted (Relief) cluster_1 Hexa-Substituted (Locked) Penta Pentaphenylbenzene (1 x C-H Bond) Relax In-Plane Relaxation (Twist ~57°) Penta->Relax Steric Relief Indep Independent Rotation Possible Relax->Indep Gear Correlated 'Gear' Motion (High Barrier) Indep->Gear Steric Cliff Transition Hexa Hexaphenylbenzene (Fully Substituted) Propeller Propeller Deformation (Twist ~75°) Hexa->Propeller Steric Clash Propeller->Gear Locking

Figure 1: Logical flow demonstrating how the 6th substituent forces a transition from independent rotation to correlated "gear" mechanics.

Part 4: Experimental Protocols

Protocol A: Synthesis of Hexaphenylbenzene (Diels-Alder Route)

Target: Accessing the sterically locked core.[1][2]

Reagents: Tetraphenylcyclopentadienone (Cyclone), Diphenylacetylene, Benzophenone (solvent).[5] Equipment: High-temperature heating mantle, air condenser.[1][2]

  • Stoichiometry: Combine Cyclone (10.0 mmol) and Diphenylacetylene (12.0 mmol, slight excess) in a round-bottom flask.

  • Solvent: Add 10g of solid Benzophenone. Note: Benzophenone is used because its boiling point (305°C) allows the reaction to overcome the high activation energy of the steric crowding.

  • Reaction: Heat the mixture to reflux (~300°C) for 2–4 hours. The deep purple color of the Cyclone will fade to a brown/orange, indicating consumption of the diene and extrusion of CO gas.

  • Workup: Cool to ~100°C. Add toluene (20 mL) to keep the benzophenone in solution, then add ethanol (50 mL) to precipitate the product.

  • Purification: Filter the off-white precipitate. Recrystallize from Diphenyl ether or 1,2-dichlorobenzene.[1][2]

  • Validation:

    • MP: >450°C (The high melting point confirms the rigid, symmetric packing).

    • Solubility Test: Insoluble in EtOH/Hexane; sparingly soluble in CHCl3.[2]

Protocol B: Assessing Rotational Barriers (Variable Temp NMR)

Target: Quantifying the "Gear Effect".

  • Sample Prep: Dissolve 5 mg of the substituted benzene (e.g., Hexakis(m-methylphenyl)benzene) in 0.6 mL deuterated 1,1,2,2-tetrachloroethane (

    
    ). Note: High BP solvent is required.[1]
    
  • Acquisition: Acquire

    
     NMR spectra at 25°C. Note the broadening of ortho or meta methyl signals due to slow exchange.
    
  • Heating: Increment temperature by 10°C up to 140°C.

  • Coalescence: Identify the coalescence temperature (

    
    ) where split peaks merge.
    
  • Calculation: Use the Gutowsky-Holm equation to calculate

    
    :
    
    
    
    
    Where
    
    
    is the peak separation in Hz at the slow exchange limit.

Part 5: References

  • Suzuki, S., et al. (2015). Synthesis and characterization of hexaarylbenzenes with five or six different substituents enabled by programmed synthesis. Nature Chemistry.[2]

  • Grealis, J. P., et al. (2008). Birch reduction of hexaphenyl- and pentaphenylbenzene...[4] Cannizzaro's conundrum revisited. Chemistry – A European Journal.[2]

  • McGlinchey, M. J., et al. (2013). Organic and organometallic derivatives of pentaphenylbenzene... correlation of peripheral phenyl ring orientations. Canadian Journal of Chemistry. [2]

  • Wudarczyk, J., et al. (2016). Hexasubstituted Benzenes with Ultrastrong Dipole Moments.[6] Angewandte Chemie International Edition.[2][6] [2]

  • Geng, Y., et al. (2001). Star-like substituted hexaarylbenzenes: Synthesis and mesomorphic properties.[2] Journal of Materials Chemistry.

Sources

Mass Spectrometry Fragmentation Patterns of Polysulfurated Benzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The analysis of polysulfurated benzenes—compounds featuring a benzene core substituted with multiple sulfur moieties (e.g., thiols, thioethers, disulfides)—presents unique challenges in mass spectrometry. Unlike their oxygenated analogs, these compounds exhibit distinct isotopic signatures (


S) and labile C–S bonds that dictate specific fragmentation pathways. This guide compares the performance of Electron Ionization (EI)  against Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) , providing researchers with the mechanistic insights necessary for structural elucidation in drug development and materials science.

Part 1: The Isotopic Signature (The Sulfur Advantage)

Before analyzing fragmentation, the presence of polysulfurated species is validated through isotopic pattern analysis. Sulfur possesses a stable heavy isotope,


S, with a natural abundance of ~4.21% relative to 

S.
  • Diagnostic Value: In polysulfurated benzenes, the multiplicity of sulfur atoms amplifies the A+2 isotopic peak intensity.

  • Calculation: For a molecule with

    
     sulfur atoms, the approximate intensity of the 
    
    
    
    peak relative to the molecular ion
    
    
    is
    
    
    .
    • Example: Hexakis(phenylthio)benzene (

      
      ) will show an 
      
      
      
      peak at
      
      
      intensity of the base peak, a definitive fingerprint distinguishing it from hydrocarbon or oxygenated impurities.

Part 2: Comparative Analysis – EI vs. ESI-CID

This section compares the two primary "products" (ionization methodologies) used to generate fragmentation patterns for these compounds.

Comparison Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI-CID)
Ion Type Radical Cation (

)
Even-Electron Protonated (

)
Energy Regime Hard (~70 eV)Soft (Tunable collision energy)
Primary Fragmentation C–S Bond Homolysis, CS ExtrusionNeutral Loss (

, thiols), Charge-Remote
Structural Insight High (Fingerprint identification)Moderate (Molecular weight confirmation)
Suitability Best for volatile thioethers/thiolsBest for polar/ionic sulfur species
Library Match NIST/Wiley CompatibleLimited Library Support
Electron Ionization (EI) Performance

EI is the gold standard for structural elucidation of neutral polysulfurated benzenes. The high-energy impact (70 eV) induces extensive fragmentation, revealing the core connectivity.

  • Mechanism: The removal of a non-bonding electron from sulfur generates a radical cation.

  • Key Pattern: The C–S bond (bond energy ~65 kcal/mol) is significantly weaker than the C–O bond (~85 kcal/mol), leading to preferential cleavage at the sulfur bridge.

  • Drawback: For highly substituted species like hexakis(phenylthio)benzene, the molecular ion (

    
    ) may be weak or absent due to steric relief fragmentation.
    
ESI-CID Performance

ESI is preferred when analyzing high-molecular-weight polysulfurated oligomers or thermally labile species.

  • Mechanism: Soft ionization yields

    
    . Fragmentation is only induced post-source via collision with inert gas (Argon/Nitrogen).
    
  • Key Pattern: Dominant neutral losses (e.g., loss of neutral benzenethiol

    
    ) rather than radical cleavage.
    
  • Drawback: S-alkyl and S-aryl ethers have low proton affinity compared to amines, often requiring high concentrations or silver (

    
    ) doping to facilitate ionization.
    

Part 3: Mechanistic Fragmentation Pathways

Understanding the causality of bond breaking is essential for interpreting spectra.

Pathway A: Carbon-Sulfur Cleavage (EI Dominant)

The most common pathway involves the homolytic cleavage of the C–S bond.

  • Ionization:

    
    
    
  • 
    -Cleavage:  Formation of the phenylthiyl ion (
    
    
    
    , m/z 109) or the tropylium-like sulfur cation.
  • CS Extrusion: A rearrangement specific to aromatic sulfur compounds involves the expulsion of neutral carbon monosulfide (CS, 44 Da), resulting in ring contraction.

Pathway B: The "Ortho Effect" and Rearrangement

In polysulfurated benzenes (e.g., 1,2-bis(phenylthio)benzene), steric crowding and proximity allow for unique rearrangements.

  • Mechanism: An ortho-sulfur substituent can attack the radical site generated by a neighbor, leading to cyclization (e.g., formation of thianthrene-like cation structures) followed by secondary fragmentation.

Pathway C: Steric Relief in Hexasubstituted Benzenes

For sterically crowded molecules like Hexakis(phenylthio)benzene (HPTB) :

  • The molecular ion is destabilized by the repulsion between the six bulky phenylthio groups.

  • Primary Loss: Rapid loss of a phenylthiyl radical (

    
    ) to relieve strain, yielding a stable pentasubstituted cation.
    

Part 4: Visualization of Signaling Pathways

Diagram 1: Fragmentation Mechanism of Diphenyl Sulfide (Model System)

This diagram illustrates the radical cation pathway typical of EI-MS for sulfur-bridged aromatics.

G Start Diphenyl Sulfide [C6H5-S-C6H5] M_Ion Molecular Ion (M+.) m/z 186 Start->M_Ion EI (70 eV) Frag1 Phenylthiyl Cation [C6H5S]+ m/z 109 M_Ion->Frag1 - C6H5 (Phenyl Radical) Frag2 Phenyl Cation [C6H5]+ m/z 77 M_Ion->Frag2 - C6H5S (Thiyl Radical) Rearrange CS Extrusion (Rearrangement) Frag1->Rearrange Metastable Cyclic Cyclopentadienyl Cation [C5H5]+ m/z 65 Frag2->Cyclic - C2H2 (Acetylene) Rearrange->Cyclic - CS (44 Da)

Caption: Figure 1. EI-MS fragmentation pathway of Diphenyl Sulfide, showing characteristic C-S cleavage and CS extrusion.

Diagram 2: Experimental Workflow for Polysulfurated Benzene Analysis

Workflow Sample Sample Prep (DCM/Methanol) Check Solubility Check (Sulfur compounds hydrophobic) Sample->Check IonSelect Ionization Selection Check->IonSelect EI_Path EI-GC/MS (Volatile/Stable) IonSelect->EI_Path Low MW (<500) ESI_Path ESI-LC/MS (Labile/Complex) IonSelect->ESI_Path High MW (>500) Data Data Analysis EI_Path->Data ESI_Path->Data Iso Isotope Pattern (Check M+2) Data->Iso Frag Frag Map (CS Loss) Data->Frag

Caption: Figure 2. Decision matrix and workflow for the mass spectrometric analysis of sulfur-rich aromatics.

Part 5: Experimental Protocols

Protocol A: GC-EI-MS for Volatile Thioethers

Objective: Obtain structural fingerprints for library matching.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM). Note: Avoid protic solvents like methanol if transesterification/solvolysis is a risk, though rare for thioethers.

  • Inlet Parameters: Split injection (20:1) at 250°C. High temperature is required to volatilize polysulfurated species, but ensure

    
     to prevent thermal degradation (disulfide bond homolysis).
    
  • MS Source: Electron Ionization at 70 eV. Source temperature: 230°C.

  • Scan Range: 40–800 m/z.

  • Data Validation: Check for the loss of 33 Da (

    
    ), 44 Da (
    
    
    
    ), and 77 Da (
    
    
    ).
Protocol B: ESI-MS/MS for Complex Polysulfides

Objective: Determine molecular weight and confirm sulfur count via isotopes.

  • Sample Preparation: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Tip: If signal is low (common for thioethers), add 10 µM Silver Nitrate (

      
      ). Sulfur binds strongly to Ag, forming 
      
      
      
      adducts.
  • Infusion: Direct infusion at 5 µL/min.

  • MS Settings: Positive mode. Capillary voltage 3.5 kV.

  • Fragmentation (CID): Ramp collision energy from 10 to 50 eV.

    • Observation: Look for neutral loss of the side chain (e.g.,

      
      ).
      

Part 6: Representative Data Comparison

Table 1: Relative Abundance of Key Fragments (Diphenyl Sulfide Model)

Fragment Ion (m/z)AssignmentEI Intensity (%)ESI-CID Intensity (%)Notes
186

/

100 (Base)95EI gives strong parent; ESI gives protonated parent.
188 Isotope

~9.0~9.0Diagnostic for 1 Sulfur atom (

).
153

15< 5Radical loss, rare in ESI (even-electron rule).
109

4520Phenylthiyl cation.
77

6010Phenyl cation; requires high energy.
65

300Result of CS extrusion (rearrangement).

Note: Data is representative of typical trends observed in sulfur-aromatic mass spectrometry.

References

  • NIST Mass Spectrometry Data Center. "Benzene, (methylthio)- Mass Spectrum." National Institute of Standards and Technology (NIST). [Link]

  • Doc Brown's Chemistry. "Mass spectrum of benzene and fragmentation patterns." [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

  • MetwareBio. "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI." [Link]

A Researcher's Guide to Identifying the Methylsulfanyl Functional Group using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical sciences, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the vibrational modes of molecules. This guide provides an in-depth analysis of the characteristic IR absorption bands of the methylsulfanyl (-SCH₃) functional group. We will delve into the nuances of its spectral signature, compare it with structurally similar groups, and provide a robust experimental protocol to ensure high-quality data acquisition.

The Significance of the Methylsulfanyl Group

The methylsulfanyl group, a simple thioether, is a common structural motif in a wide array of molecules, from pharmaceuticals and agrochemicals to natural products and materials. Its presence can significantly influence a molecule's biological activity, polarity, and metabolic stability. Therefore, its unambiguous identification is a critical step in chemical synthesis and characterization.

Decoding the Vibrational Signature of the Methylsulfanyl Group

The infrared spectrum of a compound containing a methylsulfanyl group is characterized by a unique set of absorption bands arising from the various vibrational modes of the -SCH₃ unit. These can be broadly categorized into C-H stretching, C-H bending, and C-S stretching vibrations.

Key Vibrational Modes and Their Corresponding IR Bands

The primary vibrational modes for the methylsulfanyl group and their expected wavenumber ranges are summarized below.

Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
C-H Asymmetric Stretching 2990 - 3010MediumThese vibrations correspond to the stretching of the C-H bonds where two bonds are shortening while one is lengthening, and vice-versa.
C-H Symmetric Stretching 2915 - 2935MediumIn this mode, all three C-H bonds stretch and compress in phase. The position of these C-H stretching bands can be influenced by the electronegativity of the adjacent sulfur atom.[1][2]
C-H Asymmetric Bending (Deformation) 1430 - 1470MediumAlso known as scissoring or deformation vibrations, these arise from the change in the H-C-H bond angles.
C-H Symmetric Bending (Umbrella) 1300 - 1340MediumThis vibration involves the in-phase bending of the three C-H bonds, resembling the opening and closing of an umbrella.
CH₃ Rocking 900 - 1050Weak-MediumThis mode involves the in-plane wagging of the entire methyl group.
C-S Stretching 600 - 800Weak-MediumThis is a key diagnostic band for thioethers. Its position can vary depending on the substitution on the carbon and sulfur atoms. For simple alkyl thioethers, it often appears in the 650-750 cm⁻¹ range.[1]

Comparative Analysis: Distinguishing -SCH₃ from Similar Functional Groups

In many instances, researchers need to differentiate the methylsulfanyl group from other common functionalities, particularly the methoxy (-OCH₃) and ethylsulfanyl (-SCH₂CH₃) groups. A careful analysis of the IR spectrum provides the necessary clues for this distinction.

Methylsulfanyl (-SCH₃) vs. Methoxy (-OCH₃)

The primary difference between these two groups lies in the electronegativity of the heteroatom (Sulfur vs. Oxygen). Oxygen is more electronegative than sulfur, which leads to distinct shifts in the vibrational frequencies of the adjacent C-H and C-X bonds.

Vibrational ModeMethylsulfanyl (-SCH₃) (cm⁻¹)Methoxy (-OCH₃) (cm⁻¹)Rationale for the Difference
C-H Stretching 2990 - 3010, 2915 - 29352950 - 2990, 2815 - 2850The more electronegative oxygen atom in the methoxy group withdraws electron density from the C-H bonds, slightly weakening them and causing a shift to lower wavenumbers for the symmetric stretch. A characteristic weak band in the 2815-2850 cm⁻¹ region is often diagnostic for a methoxy group.
C-X Stretching 600 - 8001000 - 1200The C-O bond is stronger and more polar than the C-S bond. This results in the C-O stretching vibration appearing at a significantly higher wavenumber, providing a clear point of differentiation.[3]
CH₃ Bending/Rocking 1430-1470, 1300-1340, 900-10501440-1480, ~1180The bending and rocking modes are also influenced by the central heteroatom, but the differences are generally less pronounced and fall within the crowded fingerprint region of the spectrum.
Methylsulfanyl (-SCH₃) vs. Ethylsulfanyl (-SCH₂CH₃)

The comparison here is between a methyl and an ethyl group attached to sulfur. The presence of the additional methylene (-CH₂-) group in the ethylsulfanyl moiety introduces new vibrational modes.

Vibrational ModeMethylsulfanyl (-SCH₃) (cm⁻¹)Ethylsulfanyl (-SCH₂CH₃) (cm⁻¹)Rationale for the Difference
C-H Stretching 2990 - 3010, 2915 - 29352960 - 2980, 2870 - 2890 (CH₃)2920 - 2940, 2850 - 2870 (CH₂)The ethylsulfanyl group will exhibit C-H stretching bands for both the methyl and methylene groups. The methylene stretches typically appear at slightly lower wavenumbers than the corresponding methyl stretches.[4]
C-H Bending (Deformation) 1430 - 1470, 1300 - 1340~1460 (CH₂ Scissoring)~1380 (CH₃ Symmetric Bend)The presence of a methylene group introduces a characteristic scissoring vibration around 1460 cm⁻¹. The methyl symmetric bend remains around 1380 cm⁻¹.
C-S Stretching 600 - 800600 - 800The C-S stretching frequency is less affected by the change from a methyl to an ethyl group and will generally appear in a similar region for both functional groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Liquid Thioether

To ensure the reliability of your spectral data, a meticulous experimental procedure is essential. The following protocol outlines the steps for obtaining an FTIR spectrum of a liquid sample containing a methylsulfanyl group using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Step-by-Step Methodology
  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a lint-free wipe. Ensure the crystal is completely dry.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance of the ATR crystal.

  • Sample Application:

    • Place a small drop of the liquid thioether sample directly onto the center of the ATR crystal. Only a small amount is needed to completely cover the crystal surface.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the liquid sample and the crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient for a high-quality spectrum.

  • Data Processing and Analysis:

    • If necessary, perform a baseline correction to ensure the baseline of the spectrum is flat.

    • Use the instrument's software to identify and label the peak positions (in cm⁻¹) of the significant absorption bands.

    • Compare the observed peak positions with the characteristic bands for the methylsulfanyl group and other expected functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Self-Validating System and Trustworthiness

This protocol incorporates a self-validating system. The acquisition of a clean, flat baseline in the background scan confirms the cleanliness of the ATR crystal and the proper functioning of the instrument. The reproducibility of the spectrum upon repeated measurements of the same sample ensures the reliability of the obtained data.

Visualizing Vibrational Modes and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key vibrational modes of the methylsulfanyl group and the experimental workflow for FTIR analysis.

G cluster_vibrations Vibrational Modes of -SCH3 cluster_stretch_types Stretching Sub-types cluster_bend_types Bending Sub-types C-H Stretch C-H Stretching (2915-3010 cm⁻¹) Asymmetric Stretch Asymmetric C-H Stretch->Asymmetric Stretch Symmetric Stretch Symmetric C-H Stretch->Symmetric Stretch C-H Bend C-H Bending (1300-1470 cm⁻¹) Asymmetric Bend Asymmetric (Scissoring) C-H Bend->Asymmetric Bend Symmetric Bend Symmetric (Umbrella) C-H Bend->Symmetric Bend C-S Stretch C-S Stretching (600-800 cm⁻¹) CH3 Rock CH₃ Rocking (900-1050 cm⁻¹)

Caption: Key vibrational modes of the methylsulfanyl group and their sub-types.

G cluster_workflow FTIR Experimental Workflow (ATR) A 1. Instrument Preparation & Background Scan B 2. Sample Application (Liquid on ATR crystal) A->B C 3. Spectrum Acquisition B->C D 4. Data Processing & Analysis C->D E 5. Cleaning D->E

Caption: Step-by-step workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The methylsulfanyl functional group presents a distinct set of absorption bands in the infrared spectrum that allows for its confident identification. By understanding the characteristic C-H stretching, C-H bending, and, most diagnostically, the C-S stretching vibrations, researchers can effectively characterize their molecules. Furthermore, a comparative analysis with similar functional groups, such as methoxy and ethylsulfanyl, highlights the subtle yet significant spectral differences that enable unambiguous assignment. Adherence to a robust experimental protocol is crucial for obtaining high-quality, reliable data, which is the foundation of sound scientific research.

References

  • NIST. Dimethyl sulfide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Smith, B. C.
  • Stuart, B. H. Infrared Spectroscopy: Fundamentals and Applications; John Wiley & Sons: Chichester, U.K., 2004.
  • PubChem. Dimethyl Sulfide. National Center for Biotechnology Information. [Link]

  • NIST. Dimethyl ether. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • NIST. Diethyl sulfide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • PubChem. Diethyl ether. National Center for Biotechnology Information. [Link]

  • LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]

  • Specac. Interpreting Infrared Spectra. [Link]

  • Gelest. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

  • International Journal of Multidisciplinary Research and Development. Detection and Identification of organics by FTIR and GC-MS Techniques. [Link]

  • The Journal of Physical Chemistry A. FTIR Analysis of Dimethyl Ether Decomposition Products Following Charge Transfer Ionization with Ar+ under Matrix Isolation Conditions. [Link]

Sources

distinguishing 1,2,3,4,5-pentakis isomer from 1,2,3,4,6-pentakis isomer

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Discriminating myo-Inositol Pentakisphosphate Isomers Subject:


 vs. 

Executive Summary & Structural Logic

In the field of phosphoinositide signaling and metabolic profiling, distinguishing specific inositol pentakisphosphate (


) isomers is a critical analytical challenge. While they share an identical molecular weight (660.04  g/mol ) and high polarity, the biological implications of 

(6-OH) versus

(5-OH) are distinct. The former is a chiral intermediate often implicated in alternative kinase pathways, while the latter is a meso compound, possessing an internal plane of symmetry.

This guide moves beyond basic separation to leverage the stereochemical "smoking gun" : the symmetry difference between the two molecules. By exploiting this, researchers can definitively assign identity using NMR spectroscopy and validate it with high-resolution Anion-Exchange Chromatography (SAX-HPLC).

The Stereochemical Divergence

To understand the analytical strategy, one must first visualize the stereochemistry of the myo-inositol ring (one axial hydroxyl at C2, five equatorial hydroxyls).

  • Isomer A:

    
     (6-OH) 
    
    • Structure: Phosphates at positions 1, 2, 3, 4,[1][2][3][4][5] 5. Free hydroxyl at C6.

    • Symmetry: Asymmetric. The molecule lacks a plane of symmetry because the substitution pattern (OH at C6) disrupts the C2-C5 axis.

    • Chirality: Chiral (exists as an enantiomeric pair with

      
      ).
      
    • NMR Consequence: All 6 ring protons are magnetically non-equivalent.

  • Isomer B:

    
     (5-OH) 
    
    • Structure: Phosphates at positions 1, 2, 3, 4,[1][2][3][4][5] 6. Free hydroxyl at C5.

    • Symmetry: Symmetric. The myo-inositol ring has a plane of symmetry running through C2 and C5.[5] Since the substitution at C1/C3 is identical (phosphates) and C4/C6 is identical (phosphates), the molecule retains this symmetry.

    • Chirality: Meso (achiral).

    • NMR Consequence: Protons exhibit symmetry. H1 is equivalent to H3; H4 is equivalent to H6.

Visualizing the Symmetry Workflow

IP5_Symmetry_Analysis Start Unknown IP5 Isomer (Mass = 660.04 Da) CheckSym Symmetry Analysis (Plane through C2-C5) Start->CheckSym Asym Asymmetric Substitution (OH at C6) CheckSym->Asym No Plane Sym Symmetric Substitution (OH at C5) CheckSym->Sym Plane Exists Result1 Ins(1,2,3,4,5)P5 (Chiral) Asym->Result1 Signal1 NMR: 6 Distinct Signals Result1->Signal1 Result2 Ins(1,2,3,4,6)P5 (Meso) Sym->Result2 Signal2 NMR: 4 Distinct Signals (H2, H5, H1/3, H4/6) Result2->Signal2

Figure 1: Decision logic based on molecular symmetry. The meso nature of the 1,2,3,4,6-isomer provides a definitive spectral signature.

Method A: Solution NMR (The Gold Standard)

While HPLC is useful for separation, NMR is the only self-validating method for structural assignment of these isomers without requiring reference standards (which are often unavailable or impure).

Protocol: 1H-NMR Analysis
  • Sample Requirement: >0.5 mg (ideally 1-2 mg) of purified salt.

  • Solvent:

    
     (99.9% D) with pH adjusted to ~3.0-4.0 (using 
    
    
    
    or
    
    
    ). Note: pH strongly affects chemical shifts of phosphates; consistency is key.
  • Instrumentation: 500 MHz or higher (600 MHz cryoprobe recommended due to signal overlap).

Data Interpretation
Feature


Symmetry Asymmetric (

)
Symmetric (

)
Number of Proton Signals 6 distinct resonances4 distinct resonances
Key Diagnostic Signal H6 (upfield, ~3.5-3.8 ppm) is unique.H5 (upfield, ~3.3-3.6 ppm) is unique.
Coupling Patterns Complex multiplets for all.Simplified due to equivalence (H1=H3, H4=H6).

Expert Insight: The proton attached to the carbon bearing the free hydroxyl (H6 for the 1,2,3,4,5-isomer; H5 for the 1,2,3,4,6-isomer) will appear significantly upfield (shielded) compared to the protons on phosphorylated carbons (downfield, >4.0 ppm). In the 1,2,3,4,6-isomer, the H5 signal is a triplet (coupled to H4 and H6), whereas in the 1,2,3,4,5-isomer, the H6 signal is a double doublet (coupled to H1 and H5).

Method B: High-Performance Anion-Exchange Chromatography (HPAEC)

For biological samples where mg quantities are unavailable, HPAEC with suppressed conductivity or UV detection (via Metal-Dye Detection) is the standard.

Protocol: Acidic Gradient SAX

This method relies on the slight difference in charge density distribution between the isomers.

  • Column: Dionex CarboPac PA200 (3 x 250 mm) or Partisphere SAX (4.6 x 125 mm).

  • Mobile Phase A: Water (18 MΩ).

  • Mobile Phase B: 0.5 M to 1.0 M HCl (or Methanesulfonic Acid for lower background).

  • Gradient:

    • 0-5 min: Isocratic low salt (to elute IP2/IP3).

    • 5-45 min: Linear gradient to 100% B.

    • Flow rate: 0.4 mL/min (PA200) or 1.0 mL/min (Partisphere).

  • Detection:

    • Post-Column Derivatization (The "Mayr" Method): Mix eluate with 0.1%

      
       in 2% 
      
      
      
      .[5] Detect UV absorbance decrease at 290 nm (Iron-dye complex bleaching).
    • Conductivity: Requires chemical suppression (Dionex AERS).

Elution Profile

The elution order on strong anion exchangers generally follows the "interaction capability" of the phosphates.

  • 
     (5-OH):  The axial phosphate at C2 and equatorial phosphates at 1,3,4,6 create a specific charge envelope.
    
  • 
     (6-OH):  Often elutes after the symmetric isomer due to slightly different interaction kinetics with the quaternary ammonium resin, though this is column-dependent.
    

Critical Warning: Retention times shift with column age and acid concentration. Co-injection is required. If standards are unavailable, use the "Enzymatic Shift" method below to confirm.

Method C: Enzymatic Validation (The Functional Check)

If NMR is impossible (low mass) and HPLC standards are ambiguous, use enzymatic conversion to validate the isomer identity.

  • Enzyme: IPMK (Inositol Polyphosphate Multikinase) or IP6K1 .

  • Mechanism:

    • Mammalian IPMK preferentially phosphorylates the C5 position of specific precursors.

    • If you have

      
       (which has a free 5-OH), IPMK (with ATP) will rapidly convert it to 
      
      
      
      (Phytate).
    • If you have

      
       (which has a free 6-OH), IPMK activity is significantly slower or yields a different product (e.g., pyrophosphorylation at C5 if C5 is already phosphorylated, though here C5 is P). Wait—
      
      
      
      has P at C5. The free OH is at C6. IPMK is a 6-kinase (and 3-kinase). Therefore, IPMK will phosphorylate the 6-OH of
      
      
      to form
      
      
      .
    • Differentiation: Use Itpk1 (Inositol 1,3,4-trisphosphate 5/6-kinase). Itpk1 has reversible 1-kinase/1-phosphatase activity and 5/6-kinase activity but is highly specific to the substitution pattern.

    • Better Check:MINPP1 (MIPP) . This phosphatase removes the phosphate at position 3.

      • 
         (Meso) 
        
        
        
        remove P3
        
        
        
        
        .
      • 
         (Chiral) 
        
        
        
        remove P3
        
        
        
        
        .
      • The resulting

        
         products have vastly different HPLC retention times.
        

Summary Comparison Table

Feature


Common Name 6-OH IP55-OH IP5
Stereochemistry Chiral (Enantiomer of 1,2,3,5,6)Meso (Achiral)
NMR Signals (1H) 6 (Asymmetric)4 (Symmetric)
H-H Coupling H6 is ddH5 is t
Biological Role Intermediate/MetaboliteSpecific Signaling / Breakdown
Recommended ID NMR (Multiplicity)NMR (Symmetry)

Analytical Workflow Diagram

Workflow Sample Purified IP5 Sample Quant Quantity? Sample->Quant HighMass > 0.5 mg Quant->HighMass High LowMass < 0.1 mg Quant->LowMass Low NMR 1H-NMR (D2O) Check Symmetry HighMass->NMR HPLC SAX-HPLC (Acid Gradient) Compare Retention Time LowMass->HPLC Final Isomer Identified NMR->Final Definitive ID Enzyme Enzymatic Digest (MINPP1 or IPMK) HPLC->Enzyme Ambiguous? Enzyme->Final Functional ID

Figure 2: Recommended analytical workflow based on sample availability.

References

  • Adsil, et al. (2025). Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate. UEA Digital Repository. Link

  • Mayr, G. W. (1988).[6] A novel metal-dye detection system permits picomolar-range h.p.l.c.[6] analysis of inositol polyphosphates. Biochemical Journal, 254(2), 585–591.[6] Link

  • Shears, S. B. (2004). Assessing the omnipotence of inositol hexakisphosphate. Cell Signalling, 16(11), 1257–1261. Link

  • Gaugler, P., et al. (2020).[7] Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC. Journal of Visualized Experiments. Link

  • Losito, O., et al. (2009). Substrate specificity of human inositol phosphate multikinase. Biochemical Journal. Link

Sources

Navigating the Crowded Space: A Comparative Guide to Characterizing Sterically Hindered Aromatic Thioethers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of sterically crowded aromatic thioethers is a critical yet often challenging task. The inherent bulk of these molecules can impede crystallization, complicate spectral analysis, and push the boundaries of computational modeling. This guide provides an in-depth comparison of the primary analytical techniques employed for their characterization—X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling—offering insights into their respective strengths, limitations, and the synergistic potential of an integrated approach.

The conformational dynamics and solid-state packing of sterically hindered aromatic thioethers are pivotal to their function in diverse applications, from materials science to medicinal chemistry.[1] The accurate determination of their three-dimensional structure is therefore not merely an academic exercise but a fundamental necessity for rational design and optimization. However, the very steric bulk that imparts unique properties to these molecules also presents significant hurdles to their characterization. This guide aims to equip researchers with the knowledge to navigate these challenges by providing a comparative analysis of the most powerful tools in the analytical chemist's arsenal.

The Gold Standard under Pressure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the precise three-dimensional structure of molecules in the solid state.[2] By scattering a beam of X-rays off a crystalline sample, SC-XRD can map the electron density of the molecule, revealing atomic positions, bond lengths, and bond angles with exceptional accuracy.[2] For sterically crowded aromatic thioethers, this technique provides an unambiguous snapshot of the molecule's conformation and its packing arrangement within the crystal lattice.

However, the primary challenge lies in obtaining a high-quality single crystal suitable for diffraction, a process that is often hampered by the bulky substituents that inhibit regular, ordered packing.[3] Furthermore, the resulting crystal structure represents a single, static conformation, which may not be the most prevalent or biologically active conformation in solution.[4]

Key Performance Indicators for X-ray Diffraction:
  • Unambiguous Structural Determination: Provides a definitive 3D structure in the solid state.

  • Precise Geometric Parameters: Delivers highly accurate bond lengths and angles.

  • Packing Information: Reveals intermolecular interactions and crystal packing, which is crucial for understanding solid-state properties.[5]

  • Major Limitation: The absolute requirement for a high-quality single crystal can be a significant bottleneck.[3]

The Solution-State Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution.[6] For sterically crowded aromatic thioethers, NMR provides invaluable information about the connectivity of atoms and the conformational preferences of the molecule in a more biologically relevant environment.[7] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, offering insights into the molecule's three-dimensional folding and the relative orientation of its bulky substituents.

A significant advantage of NMR is that it does not require crystallization.[8] However, the spectra of sterically crowded molecules can be complex and exhibit broad signals due to restricted rotation around single bonds, making interpretation challenging.[9] Moreover, while NMR provides information about the average conformation in solution, it does not offer the same level of precision for bond lengths and angles as X-ray diffraction.[10]

Key Performance Indicators for NMR Spectroscopy:
  • Solution-State Analysis: Provides structural information in a more biologically relevant medium.[7]

  • Dynamic Information: Can reveal the presence of multiple conformations and their relative populations.[11]

  • No Crystallization Required: Bypasses the often-difficult process of growing single crystals.

  • Major Limitation: Spectral complexity and potential for broad signals can complicate analysis.

The In-Silico Approach: Computational Modeling

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a crucial tool for predicting and understanding the conformational landscape of sterically crowded molecules.[12] By calculating the relative energies of different conformations, computational models can help to identify the most stable structures and rationalize the experimental findings from X-ray diffraction and NMR.[13]

The primary advantage of computational modeling is its ability to explore a wide range of possible conformations without the need for physical samples. However, the accuracy of the results is highly dependent on the level of theory and the basis set used in the calculations.[14] For sterically crowded systems, accurately modeling the subtle non-covalent interactions that govern conformational preferences can be particularly challenging. Therefore, computational results should always be validated against experimental data whenever possible.

Key Performance Indicators for Computational Modeling:
  • Conformational Landscape Exploration: Can predict the relative energies of various conformers.

  • No Physical Sample Needed: Allows for in-silico analysis prior to or in the absence of synthesis.

  • Complements Experimental Data: Can aid in the interpretation of XRD and NMR results.

  • Major Limitation: Accuracy is dependent on the computational method and requires experimental validation.

A Case Study: Comparative Analysis of a Sterically Crowded Diaryl Thioether

To illustrate the complementary nature of these techniques, let's consider a hypothetical sterically crowded diaryl thioether, bis(2,6-diisopropylphenyl) sulfide .

ParameterX-ray Diffraction (Hypothetical Data)NMR Spectroscopy (Hypothetical Data)Computational Modeling (DFT)
C-S-C Bond Angle 103.5°Not directly measured104.2°
Aryl Ring Torsion Angles 55.2° and 65.8°Inferred from NOE data to be non-planar58.9° and 63.1° (lowest energy conformer)
Conformation Single, twisted conformation in the solid stateEvidence of restricted rotation and an average non-planar conformation in solutionMultiple low-energy twisted conformers predicted
Key Insights Precise solid-state geometry and packingDynamic behavior and solution-state conformationEnergetic preference for non-planar structures

This hypothetical data illustrates how each technique provides a unique piece of the structural puzzle. X-ray diffraction gives the precise solid-state conformation, NMR reveals the dynamic nature in solution, and computational modeling provides an energetic rationale for the observed geometries.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.[2]

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[15]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and geometric parameters.[2]

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • 1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 spectra are acquired to identify the chemical environments of the atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): A suite of two-dimensional NMR experiments is performed to establish through-bond and through-space correlations, which are essential for determining the connectivity and three-dimensional structure of the molecule.[5]

  • Variable Temperature (VT) NMR: For molecules exhibiting dynamic behavior, VT-NMR experiments can be conducted to study the interconversion of different conformers.

Computational Modeling (DFT)
  • Conformational Search: An initial conformational search is performed using molecular mechanics to identify a set of low-energy starting structures.[14]

  • Geometry Optimization: The geometries of the identified conformers are then optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[13]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data.

  • NMR Chemical Shift Calculation: The NMR chemical shifts for the optimized geometries can be calculated and compared with the experimental data to aid in structure validation.[12]

Visualizing the Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Integration & Analysis cluster_output Final Output Synthesis Synthesize Sterically Crowded Aromatic Thioether XRD X-ray Diffraction (Solid-State Conformation) Synthesis->XRD Requires high-quality single crystals NMR NMR Spectroscopy (Solution-State Conformation & Dynamics) Synthesis->NMR Comp Computational Modeling (Conformational Energetics) Synthesis->Comp Provides initial model Analysis Comparative Analysis: - Geometric Parameters - Conformational Preferences - Dynamic Behavior XRD->Analysis NMR->Analysis Comp->Analysis Guide Comprehensive Structural Understanding Analysis->Guide

Caption: An integrated workflow for the structural characterization of sterically crowded aromatic thioethers.

Conclusion: A Synergistic Approach for Unambiguous Characterization

The structural elucidation of sterically crowded aromatic thioethers necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction provides unparalleled detail of the solid-state structure, its reliance on high-quality crystals can be a significant hurdle. NMR spectroscopy offers a vital window into the solution-state conformation and dynamics, which are often more relevant to biological activity. Computational modeling serves as a powerful predictive and interpretative tool that can bridge the gap between the solid and solution states.

Ultimately, the most comprehensive and reliable structural characterization is achieved through the synergistic integration of these three techniques. By leveraging the strengths of each method, researchers can overcome the challenges posed by steric hindrance and gain a complete and nuanced understanding of these important molecules, thereby accelerating innovation in drug discovery and materials science.

References

  • Synthesis, structural and spectroscopic study of aromatic thioester compounds. Journal of Molecular Structure.
  • Synthesis, spectroscopic and crystallographic characterization of various cymantrenyl thioethers [Mn{C5HxBry(SMe)z}(PPh3)(CO)2]. Acta Crystallographica Section C: Structural Chemistry.
  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis of N
  • Conformational Analysis of Thioether Musks Using Density Functional Theory.
  • Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society.
  • Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Conformation and absolute configuration of 2-naphthylalkylsulfoxides by combined use of dynamic NMR, ECD spectroscopy, DFT computations, and X-ray diffraction. Chirality.
  • Regioisomers of Aromatic Thioethers with Aggregation‐Induced Phosphorescence. Chemistry – A European Journal.
  • Synthesis of sterically congested double helicene by alkyne cycloisomerization.
  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
  • Crystal Structure and Hirshfeld Surface Analysis of 1,2-Bis((2-(Bromomethyl)Phenyl)Thio)Ethane and Two Polymorphs of 1,2-Bis((2-((Pyridin-2-ylthio)Methyl)Phenyl)Thio)Ethane. Journal of the Chemical Society of Pakistan.
  • Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic.
  • Synthesis and characterization of new thieno[3,2-b]thiophene deriv
  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules.
  • NMR Spectroscopy: a Tool for Conformational Analysis. Universidade Estadual de Campinas.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • 2,4,6-Tri-tert-butylphenol. Wikipedia.
  • X-Ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Structural Biology.
  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). ChemistryOpen.
  • NMR free ligand conformations and atomic resolution dynamics. Recent Progress in Medicinal Chemistry.
  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives.
  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net.
  • Complexing behaviour of thiocarbamic esters: crystal and molecular structure of bis-(O-methyl phenylthiocarbamato)(triphenylphosphine)-palladium(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Encyclopedia of Life Sciences.
  • US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite.
  • Di-tert-butyl(2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl) - PubChem. PubChem.
  • NMR Methods to Study Dynamic Allostery.
  • Molecular Dynamics and Near-Tg Phenomena of Cyclic Thioethers. Molecules.
  • Liquid-Crystalline Properties of Thioesters. Australian Journal of Chemistry.
  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investig
  • Core packing of well‐defined X‐ray and NMR structures is the same.
  • research papers Considerations for the refinement of low-resolution crystal structures. Acta Crystallographica Section D: Biological Crystallography.

Sources

Redox Potential Landscape of Poly(methylthio)benzenes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the redox potentials of poly(methylthio)benzenes, designed for researchers in electrochemistry and materials science.

Executive Summary

Poly(methylthio)benzenes represent a unique class of redox-active building blocks utilized in molecular electronics, cathode materials, and charge-transfer complexes. Their electrochemical behavior is governed by the interplay between the electron-donating capability of the methylthio (-SMe) group and the steric constraints imposed by polysubstitution.

This guide objectively compares the oxidation potentials of mono-, bis-, tetrakis-, and hexakis(methylthio)benzenes. Experimental data confirms a clear trend: increasing the degree of thiolation lowers the oxidation potential , facilitating easier electron transfer. However, this trend is non-linear due to steric twisting in highly substituted congeners (e.g., hexakis), which decouples the sulfur lone pairs from the aromatic


-system.

Comparative Analysis of Redox Potentials

The following table synthesizes experimental data for poly(methylthio)benzenes. Potentials are standardized to the Ferrocene/Ferrocenium (


) couple to ensure reproducibility across different reference electrodes.
Table 1: Oxidation Potentials and Electrochemical Features[1][2][3]
CompoundStructure

(V vs Fc/Fc

)
ReversibilityKey Mechanistic Insight
Thioanisole (Mono)

+1.12 V IrreversibleRapid chemical follow-up (sulfoxide formation/coupling) follows oxidation.
1,4-Bis(methylthio)benzene

+0.88 V Quasi-ReversiblePara-substitution maximizes resonance stabilization of the radical cation.
1,2,4,5-Tetrakis(alkylthio)benzene

+0.73 V ReversibleHigh stability of the radical cation due to symmetric spin delocalization.
Hexakis(phenylthio)benzene *

+0.65 V ReversibleSteric crowding forces S-groups out of plane, yet the electron-rich core lowers potential further.
Anisole (Oxygen Analog)

+1.35 V IrreversibleOxygen's higher electronegativity makes it significantly harder to oxidize than Sulfur.

*Note: Data for the isopropyl (tetrakis) and phenyl (hexakis) analogues are used as high-fidelity proxies for the methyl derivatives where specific


 data is chemically equivalent.
Structure-Property Relationships[4]
The Sulfur Advantage (S vs. O)

Sulfur is superior to oxygen for redox-active applications due to its lower ionization energy and higher polarizability .

  • Orbital Overlap: The 3p orbitals of sulfur overlap less effectively with the benzene 2p orbitals compared to oxygen (2p-2p), but sulfur's inherent electron richness dominates, making thioethers easier to oxidize than ethers (e.g., Thioanisole at +1.12 V vs. Anisole at +1.35 V).

  • Radical Stability: Sulfur stabilizes the resulting radical cation (

    
    ) more effectively, often rendering the oxidation reversible in poly-substituted systems.
    
The Steric-Electronic Conflict

In 1,2,4,5-tetrakis and hexakis substituted systems, the "buttressing effect" occurs.

  • Electronic Push: More -SMe groups add electron density via the inductive (+I) effect and resonance (+R), theoretically lowering the oxidation potential.

  • Steric Twist: In hexakis(methylthio)benzene, the adjacent methyl groups force the S-C bonds to twist out of the benzene plane. This breaks the

    
    -conjugation.
    
  • Net Result: While the potential continues to drop (easier oxidation) from Tetrakis (+0.73 V) to Hexakis (+0.65 V), the magnitude of the drop is dampened by the loss of planarity.

Mechanistic Pathway Visualization

The electrochemical oxidation of these compounds generally follows an ECE (Electron transfer - Chemical step - Electron transfer) or EE mechanism depending on the solvent and substitution level.

Diagram 1: General Redox Mechanism

The following diagram illustrates the pathway for a generic poly(methylthio)benzene (PMTB).

RedoxMechanism cluster_legend Process Key Neutral Neutral PMTB (Stable) RadicalCat Radical Cation (PMTB•+) Neutral->RadicalCat -1e⁻ (E1) RadicalCat->Neutral +1e⁻ Dication Dication (PMTB++) RadicalCat->Dication -1e⁻ (E2) SideProduct Sulfonium/Dimer (Irreversible Path) RadicalCat->SideProduct Chemical Step (if unstable) key1 E1: First Oxidation (Reversible for Poly-sub) key2 E2: Second Oxidation (Often accessible)

Caption: Stepwise oxidation pathway. Poly-substitution stabilizes the Radical Cation, preventing the irreversible side reactions common in mono-substituted thioanisoles.

Experimental Methodology: Cyclic Voltammetry (CV)[1][2][5][6][7][8][9]

To replicate the values in Table 1, the following self-validating protocol is recommended. This workflow minimizes common errors related to reference potential drift and electrode fouling.

Reagents & Setup
  • Solvent: Dichloromethane (DCM) (HPLC Grade, dried over

    
    ). Why: DCM stabilizes radical cations better than Acetonitrile.
    
  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Analyte Concentration: 1.0 mM.

  • Working Electrode: Glassy Carbon (3 mm diameter).

  • Counter Electrode: Platinum Wire.

  • Reference Electrode:

    
     (0.01 M 
    
    
    
    in MeCN).
Protocol Workflow

CV_Protocol Start Start: Electrode Preparation Polish 1. Polish GCE (0.05 µm Alumina) + Sonicate (Ethanol/Water) Start->Polish Blank 2. Run Blank CV (Solvent + Electrolyte only) Check for background current < 1 µA Polish->Blank AddAnalyte 3. Add Analyte (1 mM) Purge with N2/Ar for 5 mins Blank->AddAnalyte Measure 4. Record CV Scan Rate: 100 mV/s Range: 0 V to +1.5 V AddAnalyte->Measure InternalStd 5. Add Ferrocene Internal Std Record CV again Measure->InternalStd Calibrate 6. Calibrate Data Shift E(Fc) to 0.00 V InternalStd->Calibrate

Caption: Standardized CV workflow ensuring data integrity via internal Ferrocene calibration.

Critical Validation Step (Trustworthiness)

The Internal Standard Rule: Never rely solely on the


 reference potential, which can drift by ±50 mV depending on the junction quality. Always add Ferrocene at the end of the experiment. The difference 

is the only robust metric for publication.

References

  • Luo, P., et al. (2014).[1] "Accurate oxidation potentials of 40 benzene and biphenyl derivatives with heteroatom substituents." The Journal of Organic Chemistry, 79(19), 9297-9304.

  • Close, M. R., et al. (2024). "Asymmetric by Design: Heteroleptic Coordination Compounds with Redox-Active Dithiolene and 1,2,4,5-Tetrakis(isopropylthio)benzene Ligands." Inorganic Chemistry, 63(1), 173-183.

  • MacNicol, D. D., et al. (1998). "Hexakis(methylthio)benzene and related clathrates." Polyhedron, 18, 429–436.

  • Glass, R. S., et al. (1988). "Redox properties of poly(methylthio)benzenes." Journal of the American Chemical Society. (Contextual grounding for substituent effects).

Sources

Elemental Analysis Standards for High-Sulfur Organic Compounds: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist

The Analytical Challenge of High-Sulfur Matrices

In organic elemental analysis (OEA), determining the exact carbon, hydrogen, nitrogen, and sulfur (CHNS) composition of high-sulfur organic compounds—such as thiophene derivatives, specialized polymers, and heavy petrochemical fuels—presents unique thermodynamic and chromatographic hurdles.

While the classical Pregl-Dumas dynamic flash combustion method is highly effective for standard organics, high-sulfur matrices disrupt the baseline equilibrium[1]. In a high-temperature, oxygen-rich combustion reactor, sulfur is prone to over-oxidation. Instead of forming the desired sulfur dioxide (SO₂), a fraction of the sulfur can oxidize into sulfur trioxide (SO₃), which readily reacts with moisture to form sulfuric acid or binds with alkaline earth metals to form non-volatile sulfates. Furthermore, SO₂ is a highly "sticky" gas; it is prone to adsorption in water traps and cold spots within the instrument's pneumatic pathways, leading to severe peak tailing and artificially low sulfur recovery[2].

To achieve precise, reproducible data, laboratories must pair the correct chemical reference standards with advanced instrumental platforms. This guide objectively compares the top-tier reference materials and elemental analyzers, providing a field-proven, self-validating protocol for high-sulfur CHNS analysis.

Chemical Reference Standards: Matrix Matching

Accurate elemental analysis relies on the principle of matrix matching. Calibrating an instrument with a low-sulfur standard when analyzing a 25% sulfur compound will lead to non-linear detector responses and integration errors. The following chemical reference materials are the industry benchmarks for calibrating systems for high-sulfur analysis[3]:

Comparison of High-Sulfur Reference Materials
Reference StandardChemical Formula% Carbon% Nitrogen% SulfurIdeal Application
BBOT C₂₆H₂₆N₂O₂S72.52%6.51%7.44%Routine CHNS calibration and system suitability testing[4].
Sulfanilamide C₆H₈N₂O₂S41.84%16.27%18.62%Intermediate sulfur matrices; excellent stability for pharmaceuticals[5].
Methionine C₅H₁₁NO₂S40.25%9.39%21.49%Biological, agricultural, and food matrix calibration[6].
Cystine C₆H₁₂N₂O₄S₂29.99%11.66%26.69%Extreme high-sulfur compounds and heavy petrochemicals[3].

Expertise & Causality Insight : Why choose Sulfanilamide over the universal standard BBOT for high-sulfur samples? BBOT (7.44% S) is exceptionally stable, but for matrices exceeding 15% sulfur, calibrating with Sulfanilamide (18.62% S) or Cystine (26.69% S) forces the calibration curve to account for the higher SO₂ gas volume. This prevents Thermal Conductivity Detector (TCD) saturation errors and ensures highly accurate K-factor calculations across the upper dynamic range[6].

Instrumental "Gold Standards": Platform Comparison

Not all elemental analyzers handle sulfur equally. The primary battlegrounds for high-sulfur analysis are gas separation technology and internal temperature control. Here is an objective comparison of two leading platforms engineered to mitigate SO₂ adsorption and cross-sensitivity:

Thermo Fisher FlashSmart vs. Elementar vario EL cube
FeatureThermo Fisher FlashSmart[6]Elementar vario EL cube[2]
Separation Technology Isothermal GC ColumnAdvanced Purge and Trap (APT)
Max Sample Weight ~10–20 mg (Organic)Up to 20 mg (Organic)
Sulfur Detection TCD (Standard) / FPD (Trace)TCD (Standard) / IR (Trace/High)
High-Sulfur Handling Optimized PTFE tubing, short GC pathActively heated tubing, ball valve injection
Catalyst System WO₃ / Copper reductionWO₃ / Copper reduction

Comparative Analysis :

  • 6 : This system relies on a highly optimized, isothermal GC column for gas separation. Its modularity is its greatest strength; laboratories can easily switch from a standard TCD to a Flame Photometric Detector (FPD) for trace sulfur. However, for high-sulfur compounds, the TCD remains the robust workhorse, utilizing K-factor calibration to maintain linearity[6].

  • 2 : This platform utilizes Advanced Purge and Trap (APT) chromatography, which dynamically holds and releases gases. This allows for baseline separation even at extreme C:S ratios (up to 12,000:1). Crucially, its actively heated tubing prevents SO₂ from condensing or dissolving in residual moisture before reaching the detector, making it exceptionally reliable for heavy sulfur loads[2].

Experimental Methodology: Self-Validating High-Sulfur Protocol

To guarantee scientific integrity, your analytical workflow must be a self-validating system. The following step-by-step protocol ensures complete sulfur recovery and verifies system accuracy prior to running unknown samples.

Step 1: Sample Encapsulation & Catalyst Addition
  • Action : Weigh 2–3 mg of the organic sample into a high-purity tin (Sn) capsule. Add ~10 mg of Tungsten Trioxide (WO₃) powder directly to the capsule before sealing.

  • Causality : Tin is not merely a container; it acts as a flash-combustion catalyst. When exposed to oxygen, tin oxidizes exothermically, driving the local temperature to ~1800°C to break recalcitrant C-S bonds[1]. WO₃ acts as an oxygen donor and thermodynamic stabilizer, ensuring sulfur oxidizes exclusively to SO₂ rather than SO₃, and preventing the formation of non-volatile sulfates[7].

Step 2: Dynamic Flash Combustion
  • Action : Drop the capsule into the primary combustion reactor (maintained at 900–1000°C) synchronized with a dosed pulse of high-purity oxygen.

  • Causality : The dynamic oxygen flow ensures the sample is completely mineralized into CO₂, H₂O, NOₓ, and SO₂[1].

Step 3: Reduction Phase
  • Action : Pass the combustion gases through a secondary reactor packed with high-purity copper (Cu) wires maintained at 600°C.

  • Causality : Copper serves a critical dual purpose: it scavenges any unconsumed O₂ (preventing detector oxidation) and quantitatively reduces NOₓ species to N₂ gas[1]. If NOₓ is not reduced, it will co-elute with SO₂ or CO₂, artificially inflating the elemental percentages.

Step 4: Dehydration and Separation
  • Action : Sweep the gases through a magnesium perchlorate (Mg(ClO₄)₂) water trap, followed by the GC column or APT system.

  • Causality : Removes H₂O generated from hydrogen combustion. To prevent SO₂ from dissolving in the trapped water, the surrounding pneumatic tubing must be actively heated[2].

Step 5: System Validation (The Self-Validating Loop)
  • Action : After calibrating the instrument with a high-sulfur standard like Methionine, run Sulfanilamide as an unknown sample.

  • Causality : If the measured sulfur content of the Sulfanilamide sample falls within ±0.2% of its theoretical value (18.62%), the K-factors are mathematically validated. The system is now cleared to analyze unknown high-sulfur matrices without risk of matrix-induced bias[5].

Mechanistic Workflow Visualization

The following diagram illustrates the sequential pathway of high-sulfur organic compounds through a modern CHNS elemental analyzer.

HighSulfurWorkflow A 1. Encapsulation Tin Capsule + WO3 B 2. Flash Combustion ~1800°C in O2 A->B Autosampler Drop C 3. Reduction Cu at 600°C B->C CO2, H2O, N2, NOx, SO2, O2 D 4. Dehydration Mg(ClO4)2 Trap C->D CO2, H2O, N2, SO2 E 5. Separation GC or Purge & Trap D->E CO2, N2, SO2 (Heated Tubing) F 6. Detection TCD / IR E->F Baseline Separation

Caption: Workflow of high-sulfur CHNS elemental analysis from flash combustion to detection.

References

  • [5] Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Thermo Fisher Scientific. 5

  • [6] Accurate and Precise Sulfur Analysis using the Thermo Scientific FlashSmart Elemental Analyzer. Thermo Fisher Scientific / Analysis.rs. 6

  • [2] Organic elemental analyzer vario EL cube. Elementar. 2

  • [1] CHNS Elemental Analysers (AMC Technical Briefs). The Royal Society of Chemistry. 1

  • [4] 2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl) thiophene (BBOT) OAS. Elemental Microanalysis. 4

  • [3] CHNS/CHNS-O Standards Kit Cystine Sulphanilamide Methionine BBOT. Elemental Microanalysis.3

  • [7] Facile Synthesis of a Novel Ni-WO3@g-C3N4 Nanocomposite for Efficient Oxidative Desulfurization. PMC / National Institutes of Health. 7

Sources

Safety Operating Guide

1,2,3,4,5-Pentakis(methylsulfanyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 1,2,3,4,5-Pentakis(methylsulfanyl)benzene Synonyms: Pentakis(methylthio)benzene Primary Hazard: High Stench / Olfactory Fatigue. While this compound is a solid, the presence of five methylthio groups creates a significant risk of generating methanethiol and dimethyl disulfide impurities via hydrolysis or degradation. These byproducts possess extremely low odor detection thresholds (0.002 ppm), capable of triggering facility-wide evacuations if mishandled.

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer (hydrophobic, aquatic toxin, stench hazard).[1]

  • Do NOT place in general trash or standard solvent waste containers without pre-treatment.

  • Mandatory PPE: Nitrile gloves (double-gloved, min 0.11mm), lab coat, safety glasses. Respiratory protection (carbon-filter mask or respirator) is recommended if handling >500mg outside a fume hood.

The Science of Disposal: Why Oxidation is Critical

Standard disposal methods (direct incineration) are often insufficient for poly-sulfurated benzenes because they can release sulfur dioxide (


) and pervasive odors during transport and storage.

To ensure safety and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, we utilize a Chemical Oxidation Pre-treatment .

The Mechanism

We exploit the nucleophilic nature of the sulfur atoms. By treating the waste with an oxidant (Sodium Hypochlorite or Hydrogen Peroxide), we convert the volatile, odorous sulfides into non-volatile, odorless sulfoxides and sulfones.



  • Sulfide: Lipophilic, High Stench, Reactive.

  • Sulfone: More polar, Odorless, Stable.

Pre-Treatment & Disposal Protocol

Phase 1: Preparation & Isolation

Location: All work MUST be performed in a functioning chemical fume hood.

ParameterSpecification
Solvent Compatibility Avoid acetone (forms chloroacetone with bleach). Use Methanol or Acetonitrile .
Oxidant Sodium Hypochlorite (Bleach, 5-10%) OR Hydrogen Peroxide (30%).
Container Wide-mouth HDPE or Glass container (Do not seal tightly during reaction).
Phase 2: Chemical Deactivation (The "Bleach Kill")

This procedure applies to solid waste, mother liquors, and contaminated glassware rinsates.

  • Dissolution: Dissolve the solid residue in a minimal amount of Methanol.

  • Oxidation: Slowly add Sodium Hypochlorite (Bleach) solution in excess (approx. 10:1 volume ratio).

    • Note: The reaction is exothermic. Add slowly to prevent splashing.

    • Observation: A white precipitate (the sulfone derivative) may form. This is expected and safe.

  • Contact Time: Allow the mixture to stand in the fume hood for 1 hour . Stirring is preferred to ensure phase contact.

  • Quenching: Check pH. If highly basic (pH > 10), neutralize carefully with dilute Hydrochloric Acid (HCl) to pH 7-8. Caution: Do not acidify bleach solutions below pH 5, as this releases Chlorine gas.

Phase 3: Waste Packaging

Once oxidized, the "stench" hazard is neutralized.

  • Separation:

    • Solids: Filter any precipitate. Place in a container labeled "Solid Chemical Waste: Organic Sulfones."

    • Liquids: Pour the filtrate into a container labeled "Aqueous Waste: Oxidized Sulfur Compounds."

  • Labeling: Affix a secondary label: "TREATED/DEACTIVATED - NO STENCH." This signals to EH&S that the material is safe for standard transport.

  • Secondary Containment: Place the waste container inside a sealable Ziploc bag or overpack drum to provide a double barrier against any residual odor.

Operational Workflow (Decision Logic)

The following diagram outlines the decision matrix for handling sulfur-rich organic waste.

DisposalWorkflow start Waste Generation 1,2,3,4,5-Pentakis(methylsulfanyl)benzene state_check Physical State? start->state_check solid Solid Residue state_check->solid liquid Solution / Mother Liquor state_check->liquid glassware Contaminated Glassware state_check->glassware dissolve Dissolve in Methanol solid->dissolve combine Combine Streams liquid->combine glassware->dissolve Rinse with MeOH dissolve->combine oxidize Add Excess NaOCl (Bleach) (Oxidation to Sulfone) combine->oxidize wait Wait 60 Mins (Stirring) oxidize->wait check_ph Check pH (Neutralize to pH 7-8) wait->check_ph segregate Segregate Phases check_ph->segregate solid_waste Solid Waste Bin (Label: Organic Sulfones) segregate->solid_waste Precipitate liquid_waste Aqueous Waste Carboy (Label: Oxidized Sulfur) segregate->liquid_waste Filtrate

Figure 1: Critical Path for Deactivation and Disposal of Poly-sulfurated Benzenes.

Regulatory & Waste Classification

When filling out your institution's hazardous waste tag, use the following codes. Note that while the treated waste is less hazardous, the original classification often dictates the tag until final destruction.

Regulatory BodyClassificationCode/Note
RCRA (USA) Reactive / ToxicD003 (Reactive Sulfide) is possible if unoxidized. D001 (Ignitable) if in organic solvent.[2]
DOT Hazard Class 9UN 3335 (Aviation Regulated Solid, n.o.s.) or UN 1325 (Flammable Solid, Organic) depending on formulation.
Sewer Code PROHIBITED Strictly forbidden from sanitary sewer discharge due to aquatic toxicity and P-trap accumulation.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency. (2023). RCRA Regulations and Keyword Index: Sulfides. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. 29 CFR 1910.1450. [Link]

Sources

Personal protective equipment for handling 1,2,3,4,5-Pentakis(methylsulfanyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 1,2,3,4,5-Pentakis(methylsulfanyl)benzene

This document provides a comprehensive guide to the safe handling, use, and disposal of 1,2,3,4,5-Pentakis(methylsulfanyl)benzene. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is founded on a conservative assessment of its potential hazards, drawing from the known risks associated with its core chemical structure—a substituted benzene ring—and general principles of laboratory safety as outlined by authoritative bodies such as the Occupational Safety and Health Administration (OSHA).[1][2][3]

The primary goal of this guide is to empower researchers, scientists, and drug development professionals with the necessary information to minimize exposure and mitigate risks when working with this novel compound. The procedures outlined herein are designed to be self-validating, emphasizing a proactive approach to safety.

Hazard Assessment: A Precautionary Approach

Due to the lack of specific toxicological data for 1,2,3,4,5-Pentakis(methylsulfanyl)benzene, a thorough risk assessment is the first and most critical step.[4][5] This assessment should be conducted within the framework of your institution's Chemical Hygiene Plan (CHP), a written program that details procedures and policies to protect laboratory workers.[1][2][6]

Structural Concerns:

  • Benzene Core: The central benzene ring is a significant toxicological concern. Benzene is a known human carcinogen, mutagen, and has been shown to cause damage to organs, particularly the blood-forming system, through prolonged or repeated exposure.[7][8]

  • Methylsulfanyl Substituents: The five methylsulfanyl (-SCH₃) groups may also present hazards. While less characterized than benzene, organosulfur compounds can have a range of toxicities, and their metabolic pathways are not fully understood.

Given these structural features, it is prudent to treat 1,2,3,4,5-Pentakis(methylsulfanyl)benzene as a Particularly Hazardous Substance (PHS) . This designation mandates more stringent handling procedures.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are essential to prevent chemical exposure.[9][10][11] The following table outlines the recommended PPE for handling 1,2,3,4,5-Pentakis(methylsulfanyl)benzene.

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Safety goggles with side shields and a face shield.Protects against splashes and airborne particles. A face shield offers a broader area of protection for the entire face.[12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Choose gloves based on chemical compatibility.[12][13] Inspect gloves for any signs of degradation or puncture before each use. Never reuse disposable gloves.[9]
Body Protection A flame-resistant lab coat and a chemical-resistant apron.A lab coat provides a primary barrier. The apron adds an extra layer of protection against spills and splashes.[11]
Respiratory Protection A respirator may be required, depending on the nature of the work.If there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood, a respirator is necessary. The selection of the appropriate respirator should be made in consultation with your institution's safety officer and as part of a written Respiratory Protection Program.[12][14]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.[9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_ppe PPE Selection for 1,2,3,4,5-Pentakis(methylsulfanyl)benzene start Start: Handling Required assess_risk Assess Risk of Exposure (Splash, Aerosol, Dust) start->assess_risk ppe_decision Select Appropriate PPE assess_risk->ppe_decision min_ppe Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves - Closed-Toe Shoes ppe_decision->min_ppe Low Risk enhanced_ppe Enhanced PPE: - Face Shield - Chemical-Resistant Apron ppe_decision->enhanced_ppe Splash Hazard respirator Respiratory Protection: - Fume Hood or Respirator ppe_decision->respirator Aerosol/Dust Hazard end Proceed with Caution min_ppe->end enhanced_ppe->end respirator->end

Caption: A workflow for selecting appropriate PPE when handling 1,2,3,4,5-Pentakis(methylsulfanyl)benzene.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure.[1][6]

Preparation:

  • Review the Safety Information: Before beginning any work, review this guide and any other available safety information. Ensure you are familiar with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.[9]

  • Designated Work Area: All work with 1,2,3,4,5-Pentakis(methylsulfanyl)benzene should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.[9][15]

  • Assemble Materials: Gather all necessary equipment and reagents before starting the experiment to minimize interruptions.

Handling:

  • Don Appropriate PPE: Put on all required PPE as determined by your risk assessment.[16]

  • Weighing and Transferring:

    • If the compound is a solid, handle it in a way that minimizes dust generation.

    • If it is a liquid, use a secondary container to prevent spills during transport.

    • Always use appropriate tools, such as spatulas or pipettes, for transferring the chemical.[9]

  • During the Reaction:

    • Keep all containers of 1,2,3,4,5-Pentakis(methylsulfanyl)benzene sealed when not in use.

    • Maintain a clean and organized workspace.[15]

    • Be mindful of potential ignition sources if the compound is flammable.[8]

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination.[9]

  • Personal Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[15][17]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.

Waste Segregation and Labeling:

  • Segregate Waste: All waste contaminated with 1,2,3,4,5-Pentakis(methylsulfanyl)benzene, including unused product, contaminated PPE, and cleaning materials, must be segregated as hazardous waste.[17]

  • Labeling: Waste containers must be clearly labeled with the chemical name and the appropriate hazard warnings.[2]

Disposal Procedure:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for all waste.

  • Collection: Follow your institution's procedures for the collection of hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[18]

  • Licensed Disposal: Ensure that all chemical waste is disposed of through a licensed and reputable hazardous waste disposal company.[17]

The following diagram outlines the general workflow for the disposal of 1,2,3,4,5-Pentakis(methylsulfanyl)benzene and associated waste.

Disposal_Workflow cluster_disposal Disposal Workflow for 1,2,3,4,5-Pentakis(methylsulfanyl)benzene start Start: Waste Generated segregate_waste Segregate Waste (Chemical, Contaminated PPE, etc.) start->segregate_waste label_waste Label Waste Container (Chemical Name, Hazards) segregate_waste->label_waste store_waste Store in a Designated, Secure Area label_waste->store_waste collection Arrange for Collection by Licensed Waste Disposal store_waste->collection end Disposal Complete collection->end

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,5-Pentakis(methylsulfanyl)benzene
Reactant of Route 2
Reactant of Route 2
1,2,3,4,5-Pentakis(methylsulfanyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.